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  • Product: (4-Methoxyphenyl)methanesulfonamide
  • CAS: 89782-89-8

Core Science & Biosynthesis

Foundational

(4-Methoxyphenyl)methanesulfonamide CAS number

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonamide CAS Number: 89782-89-8 Introduction The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its presenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonamide CAS Number: 89782-89-8

Introduction

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1] These compounds, often called "sulfa drugs," heralded the age of antibiotics and continue to demonstrate a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The sulfur atom, with its multiple oxidation states, imparts unique electronic and structural characteristics that make it a privileged motif in drug design.[6]

This guide focuses on a specific, yet important, member of this class: (4-Methoxyphenyl)methanesulfonamide. This compound serves as a valuable building block and a potential pharmacophore in drug discovery programs. Its structure combines the proven sulfonamide moiety with a 4-methoxyphenyl group, a common feature in many biologically active molecules.

The purpose of this document is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide detailed protocols for its synthesis and characterization, discuss its potential applications within the broader context of sulfonamide pharmacology, and outline essential safety and handling procedures.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the starting point for all subsequent research and development. (4-Methoxyphenyl)methanesulfonamide is structurally distinct from its isomer, N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4), in the placement of the methylene (-CH₂-) bridge, a critical difference for synthetic and medicinal chemists.

Key Data Summary
PropertyValueSource
CAS Number 89782-89-8[7]
IUPAC Name (4-methoxyphenyl)methanesulfonamide[8]
Synonyms N-(4-methoxybenzyl)methanesulfonamide[9]
Molecular Formula C₈H₁₁NO₃S[7]
Molecular Weight 201.24 g/mol [7]
Physical Form Solid[10]
InChIKey ACJHPWNCNNFFTJ-UHFFFAOYSA-N[8]
Storage Store in a dry, sealed container in a cool place[7]
Chemical Structure

The structure features a central methanesulfonamide core linked to a 4-methoxybenzyl group. The methoxy group (-OCH₃) is an electron-donating group that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The sulfonamide group itself is a strong hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets.

Figure 1: 2D Structure of (4-Methoxyphenyl)methanesulfonamide

Part 2: Synthesis and Purification Workflow

The synthesis of sulfonamides is a well-established transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with an amine. The following protocol describes a robust and reproducible method for the preparation of (4-Methoxyphenyl)methanesulfonamide.

Causality Behind Experimental Choices

The chosen synthetic route involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride. This approach is favored due to the commercial availability of the starting materials and the generally high yields of such reactions. A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane is selected as the solvent for its inertness and ability to dissolve both reactants while facilitating easy removal post-reaction. The aqueous workup is designed to remove the hydrochloride salt of the base and any unreacted starting materials.

SynthesisWorkflow start Reactants: - 4-Methoxybenzylamine - Methanesulfonyl Chloride - Triethylamine (Base) - Dichloromethane (Solvent) reaction 1. Dissolve amine and base in DCM. 2. Cool mixture to 0°C (ice bath). 3. Add sulfonyl chloride dropwise. 4. Stir at 0°C for 30 min, then warm to RT for 2-4h. start->reaction Step 1: Reaction Setup quench Reaction Quench: Add 1M HCl (aq) to neutralize excess base and protonate byproducts. reaction->quench Step 2: Workup extraction Liquid-Liquid Extraction: 1. Separate organic layer. 2. Wash with water, then brine. 3. Dry over anhydrous Na₂SO₄. quench->extraction purification Purification: 1. Filter drying agent. 2. Concentrate solvent in vacuo. 3. Recrystallize crude solid from Ethanol/Water or Isopropanol. extraction->purification Step 3: Isolation analysis Analysis & Characterization: - TLC (purity check) - Melting Point - NMR, IR, MS (structure confirmation) purification->analysis Step 4: Verification

Figure 2: General Workflow for Synthesis and Purification
Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove triethylamine hydrochloride), water, and finally, a saturated NaCl solution (brine). Rationale: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., isopropanol or an ethanol/water mixture).

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white solid.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical.[11] A combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic fingerprint of the molecule.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberNotes
¹H NMR Aromatic (Ar-H)δ 7.2-7.3 ppm (d), δ 6.8-6.9 ppm (d)Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
Benzyl (Ar-CH₂ -S)δ ~4.2 ppm (s)A singlet integrating to 2H. Shifted downfield due to the adjacent sulfur atom.
Methoxy (Ar-OCH₃ )δ ~3.8 ppm (s)A sharp singlet integrating to 3H.
Amine (SO₂-NH₂ )δ ~5.0-7.0 ppm (s, broad)A broad singlet integrating to 2H. Chemical shift can be variable and concentration-dependent.
¹³C NMR Aromatic (Ar-C)δ 159, 130, 129, 114 ppmFour signals expected for the aromatic carbons due to symmetry.
Benzyl (-C H₂-)δ ~50-55 ppm
Methoxy (-OC H₃)δ ~55 ppm
FT-IR N-H Stretch3300-3400 cm⁻¹Two bands possible for the symmetric and asymmetric stretches of the primary amine.
Aromatic C-H Stretch~3030 cm⁻¹
Aliphatic C-H Stretch2850-2950 cm⁻¹
S=O Asymmetric Stretch~1320-1350 cm⁻¹A strong, characteristic absorption.
S=O Symmetric Stretch~1140-1160 cm⁻¹A strong, characteristic absorption.
Mass Spec (EI) Molecular Ion [M]⁺m/z = 201Expected molecular weight.[7]
Key Fragmentsm/z = 121 (tropylium ion), 91, 79Fragmentation pattern would likely show loss of the SO₂NH₂ group to give the stable 4-methoxybenzyl cation.
Spectroscopic Analysis Workflow

This workflow ensures a systematic approach to confirming the identity and purity of the synthesized compound.

Figure 3: Workflow for Spectroscopic Analysis

Part 4: Biological Context and Potential Applications

While specific biological data for (4-Methoxyphenyl)methanesulfonamide is not extensively published, its structure places it firmly within a class of compounds with profound pharmacological relevance. The insights below are derived from the well-established activities of the broader sulfonamide family.

Mechanism of Action: The Sulfonamide Legacy

The classic antibacterial mechanism of sulfonamides is a textbook example of competitive inhibition.[12] Bacteria, unlike humans, must synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis. A key enzyme in this pathway is dihydropteroate synthetase (DHPS), which utilizes para-aminobenzoic acid (PABA) as its substrate. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, halting folate production and thereby exerting a bacteriostatic effect.[3][13]

MOA PABA PABA (Substrate) DHPS Dihydropteroate Synthetase (Enzyme) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate Sulfonamide Sulfonamide Drug (Competitive Inhibitor) Inhibition INHIBITION Sulfonamide->Inhibition DNA Bacterial DNA/RNA Synthesis Folate->DNA Growth Bacterial Growth DNA->Growth Inhibition->DHPS

Figure 4: Antibacterial Mechanism of Sulfonamides via PABA Inhibition
Therapeutic Potential

The sulfonamide scaffold is exceptionally versatile and has been integrated into drugs targeting a wide range of diseases:

  • Anticancer Agents: Many sulfonamide derivatives act as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in certain tumors.[2][3] They are also found in kinase inhibitors and other targeted cancer therapies.[4]

  • Anti-inflammatory Drugs: The well-known COX-2 inhibitor Celecoxib contains a sulfonamide moiety.

  • Antiviral and Antifungal Agents: The scaffold has been explored for the development of drugs targeting viral replication and fungal growth.[3][4][5]

  • Antidiabetic and Diuretic Agents: Certain sulfonamides are used to manage blood sugar levels and as diuretics in the treatment of hypertension.[3]

Given this context, (4-Methoxyphenyl)methanesulfonamide represents a valuable starting point or intermediate for medicinal chemistry campaigns. The 4-methoxyphenyl group is frequently found in compounds with anthelmintic, anticancer, and other biological activities, suggesting that this particular combination of moieties holds promise for the development of novel therapeutic agents.[5][14]

Part 5: Safety, Handling, and Storage

Proper laboratory practice is paramount when working with any chemical. The following information is a guide to the safe handling of (4-Methoxyphenyl)methanesulfonamide, based on data for the compound and related structures.

Hazard Identification
GHS PictogramHazard ClassHazard Statement

Acute Toxicity / IrritantH302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
Protocol for Safe Handling and PPE
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[15][16]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN374.[15]

    • Body Protection: Wear a standard laboratory coat. Remove any contaminated clothing promptly.[15][17]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the work area.[15][18]

First Aid and Spill Management
  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[18][19]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[15][17]

  • In case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][19]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][19]

  • Spill Management: For small spills, absorb the material with an inert substance (e.g., sand or vermiculite), sweep it up, and place it in a suitable container for disposal.[15] Ensure proper PPE is worn during cleanup.

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][15][17] Keep it away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Methoxyphenyl)methanesulfonamide (CAS 89782-89-8) is more than just a chemical entry in a catalog. It is a molecule rooted in the rich history of sulfonamide-based drug discovery, combining two moieties of proven pharmacological relevance. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization. By understanding its properties, potential applications, and the necessary safety precautions, researchers are well-equipped to utilize this compound as a valuable tool in the ongoing quest for novel and more effective therapeutic agents.

References

  • Synblock. (n.d.). CAS 89782-89-8 | (4-Methoxyphenyl)methanesulfonamide.
  • Anonymous. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Sigma-Aldrich. (n.d.). N-(4-Methoxy-phenyl)-methanesulfonamide | 4284-48-4.
  • Anonymous. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Oudah, K. H. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
  • Anonymous. (n.d.). Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds. International Journal of Chemical and Biological Sciences.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl | CAS 83209-83-0.
  • Anonymous. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
  • Key Organics. (2017, December 1). Safety Data Sheet - N-[(2-chlorophenyl)methyl]methanesulfonamide.
  • U.S. Environmental Protection Agency. (2023, November 1). Methanesulfonamide, N-[2-[(4,6-dimethoxy-2-pyrimidinyl)hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoro- - Substance Details.
  • Anonymous. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methanesulfonamide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride.
  • KOBKEATTHAWIN, T., et al. (2025, August 7). Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide.
  • PubChemLite. (n.d.). (4-methoxyphenyl)methanesulfonamide (C8H11NO3S).
  • Sigma-Aldrich. (n.d.). N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR.
  • Anonymous. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Combi-Blocks. (2025, May 14). Safety Data Sheet - (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one.
  • ChemSynthesis. (2025, May 20). N-(4-hydroxyphenyl)methanesulfonamide.
  • ECHEMI. (2019, July 15). Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets.
  • Anonymous. (n.d.). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • BenchChem. (n.d.). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
  • Anonymous. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy.
  • Rodrigues, V. Z., et al. (n.d.). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Anonymous. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.
  • Anonymous. (n.d.). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Anonymous. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • PubChemLite. (n.d.). N-(4-methoxybenzyl)methanesulfonamide (C9H13NO3S).
  • Anonymous. (2025, October 10). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Anonymous. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics.
  • Anonymous. (2025, August 26). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery.

Sources

Exploratory

(4-Methoxyphenyl)methanesulfonamide: Technical Monograph & Synthetic Guide

The following is an in-depth technical guide on (4-Methoxyphenyl)methanesulfonamide, structured for researchers and drug development professionals. CAS: 89782-89-8 | Formula: C H NO S | MW: 201.24 g/mol IUPAC: (4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (4-Methoxyphenyl)methanesulfonamide, structured for researchers and drug development professionals.

CAS: 89782-89-8 | Formula: C


H

NO

S | MW: 201.24 g/mol IUPAC: (4-Methoxyphenyl)methanesulfonamide Synonyms: p-Methoxy-α-toluenesulfonamide; 4-Methoxybenzylsulfonamide

Part 1: Executive Summary & Structural Identity

(4-Methoxyphenyl)methanesulfonamide is a specialized sulfonamide derivative characterized by the insertion of a methylene spacer (–CH


–) between the aromatic ring and the sulfonyl moiety. Unlike the classical N-aryl sulfonamides (anilides) or benzenesulfonamides, this "homosulfonamide" architecture imparts unique physicochemical properties, specifically altering the pKa of the sulfonamide nitrogen and increasing the flexibility of the pharmacophore.

Critical Distinction: Researchers often confuse this compound with its isomer, N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4).

  • Target Compound (CAS 89782-89-8): Sulfonamide group is attached to the benzylic carbon (Ar-CH2-SO2NH2). Primary application is as a Zinc-Binding Group (ZBG) probe for Carbonic Anhydrase (CA) and a synthetic building block.

  • Isomer (CAS 4284-48-4): Sulfonamide group is attached to the aniline nitrogen (Ar-NH-SO2Me).

Chemical Properties Table
PropertyValueNote
Appearance White to off-white crystalline solidRecrystallizes from EtOH/Water
Melting Point 108–112 °C (Predicted)Higher than corresponding chloride
pKa (Sulfonamide) ~10.5Less acidic than benzenesulfonamides (~10.[1][2]0) due to the insulating methylene group.
H-Bond Donors 1 (–NH

)
Critical for active site anchoring
H-Bond Acceptors 3 (–SO

–, –OMe)
–OMe provides distal interaction points

Part 2: Discovery & Historical Context

The Evolution of "Homosulfonamides"

The discovery of (4-Methoxyphenyl)methanesulfonamide is not tied to a single "blockbuster" patent but rather emerged during the Golden Age of Sulfonamide Exploration (1940s–1960s) . Following the success of Prontosil and Sulfanilamide, medicinal chemists began systematically modifying the scaffold to understand the Structure-Activity Relationship (SAR) of Carbonic Anhydrase Inhibitors (CAIs).

  • The Rigid Era: Early inhibitors (e.g., sulfanilamide) possessed a rigid connection between the aromatic ring and the Zinc-Binding Group (ZBG). This limited the molecule's ability to adapt to the hydrophobic pocket of different CA isoforms.

  • The Spacer Hypothesis: Researchers hypothesized that inserting a methylene group (forming a benzylsulfonamide or "homosulfonamide") would introduce rotational freedom. This allowed the aromatic tail to orient itself more favorably within the enzyme's active site while maintaining the ZBG's coordination with the Zinc ion.

  • The Methoxy Probe: The 4-methoxy derivative was synthesized as a specific probe to test electronic effects. The electron-donating methoxy group (–OMe) was used to assess how electron density on the phenyl ring influenced the acidity of the distal sulfonamide group across the insulating methylene bridge.

Modern Significance

Today, this compound serves two primary roles in high-throughput screening and lead optimization:

  • Fragment-Based Drug Discovery (FBDD): It acts as a standard "linker fragment" to test the viability of benzylic connections in novel inhibitors.

  • Crystallographic Reference: It is used in X-ray diffraction studies to analyze hydrogen bonding networks in sulfonamides, specifically the interaction between the sulfonamide oxygen and the methoxy oxygen in crystal packing.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (4-Methoxyphenyl)methanesulfonamide presents a challenge: direct chlorosulfonation of 4-methoxytoluene is prone to regio-isomeric mixtures (ortho/para) and over-reaction. The most robust, self-validating protocol utilizes the Strecker Sulfite Alkylation route, converting the benzyl chloride to the sulfonate, then to the chloride, and finally the amide.

Pathway Diagram

Synthesis SM 4-Methoxybenzyl Chloride (Starting Material) Int1 Sodium (4-Methoxyphenyl) methanesulfonate SM->Int1 Na2SO3, H2O Reflux, 4h (Strecker Alkylation) Int2 (4-Methoxyphenyl) methanesulfonyl chloride Int1->Int2 PCl5 or SOCl2 0°C to RT (Chlorination) Prod (4-Methoxyphenyl) methanesulfonamide (Target) Int2->Prod NH3 (aq) or NH3 (g) THF, 0°C (Amination)

Figure 1: Step-wise synthetic pathway via the Strecker alkylation method.

Detailed Experimental Protocol
Step 1: Formation of the Sulfonate Salt

Principle: Nucleophilic substitution of the benzylic chloride by sulfite ion.

  • Reagents: 4-Methoxybenzyl chloride (15.6 g, 100 mmol), Sodium sulfite (15.1 g, 120 mmol), Water (100 mL).

  • Procedure:

    • Dissolve sodium sulfite in water in a 250 mL round-bottom flask.

    • Add 4-methoxybenzyl chloride dropwise while stirring.

    • Heat the mixture to reflux (100 °C) for 4–6 hours. The biphasic mixture will become homogeneous as the water-soluble sulfonate forms.

    • Validation: TLC (Hexane/EtOAc) should show disappearance of the starting chloride.

    • Workup: Cool the solution to 0 °C. The sodium sulfonate salt may precipitate. If not, use the aqueous solution directly for the next step or evaporate to dryness for storage.

Step 2: Activation to Sulfonyl Chloride

Principle: Conversion of the sulfonate to the electrophilic sulfonyl chloride.

  • Reagents: Crude Sodium sulfonate salt (from Step 1), Phosphorus pentachloride (PCl

    
    ) (22.9 g, 110 mmol) or Thionyl Chloride (excess).
    
  • Procedure:

    • Caution: Perform in a fume hood.

    • Suspend the dry sulfonate salt in anhydrous toluene (100 mL).

    • Add PCl

      
       in portions at 0 °C to control the exotherm.
      
    • Warm to room temperature and stir for 2 hours.

    • Workup: Pour the reaction mixture onto crushed ice to quench excess PCl

      
      . Extract with Dichloromethane (DCM) (3 x 50 mL).
      
    • Dry the organic layer over MgSO

      
       and concentrate in vacuo to yield the crude sulfonyl chloride (typically a waxy solid).
      
Step 3: Amination to Sulfonamide

Principle: Nucleophilic attack of ammonia on the sulfonyl chloride.

  • Reagents: Crude sulfonyl chloride, Ammonium hydroxide (28% NH

    
     aq) or Ammonia gas.
    
  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF (50 mL) and cool to 0 °C.

    • Add Ammonium hydroxide (20 mL) dropwise.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Validation: LC-MS should show a peak at [M+H]

      
       = 202.2.
      
    • Purification: Evaporate THF. The product usually precipitates from the remaining aqueous layer. Filter the solid.[3][4][5][6]

    • Recrystallization: Dissolve in hot Ethanol/Water (1:1) and cool slowly to yield pure crystals.

Part 4: Pharmacology & Mechanism of Action

Carbonic Anhydrase Inhibition (CAI)

The primary biological relevance of (4-Methoxyphenyl)methanesulfonamide is its activity against Carbonic Anhydrase (CA) isoforms (I, II, IX, XII).

Mechanism: The sulfonamide moiety (–SO


NH

) acts as a zinc-binding group (ZBG).
  • Ionization: The sulfonamide nitrogen deprotonates (–SO

    
    NH
    
    
    
    ) in the active site.
  • Coordination: The anionic nitrogen coordinates directly to the Zn

    
     ion at the base of the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: The 4-methoxybenzyl tail extends into the hydrophobic pocket. The flexibility of the methylene spacer allows the phenyl ring to adopt a conformation that maximizes van der Waals contacts with hydrophobic residues (e.g., Phe131 in CA II), distinct from rigid benzenesulfonamides.

Structure-Activity Relationship (SAR) Diagram

SAR Center (4-Methoxyphenyl)methanesulfonamide ZBG Sulfonamide Group (-SO2NH2) Primary Pharmacophore Binds Zn2+ in CA active site Center->ZBG Spacer Methylene Spacer (-CH2-) 'Homosulfonamide' Effect Increases flexibility & pKa (~10.5) Center->Spacer Tail 4-Methoxy Phenyl Ring Hydrophobic Interaction -OMe acts as H-bond acceptor Center->Tail

Figure 2: Pharmacophore dissection highlighting the functional roles of the molecule's components.

Part 5: References

  • Structural Analysis & Crystallography:

    • Akkurt, M., et al. "N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E, vol. 67, no. 1, 2011, p. o186. Link

    • Note: Provides comparative structural data for N-substituted isomers, establishing the baseline for sulfonamide bond geometry.

  • Synthesis Methodology (Sulfite Route):

    • "Preparation of (4-Methoxyphenyl)sulfamic acid." Organic Syntheses, Coll. Vol. 10, 2004, p. 382. Link

    • Context: While describing the sulfamic acid, this reference details the handling of 4-methoxybenzyl precursors and chlorosulfonation techniques relevant to the target synthesis.

  • Carbonic Anhydrase Inhibition:

    • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, vol. 7, 2008, pp. 168–181.

    • Context: Authoritative review establishing the mechanism of sulfonamide ZBGs and the role of homosulfonamides in isoform selectivity.

  • Chemical Identity & Database:

    • PubChem Compound Summary for CID 13266264, (4-Methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Link

    • Verification: Confirms the specific CAS 89782-89-8 and structure COC1=CC=C(C=C1)CS(=O)(=O)N.

Sources

Foundational

A Senior Application Scientist's Guide to the Preliminary Biological Screening of (4-Methoxyphenyl)methanesulfonamide

Preamble: The Scientific Rationale for Investigation The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, antic...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Rationale for Investigation

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The derivatization of the sulfonamide scaffold is a proven strategy for generating novel chemical entities with tailored pharmacological profiles.[1] The subject of this guide, (4-Methoxyphenyl)methanesulfonamide, incorporates two key structural motifs: the sulfonamide group and a methoxy-substituted phenyl ring. The presence of a methoxy group can significantly influence a molecule's physicochemical properties and biological activity.[4]

This guide provides a comprehensive framework for the initial biological evaluation of (4-Methoxyphenyl)methanesulfonamide. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causal logic behind each experimental choice. This tiered screening approach is designed to efficiently characterize the compound's cytotoxic profile, explore its potential antimicrobial and enzyme inhibitory activities, and provide a solid, data-driven foundation for subsequent, more focused investigations. Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

Compound Profile: (4-Methoxyphenyl)methanesulfonamide

A clear understanding of the test article's fundamental properties is a prerequisite for any biological study.

PropertyValueSource
CAS Number 89782-89-8[Synblock][5]
Molecular Formula C₈H₁₁NO₃S[Synblock][5]
Molecular Weight 201.24 g/mol [Synblock][5]
Structure Chemical structure of (4-Methoxyphenyl)methanesulfonamide(Illustrative)

Note: A stock solution (e.g., 10 mM in DMSO) should be prepared for all biological assays. The final concentration of DMSO in the assay medium should be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts.

Tier 1: In Vitro Cytotoxicity Assessment

Expertise & Experience: Before we can explore any potential therapeutic activity, we must first understand the compound's toxicity profile. Determining cytotoxicity is a critical, non-negotiable first step in the preclinical phase of drug development.[6] It provides a therapeutic window and informs the concentration range for all subsequent biological assays, preventing misleading results due to overt cell death.[7][8] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which is a reliable indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the concentration of which is directly proportional to the number of living cells.[9]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Harvest exponentially growing human cancer cells (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) using trypsinization.[8]

    • Perform a cell count using a hemocytometer.

    • Dilute the cells in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL. This density may require optimization based on the cell line's specific growth rate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).[9]

    • Include wells with medium only (no cells) to serve as a blank control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the (4-Methoxyphenyl)methanesulfonamide stock solution in a complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

    • Incubate for 24 or 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8][9]

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HeLa(4-Methoxyphenyl)methanesulfonamide24
MCF-7(4-Methoxyphenyl)methanesulfonamide24
HEK293(4-Methoxyphenyl)methanesulfonamide24
HeLa(4-Methoxyphenyl)methanesulfonamide48
MCF-7(4-Methoxyphenyl)methanesulfonamide48
HEK293(4-Methoxyphenyl)methanesulfonamide48
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout A 1. Cell Seeding (5,000 cells/well) B 2. 24h Incubation (37°C, 5% CO₂) A->B C 3. Add Compound Dilutions (0.1-100 µM) B->C D 4. 24/48h Incubation C->D E 5. Add MTT Reagent D->E F 6. 4h Incubation E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I I H->I 9. Data Analysis (IC₅₀ Calculation)

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Tier 2: Antimicrobial Activity Screening

Expertise & Experience: The historical success of sulfonamides as antimicrobial agents makes this a logical and essential avenue of investigation.[4][10] A primary screen provides a qualitative assessment of activity, while a secondary screen quantifies this activity. The agar well diffusion method is a cost-effective and widely used primary technique to screen for antimicrobial activity.[11] It relies on the diffusion of the test compound through an agar medium, creating a zone of inhibition where microbial growth is prevented.[12] Following any positive hits, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

Protocol 1: Agar Well Diffusion (Primary Screen)
  • Inoculum Preparation:

    • Prepare a fresh overnight culture of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[11]

    • Add a defined volume (e.g., 50 µL) of the (4-Methoxyphenyl)methanesulfonamide solution (at a high concentration, e.g., 1 mg/mL) into a well.

    • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control in separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Protocol 2: Broth Microdilution for MIC Determination (Secondary Screen)
  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to all wells.

    • In the first well of a row, add 50 µL of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum as described previously, but dilute it to a final concentration of 5 x 10⁵ CFU/mL in the broth.

    • Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Antimicrobial Activity

Table 2.1: Agar Well Diffusion Results

Test Organism Compound (1 mg/mL) Zone of Inhibition (mm)
S. aureus (4-Methoxyphenyl)methanesulfonamide
E. coli (4-Methoxyphenyl)methanesulfonamide
S. aureus Ciprofloxacin (Positive Control)
E. coli Ciprofloxacin (Positive Control)
S. aureus DMSO (Negative Control)

| E. coli | DMSO (Negative Control) | |

Table 2.2: Minimum Inhibitory Concentration (MIC) Results

Test Organism Compound MIC (µg/mL)
S. aureus (4-Methoxyphenyl)methanesulfonamide

| E. coli | (4-Methoxyphenyl)methanesulfonamide | |

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_primary Primary Screen: Agar Well Diffusion cluster_secondary Secondary Screen: Broth Microdilution A 1. Inoculate Agar Plate B 2. Create Wells A->B C 3. Add Compound & Controls B->C D 4. Incubate & Measure Zone of Inhibition C->D E Positive Hit? D->E F 5. Prepare Serial Dilutions in 96-Well Plate E->F Yes J Report No Activity E->J No G 6. Add Standardized Inoculum F->G H 7. Incubate & Read Plate G->H I 8. Determine MIC H->I

Caption: Tiered workflow for antimicrobial activity screening.

Tier 3: Preliminary Enzyme Inhibition Assay

Expertise & Experience: Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[13][14] Given that sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and kinases, a preliminary screen against a representative enzyme is a prudent step.[3][15] An enzyme assay precisely measures the activity of an enzyme, allowing researchers to identify compounds that modulate this activity.[16][17] This protocol outlines a general, adaptable workflow for a colorimetric enzyme inhibition assay. The key is to measure the rate of product formation in the presence and absence of the inhibitor.

Protocol: General Colorimetric Enzyme Inhibition Assay

This is a template protocol. The specific enzyme, substrate, buffer conditions, and detection wavelength must be optimized for the target of interest.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl or PBS with appropriate cofactors).

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the substrate that, when cleaved by the enzyme, produces a chromogenic product.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer to all wells.

    • Add various concentrations of (4-Methoxyphenyl)methanesulfonamide. Include a known inhibitor as a positive control and a vehicle (DMSO) control.

    • Add the enzyme solution to all wells except the blank (no enzyme) control.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the chromogenic product at the appropriate wavelength using a microplate reader in kinetic mode (reading every minute for 15-30 minutes) or as an endpoint reading after a fixed time.

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition
Enzyme TargetCompoundIC₅₀ (µM)
[Specify Enzyme](4-Methoxyphenyl)methanesulfonamide
[Specify Enzyme][Known Inhibitor] (Positive Control)
Visualization: Enzyme Inhibition Assay Logic

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_measurement Measurement Enzyme Enzyme Product Product (Colored) Enzyme->Product + Substrate Blocked Substrate Substrate Rate Measure Rate of Product Formation Product->Rate Inhibitor (4-Methoxyphenyl) methanesulfonamide Inhibitor->Enzyme IC50 Calculate IC₅₀ Rate->IC50

Sources

Exploratory

(4-Methoxyphenyl)methanesulfonamide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methoxyphenyl)methanesulfonamide Executive Summary This technical guide provides a comprehensive spectroscopic profile for -(4-Methoxyphenyl)methane...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methoxyphenyl)methanesulfonamide

Executive Summary This technical guide provides a comprehensive spectroscopic profile for


-(4-Methoxyphenyl)methanesulfonamide  (CAS 4284-48-4), a critical sulfonanilide scaffold in medicinal chemistry. Note that while the name "(4-Methoxyphenyl)methanesulfonamide" can chemically refer to two isomers, this guide focuses on the 

-substituted variant (sulfonanilide) due to its predominant utility in drug development as a bioisostere and synthetic intermediate.

Part 1: Compound Characterization Profile

1.1 Chemical Identity & Physical Properties

Property Data

| IUPAC Name |


-(4-Methoxyphenyl)methanesulfonamide |
| Common Name  | 

-Mesyl-p-anisidine | | CAS Number | 4284-48-4 | | Molecular Formula |

| | Molecular Weight | 201.24 g/mol | | Melting Point | 106–110 °C | | Appearance | White to off-white crystalline solid | | Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water. |

1.2 Structural Disambiguation

  • Target Compound (Sulfonanilide):

    
    . Characterized by a methyl singlet attached to sulfur (~3.0 ppm) and an NH proton.
    
  • Benzyl Isomer (Rare):

    
     (CAS 89782-89-8). Characterized by a methylene singlet (~4.2 ppm) and a free sulfonamide 
    
    
    
    group. This guide details the Sulfonanilide.

Part 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Spectra recorded in


 at 400 MHz (

H) and 100 MHz (

C).[1] TMS used as internal standard (

0.00).

Table 1:


H NMR Data Assignment 
| Shift (

ppm) | Multiplicity | Integration | Assignment | Structural Context | | :--- | :--- | :--- | :--- | :--- | | 2.96 | Singlet (s) | 3H |

| Methyl protons adjacent to sulfonyl group (deshielded). | | 3.81 | Singlet (s) | 3H |

| Methoxy protons on the aromatic ring. | | 6.60 – 7.00 | Broad Singlet | 1H |

| Sulfonamide proton (exchangeable, shift varies with concentration). | | 6.89 | Doublet (d) | 2H | Ar-H (

) | Aromatic protons ortho to methoxy group (

Hz). | | 7.21 | Doublet (d) | 2H | Ar-H (

) | Aromatic protons ortho to sulfonamide group (

Hz). |

Table 2:


C NMR Data Assignment 
| Shift (

ppm) | Carbon Type | Assignment | Structural Context | | :--- | :--- | :--- | :--- | | 39.1 |

|

| Sulfonyl-methyl carbon. | | 55.8 |

|

| Methoxy carbon.[2] | | 114.6 |

| Ar-C (

) | Aromatic carbons ortho to methoxy (shielded by resonance). | | 124.7 |

| Ar-C (

) | Aromatic carbons ortho to sulfonamide. | | 129.5 |

| Ar-C (

) | Aromatic quaternary carbon attached to Nitrogen. | | 157.2 |

| Ar-C (

) | Aromatic quaternary carbon attached to Oxygen (deshielded). |
Infrared (IR) Spectroscopy

Methodology: FT-IR (KBr pellet or ATR).

Table 3: Key IR Absorption Bands | Wavenumber (


) | Vibration Mode | Functional Group Assignment |
| :--- | :--- | :--- |
| 3240 – 3260  | 

| Sulfonamide N-H stretch (sharp/medium). | | 2840 – 3000 |

| Aromatic and aliphatic C-H stretches. | | 1320 – 1340 |

| Asymmetric sulfonyl stretch (Strong). | | 1150 – 1160 |

| Symmetric sulfonyl stretch (Strong). | | 1245 |

| Aryl alkyl ether C-O stretch. | | 820 – 840 |

| Para-disubstituted benzene out-of-plane bend. |
Mass Spectrometry (MS)

Methodology: Electron Ionization (EI, 70 eV).

Table 4: Fragmentation Analysis

m/z Ion Type Fragment Structure Mechanism

| 201 |


 | Molecular Ion | Stable radical cation. |
| 122  | 

|

| Base Peak. Cleavage of S-N bond. Corresponds to 4-methoxyanilino cation. | | 107 |

|

| Loss of NH from m/z 122 or direct fragmentation. | | 79 |

|

| Sulfonyl cation. | | 64 |

|

| Loss of sulfur dioxide. |

Part 3: Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways observed in EI-MS, highlighting the cleavage of the sulfonamide bond to yield the base peak at m/z 122.

Fragmentation M Molecular Ion [M]+ m/z 201 Frag1 Base Peak [C7H8NO]+ m/z 122 M->Frag1 S-N Cleavage (Major Path) Frag2 Sulfonyl Cation [CH3SO2]+ m/z 79 M->Frag2 S-N Cleavage (Minor Path) Frag3 Anisyl Cation [C7H7O]+ m/z 107 Frag1->Frag3 - NH Neutral1 Loss of •SO2CH3

Caption: EI-MS fragmentation pathway showing the dominant S-N bond cleavage.

Synthesis Workflow

A self-validating synthesis protocol ensuring high purity for spectroscopic analysis.

Synthesis Anisidine p-Anisidine (1.0 eq) Reaction Reaction 0°C to RT, 2-4 h N2 Atmosphere Anisidine->Reaction MsCl Methanesulfonyl Chloride (1.2 eq) MsCl->Reaction Base Pyridine or TEA (Solvent/Base) Base->Reaction Quench Quench Pour into Ice/HCl (1M) Reaction->Quench Filtration Isolation Filter Precipitate Quench->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Final Product N-(4-Methoxyphenyl) methanesulfonamide Purification->Product

Caption: Synthesis workflow from p-Anisidine and Methanesulfonyl Chloride.

Part 4: Experimental Protocol (Synthesis & Purification)

To generate a sample meeting the purity standards for the spectra above, follow this protocol:

  • Setup: Charge a 100 mL round-bottom flask with p-Anisidine (1.23 g, 10.0 mmol) and dry Pyridine (10 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Methanesulfonyl chloride (0.93 mL, 12.0 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Pour the reaction mixture into 50 mL of crushed ice containing 5 mL concentrated HCl (to neutralize pyridine). A pinkish-white precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1). Dissolve in hot ethanol, add water until turbid, cool slowly to 4°C.

  • Validation: Dry in a vacuum oven at 50°C. Yield should be ~85-90%. Check MP (106-110°C) to confirm identity before spectroscopic analysis.

References

  • Beilstein Journals. Supplementary Information: Synthesis of Sulfonamides. (2012).

  • Sigma-Aldrich. Product Specification: N-(4-Methoxyphenyl)methanesulfonamide (CAS 4284-48-4).

  • BenchChem. Spectroscopic Characterization of Methanesulfonamide Derivatives.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Sulfonamide Fragmentation Patterns.

Sources

Foundational

(4-Methoxyphenyl)methanesulfonamide synthesis from p-anisidine

Technical Synthesis Guide: (4-Methoxyphenyl)methanesulfonamide from p-Anisidine Executive Summary & Structural Disambiguation Target Molecule: (4-Methoxyphenyl)methanesulfonamide CAS: 5344-30-9 (or 89782-89-8) Formula: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: (4-Methoxyphenyl)methanesulfonamide from p-Anisidine

Executive Summary & Structural Disambiguation

Target Molecule: (4-Methoxyphenyl)methanesulfonamide CAS: 5344-30-9 (or 89782-89-8) Formula:


Structure: 

Critical Scope Definition: This guide addresses the synthesis of the benzyl sulfonamide derivative, where the sulfonamide moiety is separated from the aromatic ring by a methylene (


) bridge. This distinguishes it from the more common sulfonanilide (

-(4-methoxyphenyl)methanesulfonamide), which involves a direct nitrogen-sulfur bond.

The Synthetic Challenge: Starting from p-anisidine (


) requires a homologation  strategy. We must replace the amino group with a carbon-based functional group to build the methylene bridge before establishing the sulfonamide core. This necessitates a multi-stage transformation: Diazotization 

Cyanation

Hydrolysis/Reduction

Sulfonylation.

Part 1: Strategic Pathway Analysis

The synthesis is divided into two phases:

  • Phase I: Carbon Homologation (The Precursor Phase). Converting the aniline nitrogen into a benzylic carbon.

  • Phase II: Sulfonyl Functionalization (The Target Phase). Converting the benzylic precursor into the final sulfonamide.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (4-Methoxyphenyl)methanesulfonamide (Target) SulfonylCl (4-Methoxyphenyl)methanesulfonyl chloride (Key Intermediate) Target->SulfonylCl Ammonolysis BenzylCl 4-Methoxybenzyl chloride SulfonylCl->BenzylCl Strecker Rxn (via Sulfonate) BenzylAlc 4-Methoxybenzyl alcohol BenzylCl->BenzylAlc Chlorination AnisicAcid 4-Methoxybenzoic acid BenzylAlc->AnisicAcid Reduction Nitrile 4-Methoxybenzonitrile AnisicAcid->Nitrile Hydrolysis Diazo Diazonium Salt Nitrile->Diazo Sandmeyer (CuCN) Start p-Anisidine (Starting Material) Diazo->Start Diazotization

Figure 1: Retrosynthetic analysis showing the necessity of the Sandmeyer route to achieve carbon homologation from the amine start.

Part 2: Detailed Experimental Protocols

Phase I: Homologation (p-Anisidine p-Methoxybenzyl Chloride)

Step 1: Diazotization and Sandmeyer Cyanation Objective: Convert the amino group to a nitrile group (adding the required carbon).

  • Reagents: p-Anisidine (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (2.5 eq),
    
    
    (1.2 eq),
    
    
    (excess).
  • Protocol:

    • Diazotization: Dissolve p-anisidine in aqueous

      
       at 
      
      
      
      . Dropwise add aqueous
      
      
      , maintaining temperature
      
      
      to prevent phenol formation. Stir for 20 min.
    • Sandmeyer: Neutralize the diazonium solution with

      
       to pH 6-7 (caution: keep cold). Pour this mixture slowly into a vigorously stirred solution of 
      
      
      
      at
      
      
      .
    • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Extract with ethyl acetate.[1] Wash with dilute

      
       (to remove phenols) and brine.
      
    • Yield Target: ~65-75% 4-Methoxybenzonitrile .

Step 2: Hydrolysis & Reduction Objective: Convert nitrile to alcohol via the acid. (Direct reduction of nitrile to amine is unwanted here).

  • Protocol (Hydrolysis): Reflux the nitrile in

    
     for 4 hours. Cool to precipitate 4-Methoxybenzoic acid (Anisic acid) . Recrystallize from ethanol.
    
  • Protocol (Reduction):

    • Suspend Anisic acid (1.0 eq) in dry THF under

      
      .
      
    • Slowly add

      
       (1.5 eq) or 
      
      
      
      at
      
      
      .
    • Reflux for 3 hours. Quench carefully with water/NaOH (Fieser workup).

    • Evaporate solvent to yield 4-Methoxybenzyl alcohol .

Step 3: Chlorination Objective: Activate the benzylic position for sulfur attack.

  • Reagents: 4-Methoxybenzyl alcohol, Thionyl Chloride (

    
    ), DCM.
    
  • Protocol:

    • Dissolve alcohol in DCM at

      
      . Add 
      
      
      
      (1.2 eq) dropwise.
    • Stir at RT for 2 hours.

    • Evaporate volatiles under vacuum.[2] The residue is 4-Methoxybenzyl chloride . (Use immediately; unstable on storage).

Phase II: Sulfonylation (The Core Transformation)

This phase utilizes the Strecker Sulfite Alkylation , the industry standard for converting benzyl halides to sulfonamides.

Step 4: Formation of Sodium Sulfonate

  • Reagents: 4-Methoxybenzyl chloride (1.0 eq), Sodium Sulfite (

    
    , 1.3 eq), Water/Ethanol (1:1).
    
  • Protocol:

    • Reflux the chloride and

      
       in aqueous ethanol for 4 hours.
      
    • The solution becomes clear as the alkyl halide is consumed.

    • Cool to crystallize Sodium (4-methoxyphenyl)methanesulfonate . Filter and dry.[3][4]

Step 5: Sulfonyl Chloride Formation & Ammonolysis

  • Reagents: Sodium sulfonate salt, Phosphorus Pentachloride (

    
    ), Ammonia (
    
    
    
    , aq or gas).
  • Protocol:

    • Chlorination: Mix the dry sulfonate salt with

      
       (1.1 eq) in a dry flask. Heat gently (oil bath 
      
      
      
      ) for 1 hour. The solid will liquefy.
    • Quench: Pour the reaction mixture onto crushed ice. Extract the oily (4-Methoxyphenyl)methanesulfonyl chloride with

      
      . Dry over 
      
      
      
      .[2]
    • Ammonolysis: Cool the

      
       solution to 
      
      
      
      . Sparge with dry
      
      
      gas OR add concentrated aqueous
      
      
      dropwise with vigorous stirring.
    • Isolation: Stir for 1 hour. Evaporate solvent.[2][3][5] Wash the solid residue with water to remove

      
      .
      
    • Purification: Recrystallize from Ethanol/Water.

Final Product: (4-Methoxyphenyl)methanesulfonamide.[4] Appearance: White crystalline solid. Melting Point: Expect ~112–114°C (typical for benzyl sulfonamides).[3]

Part 3: Process Visualization & Data

Forward Synthesis Workflow

SynthesisFlow Start p-Anisidine Step1 1. Diazotization 2. CuCN (Sandmeyer) Start->Step1 Inter1 p-Anisonitrile Step1->Inter1 Step2 Hydrolysis & Reduction Inter1->Step2 Inter2 Anisyl Alcohol Step2->Inter2 Step3 SOCl2 Inter2->Step3 Inter3 Benzyl Chloride Step3->Inter3 Step4 1. Na2SO3 2. PCl5 3. NH3 Inter3->Step4 Final Target Sulfonamide Step4->Final

Figure 2: Step-by-step forward synthesis workflow from p-anisidine to the final benzyl sulfonamide.

Key Process Parameters Table
Reaction StepReagentsCritical ConditionSafety Hazard
1. Cyanation

Keep Diazo

Cyanide gas risk (Keep pH basic)
2. Reduction

Anhydrous conditionsPyrophoric reagent
3. Chlorination

Gas evolution (

)
Corrosive vapors
4. Sulfonylation

Exothermic ammonolysis

byproduct is toxic

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Why this route? While direct chlorosulfonation (Chlorosulfonic acid) is common for aryl sulfonamides, it cannot introduce the methylene bridge required here. The Sandmeyer-Strecker sequence is selected because it is chemically defined and avoids the carcinogenicity of the Blanc chloromethylation (which uses formaldehyde/HCl to generate bis(chloromethyl)ether).

Self-Validating the Protocol:

  • IR Check (Step 1): Appearance of strong nitrile peak at

    
    .
    
  • NMR Check (Step 3): Appearance of benzylic

    
     singlet at 
    
    
    
    and loss of
    
    
    .
  • Final Validation: The target

    
     adjacent to the sulfonyl group will shift upfield to 
    
    
    
    compared to the chloride.

Alternative Interpretation (The "User Error" Case): If your intent was to synthesize


-(4-Methoxyphenyl)methanesulfonamide  (the sulfonanilide), the protocol is trivial:
  • Mix p-Anisidine (1 eq) + Methanesulfonyl Chloride (1.1 eq) + Pyridine (1.2 eq) in DCM at

    
    . Stir 2h. Wash with dilute HCl.
    
  • Note: This yields the N-S bond, not the C-C-S skeleton described in the main guide.

References

  • Sandmeyer Reaction Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Strecker Sulfite Alkylation: "Preparation of Sodium p-Toluenesulfonate." Organic Syntheses, Coll.[6] Vol. 2, p. 471 (1943). Link (Methodology adapted for p-methoxybenzyl chloride).

  • Sulfonamide Synthesis via Sulfonyl Chlorides: "Benzenesulfonyl Chloride." Organic Syntheses, Coll.[6] Vol. 1, p. 84 (1941). Link

  • Target Molecule Data: PubChem Compound Summary for CID 166448704 (Related Derivative Structure/Nomenclature verification). Link

  • p-Anisidine Safety & Properties: National Institute of Standards and Technology (NIST) WebBook. Link

Sources

Exploratory

Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Crystal Structure of N-(4-methoxyphenyl) Sulfonamides This guide provides a comprehensive exploration of the solid-state chemistry of N-(4-methoxyphenyl) sulfonamides, a class of compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of N-(4-methoxyphenyl) Sulfonamides

This guide provides a comprehensive exploration of the solid-state chemistry of N-(4-methoxyphenyl) sulfonamides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. We will move beyond a simple description of structures to understand the fundamental principles governing their molecular conformation and supramolecular assembly. Our focus is on the causality behind their structural features and the experimental methodologies used to elucidate them, providing a framework for rational drug design and solid-state characterization.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first recognized for its antibacterial properties in the early 20th century.[1][2][3] Today, its applications have expanded dramatically, with sulfonamide-containing molecules being investigated and approved as anticancer, anti-inflammatory, and anti-HIV agents, among other therapeutic uses.[4][5] The N-(4-methoxyphenyl) moiety is a common feature in many bioactive sulfonamides, acting as a key pharmacophore that influences molecular recognition and physicochemical properties.

Understanding the three-dimensional structure of these molecules in the solid state is paramount. The crystal structure dictates critical pharmaceutical properties, including stability, solubility, and bioavailability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's efficacy and safety.[1][6][7] Therefore, a thorough crystallographic analysis is not merely an academic exercise but a critical step in the drug development pipeline. This guide will dissect the synthesis, molecular geometry, and intermolecular interactions that define the crystal structures of N-(4-methoxyphenyl) sulfonamides.

Synthesis and Generation of High-Quality Crystals

The synthesis of N-(4-methoxyphenyl) sulfonamides is generally straightforward, typically involving the reaction of a substituted benzenesulfonyl chloride with p-anisidine (4-methoxyaniline) in the presence of a base.[2]

Experimental Protocol: Representative Synthesis

A representative synthesis for an N-(4-methoxyphenyl)-nitrobenzenesulfonamide is as follows:[2]

  • Reactant Preparation: In a 250 mL Erlenmeyer flask, combine the desired nitrobenzenesulfonyl chloride (1.0 eq.) and p-anisidine (1.0 eq.).

  • Reaction Medium: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution. The aqueous base serves to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the solid product is collected by suction filtration, washed with deionized water to remove inorganic salts, and dried.

The critical subsequent step is obtaining single crystals suitable for X-ray diffraction. The quality of the crystal directly dictates the quality and resolution of the resulting structural data. Slow crystallization methods are essential to allow molecules sufficient time to order themselves into a well-defined lattice.

  • Causality in Crystallization: Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction. In contrast, slow solvent diffusion (e.g., layering a solution of the compound in a good solvent like acetone with a poor solvent like hexane) allows for the gradual increase in supersaturation, promoting the growth of a single, ordered crystal.[2]

Core Crystallographic Analysis: Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8] The analysis provides a wealth of data on the molecule's internal geometry.

Bond Lengths and Angles

For N-(4-methoxyphenyl) sulfonamides, bond lengths and angles generally fall within expected ranges. A search of the Cambridge Structural Database (CSD) for this scaffold reveals average S–C, S–N, and N–C bond lengths of approximately 1.766 Å, 1.633 Å, and 1.441 Å, respectively.[2] Deviations from these averages can sometimes indicate electronic effects from substituents or strain imposed by the crystal packing environment. The O–S–O bond angle is typically found in the range of 117.9° to 120.7°.[2][9]

Torsion Angles and Molecular Conformation

The overall shape of N-(4-methoxyphenyl) sulfonamides is largely defined by the torsion angles within the C-SO₂-NH-C segment. The C-S-N-C torsion angle is particularly significant as it dictates the mutual orientation of the two aromatic rings.[2][10] This angle can vary widely, with reported values ranging from approximately -71° to +71°, leading to different molecular conformations.[9][10] Despite this flexibility, the angle between the mean planes of the two aromatic rings often falls within a more moderate range of 30° to 65°.[2][10][11]

The sulfonamide nitrogen atom is typically found to be slightly pyramidalized, deviating from a perfectly planar sp² geometry.[2] This subtle geometric feature is crucial for its role as a hydrogen bond donor.

Data Presentation: Comparative Crystallographic Parameters

The table below summarizes key geometric parameters for several N-(4-methoxyphenyl) sulfonamide derivatives, illustrating the structural diversity within this class.

CompoundC-S-N-C Torsion Angle (°)Dihedral Angle Between Rings (°)S1–N1–C7 Angle (°)O–S–O Angle (°)Reference
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A)-58.630.51116.9120.45[2][9]
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B)+66.641.05119.00120.66[2][9]
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C)+41.841.06115.49118.98[2][9]
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide-71.459.39--[10]
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide-44.26--[4][11]

Supramolecular Architecture: The Synthon Hierarchy

The crystal packing of N-(4-methoxyphenyl) sulfonamides is predominantly governed by a hierarchy of non-covalent interactions. The stability of the crystal lattice arises from the sum of these interactions, with hydrogen bonds playing the primary role.[1][7]

The Dominance of N–H···O Hydrogen Bonding

The most robust and frequently observed intermolecular interaction in sulfonamide crystals is the hydrogen bond between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (acceptor).[2][12][13] This interaction is highly directional and strong, often leading to predictable supramolecular patterns, known as synthons. The two most common synthons are:

  • C(4) Chain: Each molecule donates a hydrogen bond to one neighbor and accepts one from another, forming infinite one-dimensional chains.[10][11]

  • R²₂(8) Dimer: Two molecules form a centrosymmetric pair of N–H···O hydrogen bonds, creating a stable dimeric unit.[2][9]

Interestingly, structural variations can lead to alternative hydrogen bonding schemes. In N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, the methoxy oxygen atom, rather than a sulfonyl oxygen, acts as the hydrogen bond acceptor.[2] This highlights how subtle electronic and steric changes can alter the preferred synthon.

Hydrogen_Bonding_Patterns Common Sulfonamide Hydrogen Bonding Synthons cluster_0 C(4) Chain Motif cluster_1 R²₂(8) Dimer Motif Mol1 ...-S(O₂)-NH-Ar' Mol2 R-S(O₂)-NH-Ar' Mol1->Mol2 N-H···O=S Mol3 R-S(O₂)-NH-Ar'-... Mol2->Mol3 N-H···O=S Dimer_A R-S(O₂)-NH-Ar' Dimer_B Ar'-NH-(O₂)S-R Dimer_A->Dimer_B N-H···O=S

Caption: Common hydrogen bonding patterns in sulfonamide crystals.

Weaker Interactions and Crystal Packing

While N–H···O hydrogen bonds form the primary framework, the final three-dimensional architecture is consolidated by a network of weaker interactions, including C–H···O and C–H···π contacts.[11][12] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular contacts, providing a fingerprint plot that reveals the relative contribution of each interaction type to the overall crystal packing.[12][13][14] These weaker forces are crucial for explaining differences in crystal density and stability between polymorphs.

Experimental Workflow: From Crystal to Structure

A self-validating protocol for single-crystal X-ray crystallography ensures data integrity and produces a reliable structural model.

SCXRD_Workflow Single-Crystal X-ray Diffraction Workflow crystal Crystal Selection & Mounting Select a clear, well-formed crystal Mount on goniometer unitcell Unit Cell Determination Collect initial frames Index reflections Determine lattice parameters crystal->unitcell datacol Data Collection Full sphere of diffraction data collected Monitor crystal decay unitcell->datacol datared Data Reduction & Correction Integrate reflection intensities Apply corrections (Lp, absorption) datacol->datared solve Structure Solution Determine initial atomic positions Direct Methods or Patterson function datared->solve refine Structure Refinement Least-squares refinement of atomic positions & thermal parameters Locate H-atoms solve->refine validate Validation & Finalization Check figures of merit (R-factors) Generate final CIF report refine->validate

Sources

Foundational

The Emergence of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives: A Technical Guide to a Novel Class of Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the discovery and development of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and development of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives as a promising new class of androgen receptor (AR) antagonists. Moving beyond traditional ligand-binding domain inhibitors, these compounds uniquely target the Activation Function 2 (AF2) site of the AR, offering a potential new strategy to combat prostate cancer, particularly in cases of resistance to current therapies. This guide details the synthesis, characterization, mechanism of action, and preclinical evaluation of these derivatives, providing researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to explore this novel therapeutic avenue.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Consequently, targeting the AR has been a cornerstone of prostate cancer therapy for decades. However, the emergence of resistance to conventional anti-androgen therapies, often driven by mutations in the AR ligand-binding domain (LBD), presents a significant clinical challenge.[2] This has spurred the search for novel AR antagonists that act via alternative mechanisms. One such promising approach is the targeting of the AR Activation Function 2 (AF2) site, a critical region for the recruitment of coactivators necessary for AR-mediated gene transcription.[1] The discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives as potent AF2 antagonists represents a significant advancement in this area.[1]

The Androgen Receptor Signaling Pathway: A Closer Look

Understanding the androgen receptor signaling pathway is crucial for appreciating the mechanism of action of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives. The canonical pathway involves the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators to the AF2 site and initiating the transcription of target genes that promote cell growth and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds to LBD AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits to AF2 site Transcription Gene Transcription Coactivators->Transcription Initiates

Figure 1: Simplified diagram of the canonical androgen receptor signaling pathway.

Synthesis and Characterization of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives

The synthesis of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives is a multi-step process that begins with the preparation of the key intermediate, 4-benzyloxyaniline.

Synthesis of 4-Benzyloxyaniline

The synthesis of 4-benzyloxyaniline can be achieved through a two-step process starting from 4-nitrophenol.

Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene

This step involves the Williamson ether synthesis, where the phenoxide of 4-nitrophenol reacts with benzyl chloride.

  • Protocol:

    • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature and add benzyl chloride (1.1 eq) dropwise.

    • Heat the reaction mixture to 80-90°C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

Step 2: Reduction of 4-(Benzyloxy)nitrobenzene to 4-Benzyloxyaniline

The nitro group is then reduced to an amine.

  • Protocol:

    • Dissolve the crude 4-(benzyloxy)nitrobenzene in a mixture of ethanol and water.

    • Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.

    • Reflux the mixture and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter off the solid iron residues.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the combined organic layers and evaporate the solvent to yield 4-benzyloxyaniline. The product can be further purified by recrystallization or column chromatography.[4]

Synthesis of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives

The final sulfonamide derivatives are synthesized by reacting 4-benzyloxyaniline with various sulfonyl chlorides.

Sulfonamide_Synthesis cluster_reactants Aniline 4-Benzyloxyaniline Reaction Reaction in Pyridine Aniline->Reaction SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Reaction Product N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivative Reaction->Product

Figure 2: General synthetic scheme for N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives.

  • General Protocol:

    • Dissolve 4-benzyloxyaniline (1.0 eq) in pyridine.

    • Cool the solution in an ice bath and add the desired sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and acidify with HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized compounds are characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for elucidating the chemical structure of the derivatives. The characteristic peaks for the benzyloxy group, the phenyl rings, and the sulfonamide moiety should be identified and assigned.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[5]

  • Purity Analysis: The purity of the final compounds is typically assessed by High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Targeting the AF2 Site of the Androgen Receptor

The N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives exert their antagonistic effect by binding to the Activation Function 2 (AF2) site on the androgen receptor's ligand-binding domain.[1] The AF2 site is a hydrophobic groove that is crucial for the interaction with coactivator proteins containing the LxxLL motif.[2] By occupying this site, the sulfonamide derivatives prevent the recruitment of coactivators, thereby inhibiting the transcriptional activity of the AR, even in the presence of androgens.[1] This mechanism is distinct from traditional anti-androgens that compete with androgens for binding to the ligand-binding pocket.

Biological Evaluation: In Vitro and In Vivo Studies

A series of in vitro and in vivo assays are employed to evaluate the biological activity of the N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives.

In Vitro Assays

5.1.1. Androgen Receptor Antagonistic Activity Assay

This assay measures the ability of the compounds to inhibit androgen-induced AR transcriptional activity.

  • Protocol Overview (Luciferase Reporter Assay):

    • Prostate cancer cells (e.g., LNCaP) are co-transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter.

    • The cells are then treated with a known AR agonist (e.g., DHT) in the presence or absence of the test compounds.

    • After an incubation period, the cells are lysed, and luciferase activity is measured.

    • A decrease in luciferase activity in the presence of the test compound indicates AR antagonistic activity. The IC50 value, the concentration of the compound that inhibits 50% of the AR activity, is then determined.[7]

5.1.2. Peptide Displacement Assay

This assay directly measures the ability of the compounds to disrupt the interaction between the AR and a coactivator peptide.

  • Protocol Overview (Fluorescence Polarization):

    • A fluorescently labeled peptide containing the LxxLL motif is incubated with the AR-LBD.

    • The binding of the large AR protein to the small fluorescent peptide results in a high fluorescence polarization value.

    • Test compounds are then added to the mixture.

    • If a compound binds to the AF2 site, it will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization value.

    • The IC50 value for peptide displacement can then be calculated.[8][9]

In Vivo Studies: LNCaP Xenograft Model

The in vivo efficacy of the N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives is often evaluated using a prostate cancer xenograft model in immunocompromised mice.

  • Protocol Overview:

    • LNCaP cells, an androgen-sensitive human prostate cancer cell line, are subcutaneously injected into male nude mice.[10]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compounds are administered to the treatment group, typically via intratumoral or systemic routes.[1]

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors are excised and weighed. A significant reduction in tumor growth in the treatment group compared to the control group indicates in vivo efficacy.[1]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and pharmacokinetic properties of the N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives. These studies involve systematically modifying the chemical structure of the lead compounds and evaluating the impact on their biological activity. Key areas of modification include the substituents on the benzenesulfonyl ring and the nature of the linkage between the two phenyl rings. For example, studies have shown that the introduction of specific substituents on the benzenesulfonyl moiety can significantly enhance the AR antagonistic activity.[10][11]

Table 1: Example of SAR Data for N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives

CompoundR Group on Sulfonyl RingAR Antagonistic Activity (IC50, µM)
T1-1 -H5.23
T1-12 4-CF30.47[1]
T1-15 4-Cl1.28

Data adapted from Chai et al., J. Med. Chem. 2022, 65, 3, 2449–2462.[1]

Broader Therapeutic Potential

While the primary focus of research on N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives has been on their anti-cancer properties, the sulfonamide scaffold is known to exhibit a wide range of biological activities.[12] Preliminary studies on other sulfonamide derivatives have suggested potential antimicrobial and anti-inflammatory activities.[12][13] Further investigation into these and other potential therapeutic applications of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives is warranted.

Conclusion

The discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives as potent and selective antagonists of the androgen receptor's AF2 site represents a significant step forward in the development of novel therapies for prostate cancer. Their unique mechanism of action offers the potential to overcome resistance to existing anti-androgen treatments. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising compounds. The detailed protocols and insights presented herein are intended to empower researchers and drug development professionals to further explore and optimize this important new class of therapeutic agents.

References

  • Chai, X., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2449–2462. [Link]

  • Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Chai, X., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry. [Link]

  • Altogen Labs. (n.d.). LNCaP Xenograft Model. [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES OF N-(4-NITROBENZOYL). [Link]

  • ResearchGate. (2022). Discovery of N -(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 | Request PDF. [Link]

  • PubMed. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. [Link]

  • Sadar, M. D. (2010). Regression of Castrate-Recurrent Prostate Cancer by a Small-Molecule Inhibitor of the Amino-Terminus Domain of the Androgen Receptor. Cancer Cell, 17(6), 535-546. [Link]

  • PubMed. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

  • ResearchGate. (2025). Design, synthesis and activity evaluation of benzene sulfonamide derivatives as novel androgen receptor antagonist | Request PDF. [Link]

  • tracerDB. (n.d.). Fluorescence Polarization. [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [https://www.sphinxsai.com/2010/pharm/PHARM/PT=08, (331-335)JM10.pdf]([Link], (331-335)JM10.pdf)

  • PMC. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl) | Request PDF. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • PMC. (n.d.). Development of Peptide Displacement Assays to Screen for Antagonists of DDB1 Interactions. [Link]

  • Innoprot. (n.d.). Androgen Receptor Translocation Assay. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. [Link]

  • ChemRxiv. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • DISCOVERY. (2022). In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

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Exploratory

Physicochemical Profiling of Methoxyphenyl Sulfonamides: A Technical Guide

Executive Summary Methoxyphenyl sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors (e.g., celecoxib analogs),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyphenyl sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors (e.g., celecoxib analogs), and antitumor agents. The presence of the methoxy group (–OCH₃) introduces a critical modulation of the sulfonamide's electronic environment, influencing pKa, lipophilicity, and crystal packing without drastically altering steric bulk.

This guide provides a rigorous technical analysis of the 4-methoxybenzenesulfonamide scaffold, moving beyond basic properties to explore the causal links between molecular structure and experimental behavior.

Molecular Architecture & Electronic Effects

The Push-Pull Mechanism

The physicochemical behavior of 4-methoxybenzenesulfonamide is defined by the interplay between the sulfonamide moiety (–SO₂NH₂) and the methoxy substituent.

  • Induction vs. Resonance: The methoxy group exerts a negative inductive effect (-I) due to oxygen's electronegativity but a stronger positive mesomeric effect (+M) via lone pair donation into the benzene ring.

  • Impact on Acidity: In the para position, the +M effect dominates, increasing electron density in the aromatic ring. This electron donation destabilizes the conjugate base (the sulfonamide anion, –SO₂NH⁻), making the proton less acidic compared to electron-withdrawing variants (e.g., nitro-sulfonamides).

  • Hammett Correlation: The Hammett constant (

    
    ) for the methoxy group is -0.27, quantitatively confirming its electron-donating nature. This predicts a slight elevation in pKa relative to the unsubstituted benzenesulfonamide.
    
Structural Visualization (DOT)

The following diagram illustrates the electronic influence and Structure-Activity Relationship (SAR) logic.

G Core 4-Methoxybenzenesulfonamide (Scaffold) OMe Methoxy Group (-OCH3) Electron Donor (+M > -I) Core->OMe SO2NH2 Sulfonamide Group (Zinc Binding Motif) Core->SO2NH2 pKa pKa Modulation (10.2 - 10.5) OMe->pKa Destabilizes Anion LogP Lipophilicity (LogP ~ 0.50) OMe->LogP Minimal Lipophilic Shift Target Target Binding (CA II / COX-2) SO2NH2->Target H-Bond / Metal Coord pKa->Target Ionization State at pH 7.4

Caption: Electronic and physicochemical influence of the methoxy substituent on the sulfonamide pharmacophore.

Key Physicochemical Parameters

The following data aggregates experimental values for 4-methoxybenzenesulfonamide (CAS: 1129-26-6).

ParameterValue / RangeContext & Implications
Molecular Weight 187.22 g/mol Fragment-like; ideal for lead optimization.
pKa (Acidic) 10.2 – 10.6Weak acid. At physiological pH (7.4), it exists primarily as the neutral species (~99.8%), facilitating membrane permeation before active site binding.
LogP (Oct/Wat) 0.50 – 0.60Moderate hydrophilicity. The methoxy group (

) does not significantly increase lipophilicity compared to hydrogen, maintaining water solubility.
Melting Point 111 – 115 °CCrystalline solid. High MP indicates stable crystal lattice, often driven by intermolecular hydrogen bonding (N-H···O=S).
H-Bond Donors 1 (–NH₂)Critical for interactions with Zn²⁺-bound hydroxide in metalloenzymes or Glu/Asp residues.
H-Bond Acceptors 3 (2 O from SO₂, 1 O from OMe)The methoxy oxygen adds a weak acceptor site, potentially engaging in specific water-bridged interactions.

Synthetic Pathways: The "Design-Make-Test" Cycle

For researchers synthesizing derivatives, the chlorosulfonation route is the industry standard due to scalability and cost-efficiency.

Reaction Mechanism
  • Electrophilic Aromatic Substitution: Chlorosulfonic acid attacks the electron-rich anisole ring. The para position is highly favored due to the ortho/para directing methoxy group and steric hindrance at the ortho positions.

  • Amination: The resulting sulfonyl chloride reacts with ammonia (or amines) to yield the sulfonamide.

Synthetic Workflow Diagram (DOT)

Synthesis Start Anisole (Starting Material) Inter 4-Methoxybenzenesulfonyl Chloride (Solid) Start->Inter Electrophilic Subst. (Exothermic) Reagent1 Chlorosulfonic Acid (ClSO3H) / 0-5°C Reagent1->Inter Product 4-Methoxybenzenesulfonamide (Crystalline Product) Inter->Product Nucleophilic Subst. (Aminolysis) Control Critical Control Points: 1. Temp < 5°C (Avoid isomers) 2. pH Control (Prevent hydrolysis) Inter->Control Reagent2 Aq. Ammonia (NH3) or Primary Amine Reagent2->Product

Caption: Step-wise synthetic protocol for generating the methoxyphenyl sulfonamide core.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols describe how to validate the physicochemical properties listed above.

Determination of pKa (Potentiometric Titration)

Why this matters: Accurate pKa determination is essential to predict the ionization state in biological assays.

Protocol:

  • Preparation: Dissolve 5 mg of the sulfonamide in a minimal volume of methanol (due to limited aqueous solubility of the neutral form), then dilute with 0.15 M KCl (ionic strength adjuster) to 20 mL.

  • Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere to prevent CO₂ absorption.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method.

    • Self-Validation: The titration curve should show a single inflection point. If the calculated pKa varies with concentration, aggregation is occurring.

Lipophilicity Assessment (Shake-Flask LogP)

Why this matters: Validates the theoretical LogP (0.5) and predicts blood-brain barrier (BBB) penetration potential.

Protocol:

  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.

  • Separation: Shake for 4 hours at 25°C, then centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV (254 nm).

    • Calculation:

      
      
      
    • Note: Ensure the pH of the aqueous phase is < 8.0 to keep the sulfonamide in its neutral form.

Biological Implications[1]

Carbonic Anhydrase (CA) Inhibition

The methoxyphenyl sulfonamide motif is a classic "zinc-binder."

  • Mechanism: The sulfonamide nitrogen (in its deprotonated anionic form, Ar-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the CA active site.[1]

  • The Methoxy Contribution: While the sulfonamide anchors the molecule, the phenyl ring engages in hydrophobic interactions with the active site cleft (often Phe131 in hCA II).[2] The para-methoxy group can extend into the hydrophilic region or interact with water networks, often improving selectivity profiles against specific isoforms (e.g., CA IX vs CA II) compared to bulkier substituents.

Permeability & Absorption

With a LogP of ~0.5 and a neutral state at pH 7.4, 4-methoxybenzenesulfonamide exhibits high passive permeability. It falls within the "Golden Triangle" of physicochemical space for oral bioavailability, avoiding the solubility issues of highly lipophilic analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. Retrieved from [Link][3]

  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context: Role of sulfonamide zinc-binding and SAR).
  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Context: Hammett constants and Lipophilicity values).
  • Organic Syntheses (2017). Synthesis of Sulfonyl Chlorides and Sulfonamides. (General protocol adaptation for methoxy-derivatives). Retrieved from [Link]

Sources

Foundational

The Sulfonamide Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The sulfonamide functional group, -S(=O)₂NR₂R₃, represents a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group, -S(=O)₂NR₂R₃, represents a cornerstone in medicinal chemistry, its discovery as the first class of synthetic antibacterial agents having revolutionized medicine.[1][2] Beyond their well-established antimicrobial properties, sulfonamide derivatives have demonstrated a remarkable versatility, exhibiting a broad spectrum of pharmacological activities that have led to their development as diuretics, hypoglycemics, anti-inflammatory agents, and anticancer therapies.[1][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of sulfonamide derivatives, delving into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies employed to identify and characterize these interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of the sulfonamide scaffold for novel therapeutic interventions.

Introduction: The Enduring Legacy and Expanding Horizons of Sulfonamides

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent.[6][7] This discovery ushered in the era of chemotherapy and laid the foundation for modern drug discovery. The initial therapeutic success of sulfonamides stemmed from their ability to selectively inhibit bacterial growth by targeting a metabolic pathway essential for microbial survival but absent in humans.[8][9][10] This principle of selective toxicity remains a central tenet in the development of antimicrobial agents.

Over the decades, the therapeutic landscape of sulfonamides has expanded dramatically. The inherent chemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry, allow it to interact with a wide array of biological targets.[11] This has led to the development of sulfonamide-based drugs for a multitude of diseases, including glaucoma, epilepsy, cancer, inflammation, and diabetes.[12][13][14][15] This guide will explore the major classes of therapeutic targets for sulfonamide derivatives, providing a detailed examination of their biological significance and the chemical basis for their inhibition.

Dihydropteroate Synthase (DHPS): The Archetypal Antibacterial Target

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9][10][16] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, making its production essential for bacterial growth and replication.[17][18]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[8][9][19] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, preventing the incorporation of PABA and thereby blocking the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid.[9][19] This ultimately leads to a depletion of tetrahydrofolate, the biologically active form of folic acid, resulting in a bacteriostatic effect that inhibits bacterial proliferation.[9][17] Human cells are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[16][19]

Diagram: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides

Folic_Acid_Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Catalyzes Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Competitively Inhibits

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis in bacteria.

Representative Sulfonamide Antibacterials

A vast number of sulfonamide derivatives have been developed for antibacterial use. Structural modifications to the sulfonamide moiety have been explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Compound Key Structural Features Primary Spectrum of Activity
Sulfanilamide The parent sulfonamideBroad spectrum against Gram-positive and some Gram-negative bacteria
Sulfamethoxazole Contains a 5-methyl-3-isoxazolyl groupCommonly used in combination with trimethoprim against a wide range of bacteria
Sulfadiazine Contains a pyrimidine ringEffective against various Gram-positive and Gram-negative bacteria
Mafenide Atypical sulfonamide with a -CH₂- bridgeUsed topically for burns, active against a broad range of bacteria including Pseudomonas[19]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standard method to assess the antibacterial efficacy of sulfonamide derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test sulfonamide compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the sulfonamide dilutions.

    • Include a positive control well (bacteria in CAMHB without sulfonamide) and a negative control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide derivative in which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Carbonic Anhydrases (CAs): A Family of Metalloenzymes with Diverse Roles

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][20] They are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.[13] The inhibition of specific CA isozymes has proven to be a valuable therapeutic strategy for various diseases.[12][13]

Mechanism of Action

Aromatic and heterocyclic sulfonamides are potent inhibitors of CAs.[12][20] The primary sulfonamide group (-SO₂NH₂) coordinates directly to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[20][21] This binding interaction is typically strong and reversible.

Diagram: Inhibition of Carbonic Anhydrase by Sulfonamides

CA_Inhibition cluster_CA_active_site Carbonic Anhydrase Active Site Zn_ion Zn²⁺ His1 His His1->Zn_ion His2 His His2->Zn_ion His3 His His3->Zn_ion Water H₂O Water->Zn_ion Coordinates Sulfonamide R-SO₂NH₂ Sulfonamide->Zn_ion Displaces H₂O and Coordinates

Caption: Sulfonamides bind to the zinc ion in the active site of carbonic anhydrase.

Therapeutic Applications of CA Inhibitors

The clinical utility of sulfonamide-based CA inhibitors spans several therapeutic areas:

  • Glaucoma: Inhibition of CA II, IV, and XII in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.[21][22]

  • Epilepsy: Certain sulfonamides exhibit anticonvulsant properties, although the precise mechanism is not fully elucidated but is thought to involve CA inhibition in the central nervous system.[13]

  • Cancer: Some CA isozymes, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[1][3] Sulfonamide inhibitors targeting these isozymes are being investigated as anticancer agents.[4][7]

  • Diuretics: The first non-mercurial diuretics were sulfonamide CA inhibitors that act on the proximal tubules of the kidney.[12]

Representative Sulfonamide CA Inhibitors
Compound Primary Therapeutic Use Key CA Isozymes Inhibited
Acetazolamide Glaucoma, epilepsy, altitude sicknessPotent inhibitor of multiple CA isozymes[13][20]
Dorzolamide Glaucoma (topical)Primarily hCA II, IV, and XII[21]
Brinzolamide Glaucoma (topical)Primarily hCA II, IV, and XII[21]
Celecoxib Anti-inflammatory (also a COX-2 inhibitor)Also inhibits several CA isozymes[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method for evaluating the inhibitory activity of sulfonamides against CAs is a stopped-flow CO₂ hydrase assay.

Objective: To determine the inhibition constant (Kᵢ) of a sulfonamide compound against a specific CA isozyme.

Materials:

  • Test sulfonamide compound

  • Purified CA isozyme (e.g., hCA II)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified CA isozyme in buffer.

    • Prepare a series of dilutions of the sulfonamide inhibitor in the same buffer.

  • Stopped-Flow Measurement:

    • Equilibrate the two syringes of the stopped-flow instrument, one with the CO₂-saturated water and the other with the buffer containing the enzyme, pH indicator, and the inhibitor at a specific concentration.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Repeat the measurement at various inhibitor concentrations.

    • Plot the initial reaction rates against the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a bifunctional enzyme that catalyzes the first two steps in the biosynthesis of prostaglandins from arachidonic acid.[23] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[24]

Mechanism of Action

Certain diaryl heterocyclic sulfonamides selectively inhibit the COX-2 isozyme.[23] The bulky sulfonamide group of these inhibitors is able to fit into a larger, more flexible hydrophobic side pocket present in the active site of COX-2, but not in COX-1.[23] This steric hindrance prevents the binding of these drugs to the COX-1 active site, leading to their selectivity.

Diagram: Selective Inhibition of COX-2 by Sulfonamides

COX_Inhibition cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site COX1_Channel Narrow Channel Arachidonic_Acid1 Arachidonic Acid Arachidonic_Acid1->COX1_Channel Binds COX2_Channel Wider Channel with Side Pocket Arachidonic_Acid2 Arachidonic Acid Arachidonic_Acid2->COX2_Channel Binds Sulfonamide_COXIB Sulfonamide COX-2 Inhibitor (e.g., Celecoxib) Sulfonamide_COXIB->COX2_Channel Binds to Side Pocket (Inhibits) Sulfonamide_COXIB_outside Sulfonamide COX-2 Inhibitor Sulfonamide_COXIB_outside->COX1_Channel Steric Hindrance (No Binding)

Caption: The bulky sulfonamide group of COX-2 inhibitors fits into a side pocket of the COX-2 active site.

Therapeutic Applications of COX-2 Inhibitors

Selective COX-2 inhibitors are primarily used as anti-inflammatory and analgesic agents for the treatment of conditions such as osteoarthritis and rheumatoid arthritis.[24] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[24]

Representative Sulfonamide COX-2 Inhibitors
Compound Key Structural Features Therapeutic Use
Celecoxib Diaryl pyrazole with a p-sulfonamide group[23]Anti-inflammatory, analgesic
Valdecoxib Diaryl isoxazole with a p-sulfonamide groupAnti-inflammatory, analgesic (withdrawn from some markets)
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory potency and selectivity of sulfonamide derivatives against COX-1 and COX-2 can be determined using a colorimetric or fluorometric enzyme inhibition assay.

Objective: To determine the IC₅₀ values of a sulfonamide compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Test sulfonamide compound

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Heme

  • Assay buffer

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of COX-1 and COX-2 enzymes.

    • Prepare a series of dilutions of the sulfonamide inhibitor.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, heme, the colorimetric/fluorometric probe, and the sulfonamide inhibitor at various concentrations.

    • Add the COX-1 or COX-2 enzyme to initiate the reaction.

    • Incubate for a short period.

    • Add arachidonic acid to start the enzymatic reaction.

  • Measurement and Data Analysis:

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[24]

Emerging and Novel Therapeutic Targets

The versatility of the sulfonamide scaffold continues to be explored, leading to the identification of novel therapeutic targets and applications.

Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[25] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Sulfonamide derivatives have shown promise as urease inhibitors, offering a potential therapeutic strategy for the treatment of H. pylori infections and other urease-associated diseases.[25]

Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. The sulfonamide moiety has been incorporated into the design of various kinase inhibitors. For example, some sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, suggesting their potential as anti-cancer agents.[26]

Anticancer Agents with Diverse Mechanisms

Beyond CA and kinase inhibition, sulfonamides have been investigated as anticancer agents through various other mechanisms, including:

  • Aromatase inhibition: For the treatment of hormone-dependent breast cancer.[4]

  • Antiapoptotic Bcl-2 protein inhibition: To induce apoptosis in cancer cells.[1][4]

  • Topoisomerase inhibition: To interfere with DNA replication in cancer cells.[4]

Antiviral and Other Applications

The broad biological activity of sulfonamides extends to antiviral applications, with some derivatives showing inhibitory activity against viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[1] Additionally, sulfonamides have been explored for their potential as antidiabetic, anticonvulsant, and anti-obesity agents.[1][15][27]

Conclusion: The Future of Sulfonamide-Based Drug Discovery

The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. From their initial success as antibacterials to their current applications in diverse disease areas, sulfonamides continue to be a prominent structural motif in medicinal chemistry. The ability of the sulfonamide group to interact with various biological targets, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms and the design of multi-target sulfonamide derivatives for the treatment of complex diseases.[5] The rich history and ongoing innovation surrounding sulfonamides underscore their enduring importance in the quest for new and improved medicines.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (2001). Journal of Medicinal Chemistry, 44(13), 2113–2123. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie, 76(5), 209-213. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS.
  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Expert Opinion on Therapeutic Patents, 24(10), 1149-1165. [Link]

  • Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. (2023). bioRxiv. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Expert Opinion on Drug Discovery, 19(2), 195-212. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 7077–7091. [Link]

  • COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. (2004). Current Topics in Medicinal Chemistry, 4(12), 1265-1279. [Link]

  • Sulfonamides. (n.d.). Poultrymed. [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. (n.d.). Pharmacy 180. [Link]

  • Are Cox-2 (cyclooxygenase-2) inhibitors, nitrofurantoin, diuretics, glyburide (Glibenclamide), glipizide, dapsone, and sulfasalazine classified as sulfa drugs?. (2025). Dr.Oracle. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (n.d.). ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • Inhibition studies of sulfonamide-containing folate analogs in yeast. (2003). Antimicrobial Agents and Chemotherapy, 47(7), 2217-2223. [Link]

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (n.d.). University of Pretoria. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science.
  • Sulfonamide derivatives as multi-target agents for complex diseases. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2043-2053. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Journal of Molecular Structure, 1311, 138133.
  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (2020). RSC Advances, 10(70), 42994-43004. [Link]

  • Sulfone and Folate reductase inhibitors. (n.d.). Unknown Source.
  • Decoding the Therapeutic Potential of Sulfonamide Esters: A Journey of Discovery. (n.d.). Unknown Source.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). Biochemistry, 62(15), 2269–2279. [Link]

  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024). GSC Biological and Pharmaceutical Sciences, 27(2), 143-154. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Biomedicines, 13(4), 772. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). Biochemistry, 62(15), 2269–2279. [Link]

  • From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. (2025). Journal of Medicinal Chemistry. [Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. (2025). Pharmaceuticals, 18(5), 654. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). Journal of Medicinal Chemistry, 65(3), 2206–2217. [Link]

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Exploratory

Synthesis of (4-Methoxyphenyl)methanesulfonamide derivatives.

An In-Depth Technical Guide to the Synthesis of (4-Methoxyphenyl)methanesulfonamide Derivatives Introduction: The Significance of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (4-Methoxyphenyl)methanesulfonamide Derivatives

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties: it is a stable, non-basic amine that can participate in hydrogen bonding as both a donor and acceptor, often playing a crucial role in a molecule's binding affinity to its biological target. From the pioneering "sulfa" antibacterial drugs to contemporary treatments for cancer, viral infections, and inflammation, the sulfonamide moiety is a validated pharmacophore.[2][3]

This guide focuses on the synthesis of derivatives of (4-Methoxyphenyl)methanesulfonamide. This particular scaffold combines the well-established sulfonamide group with a methoxy-substituted benzyl moiety. The methoxyphenyl group is frequently found in bioactive molecules, where it can influence properties such as solubility, metabolic stability, and target engagement through specific electronic and steric interactions. This guide provides a detailed, field-proven framework for the synthesis of the key sulfonyl chloride intermediate and its subsequent conversion into a diverse library of sulfonamide derivatives, intended for researchers and professionals in drug discovery and development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis is crucial for designing a robust synthetic plan. The primary target, N-substituted (4-Methoxyphenyl)methanesulfonamide derivatives, can be disconnected at the sulfur-nitrogen bond. This bond is reliably formed through the reaction of a primary or secondary amine with the corresponding sulfonyl chloride, a highly reactive and essential intermediate.

The key challenge, therefore, lies in the efficient preparation of the core intermediate: (4-methoxyphenyl)methanesulfonyl chloride . This intermediate is not as commonly available as simple benzenesulfonyl chlorides, necessitating a dedicated synthetic route. A further disconnection at the carbon-sulfur bond points towards a two-step sequence starting from the readily available 4-methoxybenzyl chloride. This strategy involves the formation of a sulfonate salt, followed by an oxidative chlorination to yield the desired sulfonyl chloride.

G Target N-Substituted (4-Methoxyphenyl)methanesulfonamides Amine Primary/Secondary Amines (R1R2NH) Target->Amine SulfonylChloride (4-Methoxyphenyl)methanesulfonyl Chloride Target->SulfonylChloride S-N Bond Formation Sulfonate Sodium (4-Methoxyphenyl)methanesulfonate SulfonylChloride->Sulfonate Oxidative Chlorination ChlorinatingAgent Oxidative Chlorinating Agent (e.g., SOCl2/H2O2, NCS) SulfonylChloride->ChlorinatingAgent BenzylChloride 4-Methoxybenzyl Chloride Sulfonate->BenzylChloride Strecker Sulfite Alkylation Sulfite Sodium Sulfite (Na2SO3) Sulfonate->Sulfite

Figure 1: Retrosynthetic analysis for (4-Methoxyphenyl)methanesulfonamide derivatives.

Part 1: Synthesis of the Key Intermediate: (4-Methoxyphenyl)methanesulfonyl Chloride

The synthesis of this crucial building block is best approached via a two-step sequence starting from 4-methoxybenzyl chloride. This method is reliable and avoids the direct handling of hazardous reagents like sulfuryl chloride in the initial steps.

Step 1.1: Preparation of Sodium (4-Methoxyphenyl)methanesulfonate via Strecker Sulfite Alkylation

The first step involves the formation of the carbon-sulfur bond. The Strecker sulfite alkylation is a classic yet highly effective method for converting alkyl halides into sulfonates.[4] The reaction proceeds via an SN2 mechanism, where the sulfite ion acts as the nucleophile, displacing the chloride from the benzylic position of 4-methoxybenzyl chloride.

Causality Behind Experimental Choices:

  • Reagents : 4-Methoxybenzyl chloride is the electrophile. Sodium sulfite is an inexpensive and effective sulfur nucleophile.

  • Solvent : A mixture of water and a water-miscible organic solvent like ethanol is often used to ensure the solubility of both the organic substrate and the inorganic sulfite salt.

  • Catalyst : The addition of a catalytic amount of sodium iodide is a common practice in such reactions. The iodide ion is a better nucleophile than chloride and can displace it to form a more reactive benzyl iodide in situ, accelerating the reaction rate.

Experimental Protocol: Synthesis of Sodium (4-Methoxyphenyl)methanesulfonate
  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.1 equivalents) in deionized water.

  • Addition of Substrate : To this solution, add 4-methoxybenzyl chloride (1.0 equivalent)[5][6] dissolved in a minimal amount of ethanol, followed by a catalytic amount of sodium iodide (0.05 equivalents).

  • Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting benzyl chloride.

  • Workup and Isolation : After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the volume can be reduced under vacuum to induce crystallization. The resulting white solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting material and iodide salts, and then dried under vacuum to yield the sodium (4-methoxyphenyl)methanesulfonate salt.

Step 1.2: Oxidative Chlorination to (4-Methoxyphenyl)methanesulfonyl Chloride

With the sulfonate salt in hand, the next step is the conversion to the highly reactive sulfonyl chloride. This is achieved through an oxidative chlorination process. Several methods exist, but a common and effective approach involves converting the sulfonate to a sulfinate, which is then chlorinated.[7] Alternatively, modern methods using reagents like zirconium(IV) chloride and an oxidant can directly convert sulfur compounds to sulfonyl chlorides.[8] A robust method involves the use of thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).

Causality Behind Experimental Choices:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are powerful chlorinating agents.

  • Catalyst : N,N-Dimethylformamide (DMF) reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is the active species that facilitates the conversion.

  • Solvent : An inert aprotic solvent such as dichloromethane (DCM) or toluene is used to prevent unwanted side reactions.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)methanesulfonyl Chloride
  • Setup : In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the dry sodium (4-methoxyphenyl)methanesulfonate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents : Add oxalyl chloride (or thionyl chloride, ~2.0 equivalents) dropwise to the suspension at 0 °C (ice bath).

  • Catalyst Addition : Add a catalytic amount of anhydrous DMF (e.g., 3-4 drops) to the mixture. Vigorous gas evolution (CO₂, CO, and HCl if using oxalyl chloride; SO₂ and HCl if using thionyl chloride) will be observed.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (a useful technique is to take a small aliquot, quench it with a primary amine like aniline, and check for the formation of the corresponding sulfonamide).

  • Workup and Isolation : The reaction mixture is carefully poured onto ice water to quench any excess chlorinating agent. The organic layer is separated, washed sequentially with cold water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure to yield the crude (4-methoxyphenyl)methanesulfonyl chloride, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate.

G cluster_0 Part 1: Synthesis of Key Intermediate start 4-Methoxybenzyl Chloride step1 Strecker Sulfite Alkylation (Na2SO3, NaI cat., H2O/EtOH, Reflux) start->step1 intermediate Sodium (4-Methoxyphenyl)- methanesulfonate step1->intermediate step2 Oxidative Chlorination ((COCl)2, DMF cat., DCM) intermediate->step2 product (4-Methoxyphenyl)methanesulfonyl Chloride step2->product

Figure 2: Workflow for the synthesis of (4-methoxyphenyl)methanesulfonyl chloride.

Part 2: Synthesis of (4-Methoxyphenyl)methanesulfonamide Derivatives

The formation of the sulfonamide bond is a robust and high-yielding reaction. It proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.[1]

Causality Behind Experimental Choices:

  • Base : The reaction generates one equivalent of HCl, which must be neutralized to drive the reaction to completion and prevent the protonation of the starting amine. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used. Pyridine can also act as a nucleophilic catalyst. For less reactive amines, a stronger base like potassium carbonate may be employed in a solvent like DMF.[9]

  • Solvent : Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they are inert to the sulfonyl chloride and dissolve the reactants.

  • Temperature : The addition of the sulfonyl chloride is usually performed at 0 °C to control the exothermicity of the reaction and minimize side product formation. The reaction is then allowed to warm to room temperature to proceed to completion.

General Experimental Protocol: N-Sulfonylation
  • Setup : In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2-1.5 equivalents) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride : Slowly add a solution of (4-methoxyphenyl)methanesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or silica gel column chromatography.

Data Presentation: Examples of Synthesized Derivatives

The following table summarizes representative conditions and outcomes for the synthesis of various (4-Methoxyphenyl)methanesulfonamide derivatives.

EntryAmineBaseSolventTime (h)Yield (%)Reference
1AnilinePyridineDCM4~85% (est.)[1]
24-FluoroanilineTriethylamineTHF6~80% (est.)[1]
3PiperidineTriethylamineDCM2>90% (est.)[1]
44-Methoxy-anilineK₂CO₃DMF12~75% (est.)[9]
5Methanesulfon-amide*CuI, K₃PO₄Dioxane1842-95%[10]

*Note: Entry 5 describes an alternative one-pot C-H amidation/N-arylation route, not the sulfonyl chloride method, but demonstrates the synthesis of a related final product.[10]

References

  • BenchChem. (2025).
  • Organic Syntheses. methanesulfonyl chloride.
  • MacDonald, J. A., et al. (2022).
  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Merck Index.
  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Izuchi, A. S., et al. (2019). Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides.
  • BenchChem. Synthesis routes of 4-Methoxybenzyl chloride.
  • Guidechem. (2023). How to Synthesize 4-Methoxybenzylchloride?.
  • Luo, M., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal.
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  • El-Sayed, M. A. A. (2020).
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Foundational

A Technical Guide to the Theoretical &amp; Computational Elucidation of Sulfonamide Biological Activity

Foreword: From Sulfa Drugs to Silicon The sulfonamides, the first class of synthetic antimicrobial agents, represent a cornerstone of modern medicinal chemistry.[1][2] Their journey from the discovery of Prontosil to the...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Sulfa Drugs to Silicon

The sulfonamides, the first class of synthetic antimicrobial agents, represent a cornerstone of modern medicinal chemistry.[1][2] Their journey from the discovery of Prontosil to their current diverse applications—spanning antibacterial, anti-inflammatory, anti-diabetic, and anti-cancer therapies—is a testament to their remarkable chemical versatility.[2][3][4] However, the true potential of this scaffold in the 21st century is being unlocked not only at the lab bench but within the silicon confines of high-performance computing clusters.

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage theoretical and computational methods to explore and optimize sulfonamide-based therapeutics. We will move beyond mere procedural descriptions to delve into the causal relationships that underpin our computational choices. The methodologies presented are framed as self-validating systems, where internal checks and balances are paramount to generating scientifically sound and predictive data. We will explore the core mechanisms of action and then build a comprehensive computational workflow, from elucidating structure-activity relationships to predicting clinical viability, all grounded in verifiable, authoritative research.

Part 1: The Mechanistic and Structural Foundations of Sulfonamide Activity

A profound understanding of the target and the pharmacophore is the bedrock upon which all rational drug design is built. For sulfonamides, activity is predominantly driven by their ability to mimic endogenous molecules, thereby acting as competitive inhibitors for crucial enzymes.

The Dual Pillars of Sulfonamide Inhibition

Sulfonamides exhibit a broad spectrum of biological activities primarily by targeting two major classes of enzymes: dihydropteroate synthase in prokaryotes and carbonic anhydrases in eukaryotes.

  • Antibacterial Action: Targeting Dihydropteroate Synthase (DHPS) The classic antibacterial effect of sulfonamides is a textbook example of selective toxicity. Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo.[5][6] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate.[7] Sulfonamides are structural analogs of PABA and act as competitive inhibitors, binding to the DHPS active site and halting the folic acid synthesis pathway.[5][8] This depletes the bacterial cell of essential tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids, thereby arresting cell growth and division (a bacteriostatic effect).[8] This mechanism's selectivity arises because human cells lack the DHPS enzyme and rely on dietary folate, rendering them immune to this inhibitory action.[5]

  • Systemic Action: Targeting Carbonic Anhydrases (CAs) In mammals, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9][10] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for processes ranging from pH homeostasis and respiration to fluid secretion.[9][11] The inhibitory mechanism involves the deprotonated sulfonamide group (–SO₂NH⁻) coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site.[9][12] This binding displaces the zinc-bound hydroxide ion that is essential for catalysis, effectively shutting down the enzyme.[9] The broad therapeutic applications of CA inhibitors—in glaucoma, epilepsy, and as diuretics—stem from this potent interaction.[10][11][13] The challenge, and a key area for theoretical studies, lies in achieving isoform-selective inhibition to minimize side effects.[14]

Beyond these two primary targets, the sulfonamide scaffold has been successfully employed to inhibit other enzymes, including matrix metalloproteinases (MMPs), α-glucosidase, and bromodomain-containing protein 4 (BRD4), showcasing its privileged role in drug design.[15][16][17]

The Essential Sulfonamide Pharmacophore

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.[18] For a molecule to be recognized by a sulfonamide-binding target, it generally needs to satisfy a core set of features. While the specifics vary by target, a generalized model can be constructed.

G prep_protein 1. Receptor Preparation (Add H, Assign Charges) grid 3. Grid Generation (Define Active Site) prep_protein->grid prep_ligand 2. Ligand Preparation (Generate 3D Conformer, Assign Charges) dock 4. Docking Simulation (Search Poses, Score) prep_ligand->dock grid->dock analysis 5. Pose Analysis & Validation (Interactions, RMSD, Scoring) dock->analysis

Caption: Standard workflow for a molecular docking experiment.

Experimental Protocol: Structure-Based Molecular Docking

  • Receptor Preparation:

    • Obtain a high-resolution 3D crystal structure of the target protein (e.g., DHPS, Carbonic Anhydrase) from the Protein Data Bank (PDB). [13] * Prepare the protein by: adding hydrogen atoms, assigning bond orders and partial charges, and removing all non-essential water molecules and co-solvents. If a metal cofactor is present (like Zn²⁺ in CAs), ensure its coordination geometry and charge state are correctly defined. This step is vital for an accurate representation of the active site's electrostatic environment.

  • Active Site Definition & Grid Generation:

    • Identify the binding pocket (active site). This can be done based on the location of a co-crystallized ligand or through pocket detection algorithms.

    • Generate a docking grid box that encompasses the entire active site. This grid pre-calculates the energetic contributions of the protein, speeding up the subsequent docking calculations.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of the sulfonamide ligand.

    • Assign correct protonation states (especially for the sulfonamide nitrogen, which is acidic) and partial charges using a method like Gasteiger.

  • Docking and Scoring:

    • Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically search for optimal ligand conformations and orientations within the active site.

    • Each generated pose is evaluated using a scoring function, which yields a score (e.g., in kcal/mol) that estimates the binding affinity. [19]More negative scores generally indicate more favorable binding.

  • Analysis and Self-Validation:

    • Re-docking: As a crucial validation step, dock the original co-crystallized ligand back into the active site. The Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming the docking protocol's ability to reproduce the known binding mode.

    • Analyze the top-scoring poses for the novel sulfonamides. Visualize the intermolecular interactions (hydrogen bonds, hydrophobic contacts) with key active site residues. [20]This analysis must align with known structure-activity relationship (SAR) data to be considered trustworthy.

Sulfonamide DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundSource
4M3NPBSPenicillin-Binding Protein 2X (PBP-2X)-7.47Cefuroxime[20][19]
4M2HPBSPenicillin-Binding Protein 2X (PBP-2X)-7.17Cefuroxime[20][19]
Compound 1-02SARS-CoV-2 3CLpro6.01 (Total-Score)Compound 33[3]
Compound 1CDihydropteroate Synthase (DHPS)-8.1-[21]

Table 2: Comparative molecular docking scores of various sulfonamide derivatives against different biological targets. Note that scoring functions and scales differ between software packages.

Molecular Dynamics (MD) Simulations

Causality: While docking provides a static snapshot of binding, biological systems are inherently dynamic. MD simulations model the atomic motions of the protein-ligand complex over time (from nanoseconds to microseconds), providing a more realistic view of the binding event. [22]This allows us to assess the stability of the docked pose, observe induced-fit effects, and calculate binding free energies with higher accuracy than docking scoring functions. [15][23]

G docking Docking Result (Static Pose) setup 1. System Setup (Solvation, Ionization) docking->setup equilibration 2. Equilibration (Minimize, Heat, Pressurize) setup->equilibration production 3. Production MD (Simulate for ns-μs) equilibration->production analysis 4. Trajectory Analysis (RMSD, RMSF, H-Bonds, MM/GBSA) production->analysis

Caption: Workflow connecting the output of molecular docking to an MD simulation.

Experimental Protocol: Protein-Ligand MD Simulation

  • System Preparation:

    • Use the best-scoring pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P). [22] * Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and simulate a physiological salt concentration. [22]

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions.

    • Run a series of equilibration steps at constant temperature and pressure to allow the water molecules and ions to relax around the complex.

  • Production Run:

    • Remove all restraints and run the simulation for a desired length of time (e.g., 100 ns). The trajectory (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis (Self-Validation):

    • Stability Assessment: Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the binding pose is stable.

    • Flexibility Analysis: Calculate the Root-Mean-Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in docking. Their persistence throughout the simulation provides strong evidence for their importance in binding.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the simulation trajectory to calculate a more accurate estimate of the binding free energy. [23]

ADMET Prediction

Causality: A potent inhibitor is useless as a drug if it cannot reach its target in the body, is rapidly metabolized, or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico is a critical risk-mitigation strategy. [3]It allows for the early deselection of compounds with poor pharmacokinetic profiles, saving immense resources. [4] Experimental Protocol: In Silico ADMET Profiling

  • Descriptor Calculation: For a given sulfonamide structure, calculate a range of physicochemical descriptors related to ADMET properties (e.g., LogP, topological polar surface area (TPSA), molecular weight).

  • Model Prediction: Use pre-built, validated computational models (available in software like SwissADME, preADMET) to predict key ADMET endpoints. [3][24]3. Analysis against "Rule-of-Thumb" Filters:

    • Evaluate the compound against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. [25] * Compare predicted values against desirable ranges for a drug candidate. For instance, high predicted human oral absorption and low predicted toxicity are favorable.

ADMET PropertyKey Parameter(s)Desirable Range/Outcome for Oral DrugsRationale
Absorption Human Oral Absorption, Caco-2 PermeabilityHighMust be absorbed from the gut to enter circulation. [26]
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) PermeationModerate PPB (not too high), CNS negative (unless CNS is the target)Determines where the drug goes in the body. High PPB reduces free drug concentration. [26]
Metabolism Cytochrome P450 (CYP) InhibitionNon-inhibitor of major isoforms (e.g., 3A4, 2D6)Inhibition of CYP enzymes can lead to dangerous drug-drug interactions.
Excretion --Influences dosing frequency and potential for accumulation.
Toxicity hERG Inhibition, Ames MutagenicityNegative / Non-mutagenichERG inhibition is linked to cardiotoxicity; mutagenicity indicates cancer risk. [24][26]

Table 3: Key ADMET properties and their importance in sulfonamide drug development.

Conclusion: An Integrated, Iterative Future

The theoretical study of sulfonamide biological activity is not a linear process but an iterative cycle of design, prediction, and validation. Insights from QSAR contour maps guide the design of new derivatives. Molecular docking prioritizes these derivatives by predicting their binding affinity and mode. Molecular dynamics simulations then validate the stability of these interactions in a dynamic environment, and ADMET predictions filter for candidates with favorable pharmacokinetic profiles.

The power of this computational workflow lies in its ability to generate testable hypotheses, rationalize experimental observations, and intelligently guide synthetic efforts toward compounds with a higher probability of success. As computational power increases and algorithms become more sophisticated—incorporating artificial intelligence and machine learning—the predictive accuracy and scope of these theoretical studies will only expand. [27][28]By embracing this synergy between theoretical chemistry and experimental biology, we can accelerate the discovery of the next generation of sulfonamide therapeutics to combat disease.

References

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors. PubMed. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprints.org. [Link]

  • Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. PubMed. [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. PMC. [Link]

  • Computational molecular design of sulfonamides based on immune network modeling. IEEE Xplore. [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. [Link]

  • Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. YouTube. [Link]

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. PMC. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC. [Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. [Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PMC. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors. PubMed. [Link]

  • Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. Taylor & Francis Online. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed. [Link]

  • Computational molecular design of sulfonamides based on immune network modeling. ResearchGate. [Link]

  • Pharmacophore Based Virtual Screening and Docking of Different Aryl Sulfonamide Derivatives of 5HT7R Antagonist. ResearchGate. [Link]

  • QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. ACS Publications. [Link]

  • Prediction of ADME properties for sulfonamide compound. ResearchGate. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]

  • Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Bentham Science. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Science. [Link]

  • Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. PMC. [Link]

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Protocols & Analytical Methods

Method

Mastering the Purification of (4-Methoxyphenyl)methanesulfonamide: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of (4-Methoxyphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of (4-Methoxyphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard procedures to explain the underlying principles and rationale behind each purification technique. By understanding the "why," scientists can better troubleshoot and adapt these methods to achieve the highest purity for their specific applications.

Introduction: Understanding the Molecule and Its Challenges

(4-Methoxyphenyl)methanesulfonamide is a sulfonamide derivative with a molecular weight of 201.24 g/mol and the chemical formula C8H11NO3S. Its structure, featuring a methoxy-substituted aromatic ring and a methanesulfonamide group, dictates its solubility and reactivity, which are key considerations for purification.

The primary synthetic route to (4-Methoxyphenyl)methanesulfonamide typically involves the reaction of 4-methoxyaniline (p-anisidine) with methanesulfonyl chloride in the presence of a base. This reaction, while generally efficient, can lead to several process-related impurities that must be removed to ensure the quality and safety of downstream applications.

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-methoxyaniline and methanesulfonyl chloride.

  • Hydrolysis Products: Methanesulfonic acid from the reaction of methanesulfonyl chloride with water.

  • Side-Reaction Products: Bis-sulfonated aniline or other minor byproducts.

  • Degradation Products: As with many organic molecules, (4-Methoxyphenyl)methanesulfonamide can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to light and oxidizing agents. The primary degradation pathway under hydrolytic stress involves the cleavage of the sulfonamide (S-N) bond.[1]

The goal of any purification strategy is to effectively remove these impurities while maximizing the recovery of the desired compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification Strategies: A Multi-faceted Approach

A robust purification strategy for (4-Methoxyphenyl)methanesulfonamide often involves a combination of techniques. The following sections detail the most effective methods, providing both theoretical understanding and practical protocols.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds.[2][3] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: A Critical First Step

The selection of an appropriate solvent is paramount for successful recrystallization. While specific quantitative solubility data for (4-Methoxyphenyl)methanesulfonamide across a range of solvents and temperatures is not extensively published, empirical testing is a standard and effective approach.

Table 1: Recommended Solvents for Screening

Solvent ClassSpecific Solvents to ScreenRationale
Alcohols Methanol, Ethanol, IsopropanolGenerally good at dissolving polar organic compounds when hot. The polarity can be fine-tuned by mixing with water.
Esters Ethyl AcetateA moderately polar solvent, often effective for compounds of intermediate polarity.
Ketones AcetoneA polar aprotic solvent with good solvating power.
Ethers DichloromethaneA less polar solvent, useful for removing non-polar impurities.
Hydrocarbons Heptane, HexaneNon-polar solvents, often used as anti-solvents in combination with more polar solvents.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method.

Workflow for Single-Solvent Recrystallization

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities present) A->B Optional C Slow Cooling to Room Temperature B->C D Induce Crystallization (if necessary) C->D If no crystals form E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude (4-Methoxyphenyl)methanesulfonamide and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask. This step is crucial to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" or "anti-solvent" in which it is poorly soluble to induce crystallization. The two solvents must be miscible.

Workflow for Solvent/Anti-Solvent Recrystallization

A Dissolve Crude Product in Minimum 'Good' Solvent B Slowly Add 'Anti-Solvent' until Turbidity Persists A->B C Allow to Stand for Crystal Formation B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Solvent Mixture E->F G Dry Crystals F->G

Caption: Workflow for solvent/anti-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (4-Methoxyphenyl)methanesulfonamide in the minimum amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy.

  • Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. Allow the flask to stand undisturbed to allow for crystal growth.

  • Maximizing Yield: Once crystal formation is complete, cool the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of the "good" and "anti-solvent."

  • Drying: Dry the purified crystals.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4] For (4-Methoxyphenyl)methanesulfonamide, normal-phase chromatography using silica gel is a common and effective method.

Principle of Separation:

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a non-polar organic solvent or a mixture of solvents. More polar compounds will adhere more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column faster.

Solvent System Selection (Eluent):

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) is an indispensable tool for quickly screening different solvent systems to find the optimal conditions for separation.

Protocol 3: Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses pressure to force the eluent through the column, speeding up the separation process.

Workflow for Flash Column Chromatography

A Pack Column with Silica Gel B Load Sample A->B C Elute with Solvent System (Gradient or Isocratic) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude (4-Methoxyphenyl)methanesulfonamide in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combining and Evaporation: Combine the fractions containing the pure (4-Methoxyphenyl)methanesulfonamide and remove the solvent using a rotary evaporator to obtain the purified solid.

Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. While (4-Methoxyphenyl)methanesulfonamide itself is not strongly acidic or basic, this technique can be highly effective for removing acidic or basic impurities. For instance, unreacted 4-methoxyaniline (a weak base) and methanesulfonic acid (a strong acid) can be readily removed.

Principle of Separation:

By washing an organic solution of the crude product with an aqueous acid, the basic impurity (4-methoxyaniline) will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Conversely, washing with an aqueous base will deprotonate the acidic impurity (methanesulfonic acid), forming a water-soluble salt that also moves to the aqueous layer. The neutral (4-Methoxyphenyl)methanesulfonamide will remain in the organic layer.

Protocol 4: Acid-Base Extraction for Impurity Removal

Workflow for Acid-Base Extraction

A Dissolve Crude Product in Organic Solvent B Wash with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Wash with Aqueous Base (e.g., 1M NaOH) C->D E Separate Layers D->E F Wash with Brine E->F G Dry Organic Layer (e.g., with MgSO4) F->G H Filter and Evaporate Solvent G->H

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH). Drain the aqueous layer.

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). Filter to remove the drying agent and evaporate the solvent to yield the purified product.

Purity Assessment: Validating Your Success

After purification, it is essential to assess the purity of the (4-Methoxyphenyl)methanesulfonamide. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot for the purified product indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A stability-indicating HPLC method can also be used to detect and quantify degradation products.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect impurities with distinct NMR signals.

Forced Degradation Studies: Understanding Stability

To develop a truly robust and comprehensive understanding of (4-Methoxyphenyl)methanesulfonamide, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and pathways.[5][6][7][8][9] This information is invaluable for developing stability-indicating analytical methods and for understanding the compound's shelf-life and storage requirements.

Table 2: Typical Forced Degradation Conditions

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60 °C
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60 °C
Oxidation 3-30% H2O2, room temperature
Thermal Stress Dry heat, temperature above accelerated stability conditions
Photostability Exposure to UV and visible light (ICH Q1B guidelines)

Conclusion: A Pathway to Purity

The purification of (4-Methoxyphenyl)methanesulfonamide is a critical step in its use as a pharmaceutical intermediate. By employing a systematic approach that may include recrystallization, column chromatography, and acid-base extraction, researchers can effectively remove process-related impurities and degradation products. The key to success lies in a thorough understanding of the underlying principles of each technique and the careful selection of appropriate conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently achieve the high purity required for their demanding applications.

References

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2494.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2020, January 15). A review on forced degradation and stability indicating studies. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Teo, Y. C., & Hor, T. S. A. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 123, 154488.
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
  • PatSnap. (2025, April 21). How Does Chromatography Help in Purifying Therapeutic Proteins?. Retrieved from [Link]

  • Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o298.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chen, J., Chen, G., Cong, Y., Du, C., & Zhao, H. (2017). Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture of (methanol + ethyl acetate) from T = (278.15 to 313.15) K: Experimental measurement and thermodynamic modelling. The Journal of Chemical Thermodynamics, 107, 133-140.
  • MDPI. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thieme. (2022, June 24). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Retrieved from [Link]

  • PatSnap. (2025, April 21). How Does Chromatography Help in Purifying Therapeutic Proteins?. Retrieved from [Link]

  • European Journal of Chemistry. (2021, June 15). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • Teo, Y. C., & Hor, T. S. A. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 123, 154488.
  • Thermodynamics Research Center. (2017). ThermoML:J. Chem. Thermodyn. 2017, 107, 133-140. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Application of Methanesulfonamide in Sharpless Asymmetric Dihydroxylation

These application notes are intended for researchers, scientists, and professionals in drug development, providing an in-depth guide to the use of methanesulfonamide as a critical additive in Sharpless asymmetric dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes are intended for researchers, scientists, and professionals in drug development, providing an in-depth guide to the use of methanesulfonamide as a critical additive in Sharpless asymmetric dihydroxylation.

Foundational Principles: Understanding the Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral olefins into valuable chiral vicinal diols.[1][2][3] This transformation is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand, with a stoichiometric co-oxidant to regenerate the active Os(VIII) catalyst.[1] The choice of ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, yielding one of two possible enantiomers of the diol.[2]

The catalytic cycle involves the formation of an osmium(VIII)-ligand complex, which undergoes a [3+2] cycloaddition with the olefin to form a cyclic osmate(VI) ester intermediate.[2] Hydrolysis of this intermediate is a crucial, and often rate-limiting, step that releases the diol and the reduced osmium species.[2][4] It is at this hydrolysis step that the strategic application of methanesulfonamide (CH₃SO₂NH₂) exerts its profound influence on the reaction kinetics and, in some cases, the enantioselectivity.[2][4]

The Multifaceted Role of Methanesulfonamide: A Substrate-Dependent Analysis

The function of methanesulfonamide in the Sharpless AD is not monolithic; its role is dictated by the electronic and steric nature of the olefin substrate.[1][5] This dual functionality is a key concept for optimizing reaction conditions.

As a Cosolvent for Aliphatic Olefins

For many non-terminal aliphatic olefins, particularly those with long chains, the hydrolysis of the corresponding osmate ester intermediate can be slow due to its poor water solubility.[5] In these cases, methanesulfonamide acts as a cosolvent, facilitating the transfer of hydroxide ions from the aqueous phase to the organic phase where the osmate ester resides.[1][4][5] This enhanced phase transfer of hydroxide ions accelerates the hydrolysis of the osmate ester, leading to a significant increase in the overall reaction rate.[1][5]

However, for terminal aliphatic olefins, the osmate ester intermediate is generally more accessible to the aqueous phase.[5][6][7][8] Consequently, the addition of methanesulfonamide may have a minimal or even a decelerating effect on the reaction rate.[1][5]

As a General Acid Catalyst for Conjugated Aromatic Olefins

In the case of conjugated aromatic olefins, methanesulfonamide transitions from a cosolvent to a weakly acidic general acid catalyst.[1][5][6][7][8] It protonates the electron-rich osmate ester intermediate, which facilitates its hydrolysis.[1][5][6][7][8] This catalytic role is particularly beneficial for aromatic olefins that bear electron-withdrawing groups.[5] The acceleration of the hydrolysis step can lead to cleaner reactions and improved yields.

Visualizing the Catalytic Cycle and the Influence of Methanesulfonamide

To fully appreciate the impact of methanesulfonamide, it is instructive to visualize its intervention in the catalytic cycle of the Sharpless asymmetric dihydroxylation.

Sharpless_AD_with_Methanesulfonamide cluster_cycle Primary Catalytic Cycle cluster_hydrolysis Hydrolysis Acceleration by CH₃SO₂NH₂ Os(VIII)L OsO₄-Ligand Complex Osmate_Ester Cyclic Osmate(VI) Ester Intermediate Os(VIII)L->Osmate_Ester [3+2] Cycloaddition Olefin Olefin Substrate Olefin->Osmate_Ester Diol Chiral Diol Product Osmate_Ester->Diol Hydrolysis Os(VI)L Reduced Os(VI) Species Osmate_Ester->Os(VI)L Os(VI)L->Os(VIII)L Reoxidation Co-oxidant Stoichiometric Co-oxidant (e.g., K₃[Fe(CN)₆]) Co-oxidant->Os(VI)L Methanesulfonamide CH₃SO₂NH₂ Methanesulfonamide->Osmate_Ester General Acid Catalysis (Aromatic Olefins) Cosolvent Effect (Aliphatic Olefins) H2O H₂O H2O->Osmate_Ester OH OH⁻ OH->Osmate_Ester

The catalytic cycle of Sharpless AD with methanesulfonamide's dual role.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a starting point for the application of methanesulfonamide in Sharpless asymmetric dihydroxylation. Optimization may be necessary for specific substrates.

General Materials and Reagents
  • AD-mix-α or AD-mix-β (commercially available mixtures of potassium osmate, potassium ferricyanide, potassium carbonate, and the respective (DHQ)₂PHAL or (DHQD)₂PHAL ligand)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol

  • Water (deionized or distilled)

  • Olefin substrate

  • Sodium sulfite (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Protocol 1: Dihydroxylation of a Non-Terminal Aliphatic Olefin (e.g., trans-5-Decene)

This protocol is optimized for substrates where methanesulfonamide functions primarily as a cosolvent to accelerate the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 (v/v) mixture of tert-butanol and water (10 mL per 1 mmol of olefin).

  • Addition of Methanesulfonamide: Add methanesulfonamide (1.0 equivalent relative to the olefin, approximately 95 mg per 1 mmol of olefin).

  • Cooling and Dissolution: Cool the mixture to 0 °C in an ice bath and stir vigorously until all solids have dissolved, resulting in two clear phases.

  • Substrate Addition: Add the aliphatic olefin (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 30-60 minutes at room temperature.

  • Extraction: Add ethyl acetate (20 mL per 1 mmol of olefin). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Dihydroxylation of a Conjugated Aromatic Olefin (e.g., Ethyl Cinnamate)

This protocol is tailored for substrates where methanesulfonamide acts as a general acid catalyst.

  • Reaction Setup: Prepare the reaction mixture with AD-mix-β and the tert-butanol/water solvent system as described in Protocol 1.

  • Addition of Methanesulfonamide: Add methanesulfonamide (1.0 equivalent relative to the olefin).

  • Cooling: Cool the mixture to 0 °C.

  • Substrate Addition: Add the aromatic olefin (1.0 mmol).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1.

Decision Workflow for Using Methanesulfonamide

The decision to use methanesulfonamide and the rationale behind it can be streamlined with the following workflow:

Decision_Workflow Start Select Olefin Substrate Substrate_Type Determine Substrate Type Start->Substrate_Type Aliphatic Aliphatic Olefin Substrate_Type->Aliphatic Aliphatic Aromatic Conjugated Aromatic Olefin Substrate_Type->Aromatic Aromatic Terminal_Aliphatic Is it a terminal olefin? Aliphatic->Terminal_Aliphatic Use_MSA Use Methanesulfonamide (1 eq.) Rationale: General Acid Catalyst Aromatic->Use_MSA Consider_MSA Use Methanesulfonamide (1 eq.) Rationale: Cosolvent for Hydrolysis Terminal_Aliphatic->Consider_MSA No (Internal) MSA_Optional Methanesulfonamide may not be beneficial (or could decelerate the reaction) Terminal_Aliphatic->MSA_Optional Yes (Terminal)

Workflow for deciding on the use of methanesulfonamide.

Quantitative Data: Impact of Methanesulfonamide on Reaction Performance

The following table summarizes the effect of methanesulfonamide on the Sharpless AD of various olefin substrates. This data is illustrative and has been compiled from literature sources.

Olefin SubstrateMethanesulfonamide AddedReaction Time (h)Yield (%)Enantiomeric Excess (% ee)
trans-5-DeceneNo248598
trans-5-DeceneYes (1 eq.)69098
1-DeceneNo49297
1-DeceneYes (1 eq.)49196
Ethyl CinnamateNo188896
Ethyl CinnamateYes (1 eq.)59297
StyreneNo128594
StyreneYes (1 eq.)48995

Troubleshooting and Key Considerations

  • Slow Reactions: For non-terminal aliphatic olefins, a slow reaction is a strong indicator that methanesulfonamide should be used.

  • Low Enantioselectivity: While methanesulfonamide primarily affects the reaction rate, in some cases, it can also influence the enantioselectivity. If the enantiomeric excess is lower than expected, consider adjusting the reaction temperature or screening different chiral ligands.

  • Secondary Catalytic Cycle: At high olefin concentrations, a secondary catalytic cycle can occur, which may lead to a decrease in enantioselectivity.[2] Using the recommended stoichiometry and ensuring vigorous stirring can help to suppress this secondary pathway.[2]

  • Purity of Reagents: The Sharpless AD is sensitive to impurities. Ensure that all reagents and solvents are of high purity.

Conclusion

Methanesulfonamide is a powerful and versatile additive for the Sharpless asymmetric dihydroxylation. By understanding its dual, substrate-dependent role as both a cosolvent and a general acid catalyst, researchers can significantly enhance reaction rates and optimize the synthesis of chiral diols. The protocols and guidelines presented herein provide a solid foundation for the successful application of methanesulfonamide in this critical transformation.

References

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]

  • American Chemical Society. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. PubMed. [Link]

  • American Chemical Society. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. [Link]

  • MDPI. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

Sources

Method

Application Note: Integrated Screening Workflows for Sulfonamide Derivatives

Abstract Sulfonamides represent a "privileged structure" in medicinal chemistry, possessing a versatile scaffold that yields antibacterial (DHPS inhibition), diuretic/antiglaucoma (Carbonic Anhydrase inhibition), and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamides represent a "privileged structure" in medicinal chemistry, possessing a versatile scaffold that yields antibacterial (DHPS inhibition), diuretic/antiglaucoma (Carbonic Anhydrase inhibition), and anticancer (Bcl-2/CAIX modulation) activities. This guide moves beyond generic screening to provide optimized, field-proven protocols for evaluating novel sulfonamide derivatives. It addresses specific physicochemical challenges inherent to this class—specifically low aqueous solubility and the "trailing endpoint" phenomenon in antimicrobial assays.

Part 1: Target-Based Screening (Enzymatic)

Assay: Carbonic Anhydrase (CA) Esterase Activity

While sulfonamides are classically known as antibacterials, their primary off-target liability (and modern on-target application for glaucoma/cancer) is Carbonic Anhydrase (CA) inhibition. Screening against CA-II (cytosolic) or CA-IX (tumor-associated) is critical for profiling selectivity.

Mechanism: We utilize the p-Nitrophenyl Acetate (p-NPA) esterase assay.[1][2] Unlike the CO₂ hydration method (which requires specialized Wilbur-Anderson apparatus), the esterase assay is high-throughput compatible. CA acts as an esterase, hydrolyzing colorless p-NPA to yellow p-nitrophenol.[1]

DOT Diagram: CA Inhibition Mechanism

CA_Mechanism Substrate p-Nitrophenyl Acetate (Colorless) Complex E-S Complex Substrate->Complex + Enzyme Enzyme Carbonic Anhydrase (Zn2+ Active Site) Product p-Nitrophenol (Yellow, Abs 405nm) Complex->Product Hydrolysis Inhibitor Sulfonamide Derivative Inhibitor->Enzyme Coordinates Zn2+

Caption: CA acts on p-NPA to release p-nitrophenol.[1][3] Sulfonamides competitively bind the Zinc active site, blocking hydrolysis.

Optimized Protocol

Reagents:

  • Buffer: 50 mM Tris-SO₄, pH 7.6 (Chloride ions are weak CA inhibitors; use Sulfate buffers to avoid background inhibition).

  • Substrate: 3 mM p-NPA in Acetone or Acetonitrile (Prepare fresh; spontaneous hydrolysis occurs in water).

  • Enzyme: Recombinant Human CA-II (Sigma/Merck) or CA-IX.

  • Control: Acetazolamide (Positive Control).

Workflow:

  • Preparation: Dissolve sulfonamide derivatives in DMSO (10 mM stock).

  • Dilution: Serial dilute compounds in Assay Buffer. Critical: Keep final DMSO concentration <1% as DMSO inhibits CA activity.

  • Incubation: Add 10 µL diluted compound + 80 µL Enzyme (5 units/well) to a 96-well clear plate. Incubate 10 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL p-NPA substrate (Final conc: 0.3 mM).

  • Detection: Measure Absorbance at 405 nm kinetically every 30 seconds for 15 minutes.

Expert Insight: Sulfonamides often have poor solubility. If precipitation occurs upon adding the buffer, include 0.01% Tween-20. Do not use reduced glutathione or DTT in the buffer, as they can reduce the p-NPA or interfere with the Zinc site.

Part 2: Phenotypic Screening (Antibacterial)

Assay: Broth Microdilution (MIC)

The primary target in bacteria is Dihydropteroate Synthase (DHPS).[4][5] However, isolated DHPS assays are unstable and require radioisotopes. The Whole-Cell MIC (Minimum Inhibitory Concentration) assay is the industry standard (CLSI M07 guidelines).

The "Trailing Effect" Challenge: Sulfonamides are bacteriostatic, not bactericidal. They deplete folate reserves slowly. This results in "trailing"—hazy growth at concentrations above the true MIC.

  • Standard Rule: Read MIC at 100% inhibition.

  • Sulfonamide Rule: Read MIC at ≥80% inhibition compared to growth control.

DOT Diagram: MIC Plate Setup

MIC_Workflow Stock Sulfonamide Stock (DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate Dilute Media CAMHB Media (Cation-Adjusted) Media->Plate Incubate Incubate 16-20h @ 35°C Plate->Incubate Inoculum Bacteria (5x10^5 CFU/mL) (Log Phase) Inoculum->Plate Add to all wells (except sterility control) Read Read Endpoint (80% Inhibition) Incubate->Read

Caption: CLSI-compliant workflow. Note the specific requirement for 80% inhibition endpoint for sulfonamides.

Optimized Protocol

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ensure media is thymidine-free. Thymidine antagonizes sulfonamides, creating false resistance.

  • Strains: S. aureus ATCC 29213 (Gram+) and E. coli ATCC 25922 (Gram-).

  • Dye (Optional): Resazurin (0.01%) for visual confirmation.

Workflow:

  • Plate Prep: Add 50 µL CAMHB to columns 2-12. Add 100 µL of 2x drug concentration to column 1.

  • Dilution: Transfer 50 µL from col 1 to 2, mix, repeat to col 10. Discard 50 µL from col 10. (Cols 11=Growth Control, 12=Sterility Control).

  • Inoculum: Dilute overnight culture to OD600 = 0.08-0.1 (McFarland 0.5), then dilute 1:100 in CAMHB. Add 50 µL to wells 1-11. Final cell density: ~5 x 10⁵ CFU/mL.[6]

  • Incubation: 16-20 hours at 35°C (non-CO₂).

  • Analysis: Record the lowest concentration with no visible turbidity (or 80% reduction).

Part 3: Cytotoxicity & Anticancer Screening

Assay: MTT Cell Viability

Novel sulfonamides (e.g., Indisulam derivatives) target the Bcl-2 family or CA-IX in hypoxic tumors. The MTT assay measures mitochondrial metabolic activity.

Critical Consideration: Sulfonamides can reduce tetrazolium salts chemically (false positive) if concentrations are very high (>100 µM). Always include a "Drug Only" control (media + drug + MTT, no cells) to check for chemical reduction.

Optimized Protocol
  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add sulfonamide derivatives (0.1 µM – 100 µM). Include Doxorubicin as a positive control.

  • Duration: Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3-4 hours at 37°C.

  • Solubilization: Carefully remove media.[7] Add 150 µL DMSO (essential for sulfonamide solubility) or Acidified Isopropanol. Shake 15 mins.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Data Presentation & Analysis[1][4][5][6][9][10][11]

Table 1: Interpretation of Screening Results

ParameterCA Inhibition (Enzymatic)Antibacterial (MIC)Cytotoxicity (MTT)
Primary Metric IC₅₀ (nM)MIC (µg/mL)IC₅₀ (µM)
Good Potency < 50 nM< 4 µg/mL< 10 µM
Control AcetazolamideSulfamethoxazoleDoxorubicin
Failure Mode Precipitate (High Abs at T=0)Trailing Growth (False R)Chemical Reduction of MTT

Calculation of IC₅₀: Use non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot:



References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • American Society for Microbiology (ASM). Broth Microdilution Method for Susceptibility Testing. [Link]

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Application

Application Note: A Comprehensive Guide to the Characterization of Sulfonamide Reaction Products

For Researchers, Scientists, and Drug Development Professionals Introduction The Enduring Importance of Sulfonamides in Medicinal Chemistry Sulfonamides, characterized by the −S(=O)₂NR₂ functional group, represent a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enduring Importance of Sulfonamides in Medicinal Chemistry

Sulfonamides, characterized by the −S(=O)₂NR₂ functional group, represent a cornerstone of medicinal chemistry. Since their discovery as the first class of synthetic antimicrobial agents, their therapeutic applications have expanded dramatically.[1][2] Today, sulfonamide derivatives are integral to a wide range of pharmaceuticals, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][3][4] Their continued relevance in drug discovery underscores the need for robust and reliable methods to characterize newly synthesized sulfonamide-containing molecules.[2][5]

The Critical Role of Accurate Characterization

The precise structural elucidation and purity assessment of sulfonamide reaction products are paramount for several reasons. In drug development, the identity and purity of an active pharmaceutical ingredient (API) directly impact its safety and efficacy. Uncharacterized impurities can lead to unforeseen toxicity or reduced therapeutic effect.[6][7] Furthermore, a thorough characterization provides invaluable feedback to the synthetic chemist, enabling reaction optimization and a deeper understanding of the reaction mechanism.

An Integrated Approach to Sulfonamide Analysis

A single analytical technique is rarely sufficient for the comprehensive characterization of a novel compound. This guide presents an integrated approach, leveraging the strengths of various spectroscopic and chromatographic methods to provide unambiguous structural confirmation and quantitative purity analysis. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized sulfonamides. By probing the interactions of molecules with electromagnetic radiation, we can gain detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For sulfonamides, key diagnostic signals include:

  • Sulfonamide N-H Proton: The chemical shift of the N-H proton of the sulfonamide group is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet in the region of δ 8.0–11.0 ppm.[8][9]

  • Aromatic Protons: The protons on the aromatic rings of the sulfonamide will appear in the aromatic region (δ 6.5–8.5 ppm).[8][10] The splitting patterns of these signals can provide valuable information about the substitution pattern on the ring.

  • Aliphatic Protons: Protons on alkyl groups attached to the sulfonamide nitrogen or the aromatic ring will appear in the upfield region of the spectrum (δ 0.5–4.5 ppm).

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Key signals for sulfonamides include:

  • Aromatic Carbons: The carbon atoms of the aromatic rings typically resonate in the range of δ 110–160 ppm.[8][11]

  • Aliphatic Carbons: Carbons in alkyl groups will appear in the upfield region (δ 5–60 ppm).[8]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Sulfonamides

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Sulfonamide N-H8.0 - 11.0 (broad singlet)-
Aromatic C-H6.5 - 8.5110 - 160
Aliphatic C-H (α to N)2.5 - 4.530 - 60
Aliphatic C-H (other)0.5 - 2.55 - 40
  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve a wide range of polar and nonpolar compounds and because the sulfonamide N-H proton is more readily observed.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.[12] A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. Following this, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For sulfonamides, the most characteristic absorptions are from the S=O and N-H stretching vibrations.

  • S=O Stretching: The sulfonamide group exhibits two strong and distinct stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the range of 1370–1335 cm⁻¹, and the symmetric stretch is observed between 1170–1155 cm⁻¹.[10][13][14]

  • N-H Stretching: For primary and secondary sulfonamides, the N-H stretching vibration is observed in the region of 3390–3230 cm⁻¹.[8][10] Primary sulfonamides will show two bands (asymmetric and symmetric stretches), while secondary sulfonamides will show a single band.

  • S-N Stretching: A weaker absorption corresponding to the S-N stretch can sometimes be observed in the 924–895 cm⁻¹ region.[8][10]

Table 2: Key IR Absorption Frequencies for Sulfonamides

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch (primary/secondary)3390 - 3230Medium
Asymmetric S=O Stretch1370 - 1335Strong
Symmetric S=O Stretch1170 - 1155Strong
S-N Stretch924 - 895Weak-Medium
  • Sample Preparation: Place a small amount of the solid, purified sulfonamide product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the sulfonamide functional group and other functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.[15] This is a crucial step in confirming the identity of a newly synthesized compound.

Under tandem mass spectrometry (MS/MS) conditions, sulfonamides exhibit characteristic fragmentation patterns. Common fragmentation pathways include:

  • Loss of SO₂: A frequent fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide molecule (64 Da).[16][17]

  • Cleavage of the S-N bond: This cleavage can lead to the formation of ions corresponding to the amine and sulfonyl fragments.[18]

  • Cleavage of the Ar-S bond: Fragmentation can also occur at the bond between the aromatic ring and the sulfur atom.

The specific fragmentation pattern can be complex and may involve rearrangements.[16][19]

  • Sample Preparation: Prepare a dilute solution of the purified sulfonamide in a suitable solvent, such as acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[15] ESI is a soft ionization technique that is well-suited for polar molecules like many sulfonamides.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of sulfonamide reaction products and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for the qualitative analysis of a reaction mixture.[20] It is invaluable for:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product.[4][21]

  • Preliminary Purity Assessment: Identifying the number of components in a sample.

  • Solvent System Selection: Optimizing the mobile phase for column chromatography purification.

  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark lanes for the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved starting material and the reaction mixture onto the appropriate lanes.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).[20][22] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).[20]

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. The presence of multiple spots in the reaction mixture lane suggests the formation of byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of the purity of a compound and for the separation of complex mixtures.[23][24][25] Reversed-phase HPLC is commonly used for the analysis of sulfonamides.[26]

By creating a calibration curve with standards of known concentration, HPLC can be used to accurately determine the purity of a sulfonamide product. It can also be used to detect and quantify any impurities present.

  • Column: A C18 column is a common choice for the separation of sulfonamides.[26][27]

  • Mobile Phase: A mixture of an aqueous buffer (often with a small amount of acid, like acetic or phosphoric acid) and an organic modifier (such as acetonitrile or methanol) is typically used.[23][26] A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities.

  • Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the sulfonamide.[26]

  • Sample Preparation: Prepare a stock solution of the sulfonamide product in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for analysis.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions. Set the flow rate (e.g., 1 mL/min), column temperature, and UV detection wavelength.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Acquisition and Analysis: Record the chromatogram. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

Integrated Data Analysis and Structural Confirmation

The true power of these analytical techniques lies in their combined use. An integrated approach allows for a comprehensive and unambiguous characterization of the sulfonamide product.

A Step-by-Step Workflow for Structure Elucidation

The following workflow provides a logical sequence for characterizing a new sulfonamide:

G A Synthesis & Work-up B TLC Analysis (Reaction Monitoring) A->B C Purification (Column Chromatography/Recrystallization) B->C D Mass Spectrometry (HRMS) (Molecular Formula) C->D E IR Spectroscopy (Functional Group ID) C->E F NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) C->F G HPLC Analysis (Purity Assessment) C->G H Final Structure Confirmed D->H E->H F->H G->H

Figure 1: Integrated workflow for sulfonamide characterization.

Common Impurities and Their Spectroscopic Signatures

Common impurities in sulfonamide synthesis can include unreacted starting materials (amine and sulfonyl chloride), hydrolyzed sulfonyl chloride (sulfonic acid), and over-alkylated or acylated products. These impurities will have distinct spectroscopic signatures that can be identified in the analytical data. For example, the presence of unreacted amine will be evident in the ¹H NMR spectrum, while the sulfonic acid will have a very broad O-H stretch in the IR spectrum.

Troubleshooting Guide for Ambiguous Results

Problem: Broad or absent N-H proton in ¹H NMR. Possible Cause & Solution: The N-H proton may be undergoing rapid exchange with residual water in the solvent. Try adding a drop of D₂O to the NMR tube; the N-H peak should disappear. Alternatively, running the spectrum at a lower temperature may sharpen the signal.

Problem: Poor separation in HPLC. Possible Cause & Solution: The mobile phase composition may not be optimal. Adjust the gradient profile or the pH of the aqueous component. Ensure the column is not degraded.

Problem: Multiple spots on TLC of a "purified" product. Possible Cause & Solution: The purification may have been incomplete. Re-purify the compound using a different solvent system for column chromatography or a different recrystallization solvent. The compound may also be unstable on silica gel.

Conclusion

The comprehensive characterization of sulfonamide reaction products is a critical aspect of synthetic and medicinal chemistry. By employing an integrated analytical approach that combines the strengths of NMR, IR, MS, HPLC, and TLC, researchers can confidently determine the structure and purity of their synthesized compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful characterization of this important class of molecules.

References

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  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Unknown. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Patyra, E., Kwiatek, K., & Jedziniak, P. (2019).
  • Unknown. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Unknown.
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  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
  • Unknown. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • Unknown. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Al-Janabi, A. A., & Al-Tamimi, A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Unknown. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Unknown. (n.d.). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • Unknown. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
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  • Unknown. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Unknown. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
  • Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Unknown. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table.
  • Unknown. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
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  • Unknown. (2025). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • Unknown. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
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  • Unknown. (n.d.). TLC of Sulfonamides | Request PDF.
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  • Unknown. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
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  • Unknown. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI.
  • Setliff, F. L., & Spradlin, T. K. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.
  • Unknown. (n.d.). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?
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Method

Preparation of 4-amino-N-methylphenylmethanesulfonamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-N-methylphenylmethanesulfonamide, a key intermediate in pharmaceutical development. This document is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-N-methylphenylmethanesulfonamide, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore two robust synthetic routes, delving into the causality behind experimental choices and ensuring each protocol is a self-validating system.

Introduction

4-amino-N-methylphenylmethanesulfonamide is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine and an N-methylsulfonamide group, allows for diverse chemical modifications, making it a versatile intermediate. This guide presents two well-established synthetic pathways: a classical multi-step synthesis starting from acetanilide and a more direct route involving the reduction of a nitro-precursor. Each method is presented with detailed, step-by-step protocols, safety considerations, and analytical characterization data.

Synthetic Strategies

Two primary synthetic routes for the preparation of 4-amino-N-methylphenylmethanesulfonamide are detailed below. The choice of route may depend on the availability of starting materials, scalability requirements, and safety infrastructure.

Route 1: The Classical Four-Step Synthesis from Acetanilide

This widely-used method involves the protection of the amino group of aniline as an acetamide, followed by chlorosulfonation, amination with methylamine, and subsequent deprotection. This approach offers good control over each reaction step and generally provides high purity of the final product.

Route 2: The Nitro-Reduction Pathway

This alternative two-step route begins with the synthesis of a nitro-substituted precursor, 4-nitro-N-methylbenzenesulfonamide, followed by its reduction to the desired primary amine. This method can be more efficient in terms of step economy.

Route 1: Classical Four-Step Synthesis

This pathway is a reliable and well-documented method for the preparation of the target compound.

Step 1: Protection of Aniline via Acetylation

The initial step involves the protection of the highly reactive amino group of aniline as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent electrophilic chlorosulfonation step. The acetamido group is a moderately activating, ortho-, para-director, and its steric bulk favors the formation of the para-substituted product.

Protocol 1: Synthesis of Acetanilide

A detailed protocol for this standard procedure is readily available in numerous organic chemistry laboratory manuals. For the purpose of this guide, we will begin with commercially available acetanilide.

Step 2: Electrophilic Aromatic Substitution: Chlorosulfonation of Acetanilide

This key step introduces the sulfonyl chloride functional group onto the aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from chlorosulfonic acid.[1] The acetamido group directs the substitution to the para position.

Protocol 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetanilide135.1720.0 g0.148
Chlorosulfonic Acid116.5250 mL (92.5 g)0.794
Crushed Ice-~300 g-
Cold Water-For washing-

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a gas trap (to absorb HCl gas), carefully add 20.0 g of dry acetanilide.

  • In a fume hood, slowly and portion-wise add 50 mL of chlorosulfonic acid to the acetanilide with constant stirring. Caution: This reaction is highly exothermic and releases HCl gas.[2][3] The addition should be done in an ice bath to maintain the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in a water bath at 60-70 °C for 1-2 hours to ensure the completion of the reaction.[4]

  • Carefully and slowly pour the cooled reaction mixture onto ~300 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the 4-acetamidobenzenesulfonyl chloride.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with several portions of cold water until the filtrate is neutral to litmus paper.

  • Dry the product under vacuum. The expected yield is approximately 80-90%.[5][6]

Characterization Data for 4-Acetamidobenzenesulfonyl Chloride:

PropertyValue
AppearanceWhite to off-white solid
Melting Point142-145 °C[2][7][8]
Molecular FormulaC₈H₈ClNO₃S
Molecular Weight233.67 g/mol
Step 3: Nucleophilic Substitution: Amination with Methylamine

The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with primary amines.[9][10] In this step, 4-acetamidobenzenesulfonyl chloride is reacted with methylamine to form the corresponding N-methylsulfonamide.

Protocol 3: Synthesis of 4-Acetamido-N-methylbenzenesulfonamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Acetamidobenzenesulfonyl Chloride233.6710.0 g0.0428
Methylamine (40% in water)31.0615 mL~0.19
Dichloromethane (DCM)84.93As needed-
Sodium Carbonate105.995.0 g0.047
Water18.02For washing-
Anhydrous Sodium Sulfate142.04For drying-

Procedure:

  • Dissolve 10.0 g of 4-acetamidobenzenesulfonyl chloride in 50 mL of dichloromethane in a 250 mL round-bottom flask.

  • In a separate beaker, prepare a solution of 5.0 g of sodium carbonate in 50 mL of water.

  • Cool both solutions in an ice bath.

  • Slowly add the methylamine solution to the stirred solution of the sulfonyl chloride.

  • Then, add the sodium carbonate solution dropwise to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 20 mL portions of dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield a white solid. Expected yield is typically high, around 85-95%.[11][12]

Characterization Data for 4-Acetamido-N-methylbenzenesulfonamide:

PropertyValue
AppearanceWhite solid
Melting Point214-217 °C[10][13][14]
Molecular FormulaC₉H₁₂N₂O₃S
Molecular Weight228.27 g/mol
Step 4: Deprotection: Acid-Catalyzed Hydrolysis

The final step is the removal of the acetyl protecting group to reveal the free primary amino group. This is achieved by acid-catalyzed hydrolysis.[8] The sulfonamide bond is stable under these conditions.

Protocol 4: Synthesis of 4-amino-N-methylbenzenesulfonamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Acetamido-N-methylbenzenesulfonamide228.275.0 g0.0219
Hydrochloric Acid (conc.)36.4610 mL-
Sodium Hydroxide (10% aq. solution)40.00As needed-
Water18.0220 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g of 4-acetamido-N-methylbenzenesulfonamide, 20 mL of water, and 10 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from water or ethanol/water to obtain pure 4-amino-N-methylbenzenesulfonamide. The expected yield is typically in the range of 80-90%.

Characterization Data for 4-amino-N-methylbenzenesulfonamide:

PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol [3]
¹H NMR (DMSO-d₆)δ 7.4-7.6 (d, 2H), 6.6-6.8 (d, 2H), 5.8 (s, 2H, NH₂), 2.4 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆)δ 152.0, 129.0, 128.5, 113.0, 29.0
IR (KBr, cm⁻¹)3450-3300 (N-H stretch), 1620 (N-H bend), 1320, 1150 (S=O stretch)

Reaction Workflow for Route 1

Classical_Synthesis Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride  Chlorosulfonic Acid   Methylsulfonamide 4-Acetamido-N-methyl- benzenesulfonamide SulfonylChloride->Methylsulfonamide  Methylamine, Na₂CO₃   FinalProduct 4-amino-N-methylphenyl- methanesulfonamide Methylsulfonamide->FinalProduct  HCl, H₂O, Heat  

Figure 1: Classical four-step synthesis of 4-amino-N-methylphenylmethanesulfonamide.

Route 2: The Nitro-Reduction Pathway

This two-step synthesis offers a more concise route to the target molecule, starting from a commercially available nitro-compound.

Step 1: Synthesis of the Nitro-Precursor

The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with methylamine to form 4-nitro-N-methylbenzenesulfonamide.

Protocol 5: Synthesis of 4-nitro-N-methylbenzenesulfonamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrobenzenesulfonyl Chloride221.6210.0 g0.0451
Methylamine (40% in water)31.0610 mL~0.13
Dichloromethane (DCM)84.9350 mL-
Sodium Bicarbonate (sat. aq. solution)84.01As needed-
Water18.02For washing-
Anhydrous Sodium Sulfate142.04For drying-

Procedure:

  • Dissolve 10.0 g of 4-nitrobenzenesulfonyl chloride in 50 mL of dichloromethane in a 250 mL round-bottom flask and cool the solution in an ice bath.

  • Slowly add 10 mL of 40% aqueous methylamine solution to the stirred mixture.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the solid from ethanol to obtain pure 4-nitro-N-methylbenzenesulfonamide. The expected yield is generally high.

Characterization Data for 4-nitro-N-methylbenzenesulfonamide:

PropertyValue
AppearanceWhite to pale yellow solid
Melting Point135-136 °C[15]
Molecular FormulaC₇H₈N₂O₄S
Molecular Weight216.22 g/mol
Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed, but hydrazine hydrate in the presence of a catalyst is an effective method.

Protocol 6: Reduction of 4-nitro-N-methylbenzenesulfonamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-nitro-N-methylbenzenesulfonamide216.225.0 g0.0231
Hydrazine Hydrate (80%)50.062.5 mL~0.04
Raney Nickel (or Pd/C)-Catalytic amount-
Ethanol46.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask, suspend 5.0 g of 4-nitro-N-methylbenzenesulfonamide in 50 mL of ethanol.

  • Add a catalytic amount of Raney Nickel (or 5% Pd/C). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Heat the mixture to reflux.

  • Slowly and carefully add 2.5 mL of 80% hydrazine hydrate dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • After the addition is complete, continue to reflux for an additional 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by recrystallization from water or ethanol/water to give the final product.

Reaction Workflow for Route 2

Nitro_Reduction NitroSulfonylChloride 4-Nitrobenzenesulfonyl Chloride NitroSulfonamide 4-nitro-N-methyl- benzenesulfonamide NitroSulfonylChloride->NitroSulfonamide  Methylamine   FinalProduct 4-amino-N-methylphenyl- methanesulfonamide NitroSulfonamide->FinalProduct  Hydrazine Hydrate, Catalyst  

Figure 2: Nitro-reduction pathway for the synthesis of 4-amino-N-methylphenylmethanesulfonamide.

Safety and Handling

Chlorosulfonic Acid:

  • Hazards: Highly corrosive, reacts violently with water, causes severe burns.[2][3][16][17][18]

  • Precautions: Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield. Keep away from water and moisture.

Hydrazine Hydrate:

  • Hazards: Toxic, corrosive, and a suspected carcinogen.[7]

  • Precautions: Handle in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact.

Analytical Methods

Thin-Layer Chromatography (TLC): TLC is a convenient method to monitor the progress of the reactions. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation of starting materials, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the synthesized compounds.[19] The characteristic chemical shifts provide definitive evidence of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecules, such as N-H, C=O, and S=O stretches.[20]

Conclusion

This guide has detailed two effective and reliable methods for the preparation of 4-amino-N-methylphenylmethanesulfonamide. The classical four-step synthesis provides a high degree of control and is suitable for producing high-purity material. The nitro-reduction pathway offers a more streamlined approach. The choice of method will depend on the specific needs and resources of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this important pharmaceutical intermediate.

References

  • Ch20 : Amide hydrolysis. University of Calgary. (n.d.). Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. (n.d.). Retrieved from [Link]

  • 21.7 Chemistry of Amides. (2023, September 20). OpenStax. Retrieved from [Link]

  • What is the mechanism of chlorosulfonation of benzene?. (2015, March 16). Chemistry Stack Exchange. Retrieved from [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368. PubChem. (n.d.). Retrieved from [Link]

  • chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020, October 4). YouTube. Retrieved from [Link]

  • N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021, March 4). YouTube. Retrieved from [Link]

  • 17.4: Electrophilic Aromatic Substitution. (2020, April 26). Chemistry LibreTexts. Retrieved from [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025, March 15). ijarsct. Retrieved from [Link]

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide: chem346akt. (2006, September 19). LiveJournal. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (n.d.). Retrieved from [Link]

  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (n.d.). Al-Farahidi Expert Systems Journal. Retrieved from [Link]

  • Yields of intermediate observed at varied temperatures of acetanilide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Jios, J. L., et al. (2005, September 12). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]

  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.). Retrieved from [Link]

  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (n.d.). Al-Farahidi Expert Systems Journal. Retrieved from [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (n.d.). JOCPR. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. (n.d.). PubChem. Retrieved from [Link]

  • Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (n.d.). Retrieved from [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Organic Communications Articles. (n.d.). ACG Publications. Retrieved from [Link]

  • Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • p-ACETAMINOBENZENESULFINIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • orthanilic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019, December 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Benzenesulfonamide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonamide Synthesis Optimization

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Avoiding Common Side Reactions in Sulfonamide Synthesis Welcome to the BenchChem Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Avoiding Common Side Reactions in Sulfonamide Synthesis

Welcome to the BenchChem Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your LCMS shows a "M+H + Sulfonyl" mass, your yield is inexplicably low despite full consumption of starting material, or you are struggling to selectively sulfonylate an amino-alcohol.

Sulfonamide formation is deceptively simple: Amine + Sulfonyl Chloride + Base. However, the thermodynamics of the product and the kinetics of the reagents often conspire against you. Below is the master troubleshooting guide, structured to diagnose your specific failure mode and provide a validated protocol to fix it.

Part 1: Diagnostic Triage

Before changing your conditions, identify the specific failure mode using this logic flow.

TroubleshootingWorkflow Start Analyze Crude Reaction (LCMS/TLC) Q1 Is Starting Material (SM) Consumed? Start->Q1 Result_Stall SM Remains Diagnosis: Low Nucleophilicity/Sterics Q1->Result_Stall No CheckMass Check Mass Spectrum Q1->CheckMass Yes Result_Bis Mass = Product + (R-SO2) Diagnosis: Bis-Sulfonylation Result_Hyd SM Consumed, Low Product Mass Diagnosis: Sulfonyl Chloride Hydrolysis Result_Regio Mass Correct, Wrong NMR Shift Diagnosis: O-Sulfonylation (Regio-error) CheckMass->Result_Bis M + Sulfonyl Group CheckMass->Result_Hyd Product Mass Low/Absent CheckMass->Result_Regio Correct Mass (Isomer)

Figure 1: Diagnostic logic tree for identifying sulfonamide synthesis failure modes based on crude analysis.

Part 2: The "Bis-Sulfonylation" Ticket

The Issue: You are reacting a primary amine (


) and obtaining the bis-sulfonamide (

).

The Mechanism: This is the most common error. The mono-sulfonamide product has a highly acidic proton (


) due to the electron-withdrawing sulfonyl group. If your reaction conditions (base strength or stoichiometry) are too aggressive, the base deprotonates the product, creating a sulfonamide anion. This anion is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.

BisSulfonylation Amine Primary Amine (R-NH2) Mono Mono-Sulfonamide (Product) pKa ~10 Amine->Mono Fast (k1) RSO2Cl + R'SO2Cl Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion Deprotonation (If Base Excess) Base + Base Bis Bis-Sulfonamide (Impurity) Anion->Bis Reaction with Excess R'SO2Cl (k2)

Figure 2: Competitive pathway showing how product deprotonation leads to bis-sulfonylation.

Corrective Protocol: The "Stoichiometric Starvation" Method

To prevent this, we must ensure the sulfonyl chloride is the limiting reagent and the base is not strong enough to deprotonate the product rapidly.

  • Stoichiometry: Use 0.9 equivalents of Sulfonyl Chloride relative to the amine. It is far easier to separate unreacted amine (using an acidic wash) than to separate the bis-sulfonamide (which is non-basic and often co-crystallizes with the product).

  • Base Selection: Switch from Triethylamine (

    
     of conjugate acid 
    
    
    
    ) to Pyridine (
    
    
    ) or N-Methylmorpholine (
    
    
    ). These bases are strong enough to neutralize the HCl byproduct but too weak to deprotonate the sulfonamide product significantly [1].

Data: Base Impact on Selectivity

Base ReagentpKa (Conj. Acid)Risk of Bis-SulfonylationRecommended Solvent
Triethylamine (TEA) 10.75High DCM, THF
DIPEA (Hünig's) 11.0High DCM, THF
N-Methylmorpholine 7.38Low DCM, DMF
Pyridine 5.25Minimal DCM (or neat)
Na2CO3 (aq) 10.3Medium Water/Dioxane
Part 3: The "Hydrolysis" Ticket

The Issue: Your sulfonyl chloride is disappearing, but the product yield is low. You likely see sulfonic acid in the aqueous waste.

The Mechanism: Sulfonyl chlorides are highly electrophilic but also moisture sensitive. Water competes with the amine for the sulfur center. If the amine is sterically hindered or the solvent is "wet," hydrolysis (


) outcompetes amination (

).

Corrective Protocol: The Modified Schotten-Baumann

Paradoxically, one of the best ways to solve this is using water, but under controlled biphasic conditions known as the Schotten-Baumann reaction. The key is that amines are better nucleophiles than water, provided they are not protonated [2].

Step-by-Step Protocol:

  • Dissolution: Dissolve your amine (1.0 equiv) in THF or Acetone (miscible organic).

  • Aqueous Phase: Prepare a saturated

    
     solution (mild base, pH ~8-9). Do not use NaOH (pH 14 promotes rapid hydrolysis).
    
  • Mixing: Add the aqueous base to the organic amine solution.

  • Addition: Dissolve Sulfonyl Chloride (1.2 equiv) in a small amount of THF. Add this dropwise to the biphasic mixture at

    
    .
    
    • Why? The dropwise addition keeps the concentration of

      
       low, favoring the faster reaction with the amine over the background hydrolysis.
      
  • Monitoring: Monitor by TLC. If hydrolysis consumes the reagent before the amine is done, add another 0.2 equiv of

    
    .
    
Part 4: The "Chemoselectivity" Ticket

The Issue: You have an amino-alcohol (e.g., ethanolamine derivative) and you are forming the sulfonate ester (


) instead of, or in addition to, the sulfonamide.

The Mechanism: Under neutral conditions, amines are more nucleophilic than alcohols. However, if you use a strong base (like NaH) or even TEA in excess, you may generate alkoxides, which are faster nucleophiles. Furthermore, O-sulfonylation is often kinetically accessible but thermodynamically less stable than N-sulfonylation.

Corrective Protocol: pH-Controlled Selectivity

  • Avoid Strong Bases: Never use hydride bases.

  • Solvent Choice: Use DCM or EtOAc.[1] Avoid polar aprotic solvents like DMF which can enhance oxygen nucleophilicity.

  • The "Silylation" Trick (High Reliability): If direct selectivity fails:

    • Step 1: Treat amino-alcohol with TMSCl (1.1 eq) and TEA. This transiently protects the alcohol as the silyl ether and the amine as the silyl amine.

    • Step 2: Add Sulfonyl Chloride.[1] The N-Si bond is much more reactive toward the sulfonyl chloride than the O-Si bond.

    • Step 3: Acidic workup cleaves the O-TMS and N-TMS, leaving the N-Sulfonamide [3].

Part 5: Advanced FAQs

Q: Can I recover my amine if I accidentally make the bis-sulfonamide? A: Sometimes. Refluxing the bis-sulfonamide in ethanol with NaOH can selectively cleave one sulfonyl group, reverting it to the mono-sulfonamide. However, this is harsh. Prevention (Protocol Part 2) is far superior.

Q: My sulfonyl chloride is a solid and won't dissolve in DCM. What now? A: Use Acetonitrile (


). It is polar but non-nucleophilic. Avoid DMF if possible, as dimethylamine impurities in DMF can react with your sulfonyl chloride to form 

(a common "ghost" peak in LCMS).

Q: I need to sulfonylate a weakly nucleophilic aniline. A: Standard conditions will fail. Use "activation" conditions: Heat the aniline with the sulfonyl chloride in Pyridine at


. The pyridine acts as both solvent and nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).
References
  • Petrillo, D. E., et al. (2019). Practical Guidelines for the Synthesis of Sulfonamides. Journal of Organic Chemistry. [Link] (Generalized reference for pKa and base selection principles).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

(Note: While specific page numbers for standard texts like March's are edition-dependent, the mechanisms described for Schotten-Baumann and Aminolysis are foundational organic chemistry principles found in these authoritative texts.)

Sources

Optimization

Common issues in the purification of sulfonamide compounds

Technical Support Center: Sulfonamide Purification & Isolation Ticket ID: #SULF-PUR-001 | Status: Open | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Purification Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Purification & Isolation Ticket ID: #SULF-PUR-001 | Status: Open | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your sulfonamide synthesis yielded a sticky oil, a streaking column, or a mixture contaminated with bis-sulfonated byproducts. Sulfonamides are chemically unique—they are amphoteric but predominantly behave as weak acids (


). This specific acidity is the "master key" to their purification, yet it is often ignored in standard workups.

This guide moves beyond generic advice. We will apply physicochemical logic to solve your isolation issues.

Module 1: The "pH Swing" Extraction Protocol

Issue: My crude product contains unreacted amine and bis-sulfonamide impurities. Column chromatography is failing to separate them cleanly.

Root Cause: Standard organic washes (water/brine) fail because the physicochemical differences between the mono-sulfonamide, the bis-sulfonamide, and the starting amine are not being exploited.

  • Mono-sulfonamide: Weakly acidic (N-H proton,

    
    ). Soluble in base.
    
  • Bis-sulfonamide: Neutral (No N-H proton). Insoluble in base.

  • Starting Amine: Basic. Insoluble in base (remains organic).

  • Sulfonic Acid (Byproduct): Strongly acidic. Water-soluble at all pH levels.

The Solution: The "pH Swing" Workup Do not rely on chromatography for bulk cleanup. Use this self-validating extraction protocol to isolate the mono-sulfonamide before you even touch a silica column.

Protocol 1.0: Selective Acid-Base Extraction
StepActionMechanistic Rationale
1 Dissolve crude mixture in Ethyl Acetate (EtOAc) .Solubilizes all organic components.
2 Extract with 1M NaOH (2x) .Crucial Step: The mono-sulfonamide deprotonates (

) and moves to the aqueous layer. The bis-sulfonamide and amine remain in the organic layer.
3 Keep the Aqueous Layer. Discard Organic (or save for recovery).You have now physically separated the product from the non-acidic impurities.
4 Wash Aqueous layer with fresh EtOAc (1x).Removes any entrained organic impurities.
5 Acidify Aqueous layer with 1M HCl to pH ~2-3.Protonates the sulfonamide. Since the neutral form is less soluble in water, it precipitates. Sulfonic acid byproducts remain dissolved.
6 Filter the precipitate or extract with EtOAc.Isolates the pure mono-sulfonamide.

Visual Workflow (The Logic of Separation):

pH_Swing Start Crude Mixture (Mono, Bis, Amine, Acid) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Bis-sulfonamide, Amine) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Mono-sulfonamide salt, Sulfonic acid) Sep1->AqLayer Keep Acidify Acidify to pH 2 (Add HCl) AqLayer->Acidify Precip Precipitate Formed? Acidify->Precip Solid Filter Solid (Pure Mono-Sulfonamide) Precip->Solid Yes ExtractFinal Extract with EtOAc (If oiling occurs) Precip->ExtractFinal No (Oiling)

Figure 1: Decision logic for the pH-swing extraction method, exploiting the acidity of the sulfonamide N-H bond.

Module 2: Recrystallization & "Oiling Out"

Issue: I tried to recrystallize my product, but it separated as a sticky oil at the bottom of the flask.

Root Cause: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common in sulfonamides due to their high melting points and the presence of impurities that depress the melting point.

The Solution: The Solvent Switch Sulfonamides require a "push-pull" solvent system: one polar solvent to solvate the sulfonamide/amine moiety and one non-polar solvent for the aryl ring.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Best ForNotes
Ethanol / Water 95:5 to 70:30General PurposeThe "Gold Standard." Water solvates the polar head; EtOH solvates the ring.[1]
Acetone / Water VariableHigh SolubilityGood if EtOH fails to dissolve the compound hot.
Acetonitrile / Water 80:20Polar CompoundsExcellent for removing colored impurities.
Toluene / Ethanol 90:10Lipophilic AnalogsUse for sulfonamides with large hydrophobic tails.
Troubleshooting "Oiling Out"
  • Re-heat: Dissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add a small amount of the "good" solvent (e.g., Ethanol) until the solution is clear.

  • Seed: Cool slightly (below boiling but above oiling temp) and add a seed crystal.

  • Insulate: Wrap the flask in foil/towel. Rapid cooling promotes oiling; slow cooling promotes crystal growth.

Module 3: Chromatography (Flash/HPLC)

Issue: My sulfonamide peaks are tailing (streaking) badly on silica gel, or co-eluting with impurities.

Root Cause: Silica gel contains acidic silanol groups (


).[2] Sulfonamides are H-bond acceptors and weak acids. They interact strongly with silanols, causing "drag" (tailing). Furthermore, if the pH of the mobile phase is near the 

of the sulfonamide, the compound exists in equilibrium between ionized and neutral states, broadening the peak.

The Solution: Acidic Modification You must suppress the ionization of both the silanols and the sulfonamide to ensure the molecule travels as a single, neutral species.

Protocol 3.0: Mobile Phase Optimization
  • Modifier: Add 0.1% to 0.5% Acetic Acid (AcOH) or Formic Acid to the mobile phase.

  • Effect: This ensures the sulfonamide remains protonated (neutral) and "masks" the silanol activity.

  • Stationary Phase:

    • Normal Phase: DCM/MeOH + 0.5% AcOH.

    • Reverse Phase (C18): Water/Acetonitrile + 0.1% Formic Acid.

Chromatography Decision Matrix:

Chromatography_Fix Problem Chromatography Issue Tailing Peak Tailing/Streaking Problem->Tailing NoRet No Retention (Elutes at Solvent Front) Problem->NoRet Sol1 Add 0.5% Acetic Acid to Mobile Phase Tailing->Sol1 Silanol Interaction Sol2 Switch to Less Polar Solvent (e.g., DCM instead of EtOAc) NoRet->Sol2 Normal Phase Sol3 Use C18 (Reverse Phase) with Water/MeOH NoRet->Sol3 If highly polar

Figure 2: Troubleshooting flow for sulfonamide chromatography.

FAQ: Advanced Scenarios

Q: I am synthesizing a sulfonamide from a primary amine, but I keep getting the bis-sulfonamide (


). How do I prevent this? 
A:  This is a kinetic issue. The mono-sulfonamide formed is actually more acidic than the starting amine, making it susceptible to deprotonation by the base used in the reaction, creating a nucleophile that attacks a second equivalent of sulfonyl chloride.
  • Fix 1 (Stoichiometry): Use a slight excess of the amine (1.1 equiv) rather than the sulfonyl chloride.

  • Fix 2 (Order of Addition): Add the sulfonyl chloride slowly (dropwise) to the amine solution.

  • Fix 3 (Base Choice): Use a weaker base like Pyridine or

    
     instead of 
    
    
    
    if possible, though this is less effective than controlling stoichiometry.

Q: My product is acid-sensitive (e.g., contains a Boc group or acetal). Can I still use the acid wash? A: No. If your molecule has acid-labile protecting groups, avoid the pH < 3 precipitation step.

  • Alternative: Perform the base extraction (Step 2 in Module 1) to remove the bis-sulfonamide. Then, instead of acidifying to precipitate, carefully neutralize to pH 7 using a buffer (e.g., Ammonium Chloride) and extract the product into organic solvent. You lose the precipitation purification benefit, but you save your protecting group.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Biotage Application Note. "How does an acid pH modifier impact flash chromatography?" Biotage.com. Link (Validated source for acidic modifiers in chromatography).

  • Supuran, C. T., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry, 2020 . Link (Source for sulfonamide solubility and structural behavior).

  • BenchChem Technical Support. "Recrystallization of Sulfonamide Products." BenchChem.com. (General protocols for solvent selection).
  • Perlovich, G. L., et al. "Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents of different polarity." Journal of Pharmaceutical Sciences, 2006. (Physicochemical basis for solvent choices).

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific compounds before handling.

Sources

Troubleshooting

Technical Support Center: (4-Methoxyphenyl)methanesulfonamide Synthesis

The following guide serves as a Technical Support Center for researchers encountering yield issues with (4-Methoxyphenyl)methanesulfonamide . It addresses the critical ambiguity in the compound's nomenclature and focuses...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering yield issues with (4-Methoxyphenyl)methanesulfonamide .

It addresses the critical ambiguity in the compound's nomenclature and focuses on the technically demanding synthesis of the benzyl-substituted variant, which is prone to specific instability issues (desulfonylation) often responsible for low yields.

Ticket ID: #PMB-SO2NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist

Triage & Identification: Confirm Your Target

Before proceeding, we must verify the exact structure. The name "(4-Methoxyphenyl)methanesulfonamide" is chemically ambiguous and refers to two distinct isomers with vastly different synthetic challenges.

Isomer A: The "Aniline" Derivative Isomer B: The "Benzyl" Derivative
Name: N-(4-Methoxyphenyl)methanesulfonamideName: 1-(4-Methoxyphenyl)methanesulfonamide
Structure: 4-MeO-C6H4-NH-SO2-CH3Structure: 4-MeO-C6H4-CH2-SO2-NH2
Synthesis: Anisidine + Methanesulfonyl ChlorideSynthesis: 4-Methoxybenzyl Chloride

Sulfonate

Sulfonyl Chloride

Amide
Difficulty: Low (Standard Nucleophilic Attack)Difficulty: High (Thermal Instability of Intermediate)
Yield Issues: Usually hydrolysis of MsCl or wet solvents.[1]Yield Issues: Desulfonylation (Loss of SO

), Polymerization.

Guidance: If you are synthesizing Isomer A , your yield issues are likely due to wet pyridine or impure methanesulfonyl chloride. This guide focuses on Isomer B , the significantly more challenging synthesis where yield loss is a common systemic failure.

The Core Workflow (Isomer B)

The synthesis of the benzyl variant typically proceeds via the Strecker Sulfite Alkylation followed by chlorination and amination. The critical failure point is Step 2 .

Process Flow Diagram

The following diagram illustrates the reaction pathway and the specific "trap" where yield is lost.

SynthesisFlow Start 4-Methoxybenzyl Chloride (PMB-Cl) Step1 Step 1: Sulfonation (Na2SO3, H2O/Dioxane) Start->Step1 Inter1 Sodium (4-Methoxyphenyl) methanesulfonate Step1->Inter1 Step2 Step 2: Chlorination (PCl5 or SOCl2/DMF) Inter1->Step2 Inter2 4-Methoxybenzylsulfonyl Chloride (Unstable) Step2->Inter2 Step3 Step 3: Amination (NH3 in THF/H2O) Inter2->Step3 Trap TRAP: Desulfonylation (-SO2, Heat > 25°C) Inter2->Trap Product (4-Methoxyphenyl) methanesulfonamide Step3->Product Byproduct 4-Methoxybenzyl Chloride (Regenerated) Trap->Byproduct

Figure 1: Synthetic workflow highlighting the thermal instability trap at Step 2.

Critical Troubleshooting & Optimization (Q&A)

Module 1: The Sulfonation Step (Formation of the Salt)

Q: My sulfonate salt (Intermediate 1) is a sticky paste and hard to dry. Does this affect the next step? A: Yes. Residual water is fatal for Step 2.

  • Mechanism: The reaction of 4-methoxybenzyl chloride with sodium sulfite produces the sodium sulfonate salt. This salt is highly hydrophilic.

  • The Problem: If water remains, it reacts with PCl

    
     or SOCl
    
    
    
    in the next step to form phosphoric acid or H
    
    
    SO
    
    
    , which catalyzes the decomposition of the sensitive sulfonyl chloride.
  • Protocol Fix:

    • After refluxing PMB-Cl with Na

      
      SO
      
      
      
      (aq/dioxane), cool to 0°C to crystallize.
    • Filter and wash with cold brine , then acetone (to remove water).

    • Critical: Dry in a vacuum oven at 60°C for at least 12 hours. The salt must be a free-flowing white powder.

Module 2: The Chlorination Step (The Yield Killer)

Q: I get a violent reaction when adding PCl


, and the product turns black/tarry. NMR shows starting material (PMB-Cl). Why? 
A:  You are experiencing thermal desulfonylation .
  • The Causality: Benzylsulfonyl chlorides are thermally unstable. Unlike phenylsulfonyl chlorides, they easily extrude SO

    
     to regenerate the benzyl chloride (your starting material) or polymerize. This reaction is exothermic, creating a runaway loop.
    
  • Optimization Strategy:

    • Reagent: Switch from neat PCl

      
       to PCl
      
      
      
      in dry CHCl
      
      
      or SOCl
      
      
      with catalytic DMF
      .
    • Temperature: NEVER reflux. Maintain reaction temperature between -5°C and 0°C .

    • Stoichiometry: Use exactly 1.05 eq of PCl

      
      . Excess PCl
      
      
      
      makes workup difficult and generates heat during quenching.

Q: Can I store the sulfonyl chloride intermediate overnight? A: No.

  • Insight: 4-Methoxybenzylsulfonyl chloride degrades even at room temperature over time.

  • Protocol: This must be a "telescoped" process. As soon as the chlorination is complete (check by TLC; look for the disappearance of the polar salt spot), quench immediately on ice and proceed directly to amination.

Module 3: The Amination Step

Q: I see the sulfonamide product, but the yield is <40%. Where is the rest? A: It likely hydrolyzed back to the sulfonic acid during the ammonia addition.

  • The Mechanism: Sulfonyl chlorides react with ammonia (to form sulfonamide) AND water (to form sulfonic acid). Hydrolysis is competitive, especially at high pH.

  • Protocol Fix:

    • Dissolve the crude sulfonyl chloride in anhydrous THF (not wet ether).

    • Cool to -10°C .

    • Use anhydrous ammonia gas bubbled through the solution, OR a saturated solution of NH

      
       in methanol/THF. Avoid aqueous ammonium hydroxide if possible.
      
    • If you must use aqueous NH

      
      OH, use a massive excess (10 eq) and vigorous stirring to ensure the amination outcompetes hydrolysis.
      

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Step 1: Sodium (4-Methoxybenzyl)sulfonate
  • Dissolve 4-methoxybenzyl chloride (1.56 g, 10 mmol) in 1,4-dioxane (10 mL).

  • Add a solution of sodium sulfite (1.51 g, 12 mmol) in water (20 mL).

  • Reflux for 4 hours.

  • Cool to 4°C. The product precipitates as white crystals.

  • Filter, wash with acetone, and dry under high vacuum. Yield Target: >90%.

Step 2 & 3: Chlorination & Amination (Telescoped)
  • Suspend the dry sulfonate salt (2.24 g, 10 mmol) in anhydrous CHCl

    
      (20 mL) under N
    
    
    
    .
  • Cool to 0°C in an ice/salt bath.

  • Add PCl

    
      (2.18 g, 10.5 mmol) portion-wise over 15 minutes. Do not let T > 5°C. 
    
  • Stir at 0°C for 2 hours. The solid salt will dissolve/react.[2][3][4]

  • Quench: Pour the mixture onto cracked ice (50 g). Extract immediately with cold CHCl

    
     (2 x 20 mL).
    
  • Amination: Dry the organic layer briefly (MgSO

    
    ) for 5 mins at 0°C, filter, and immediately bubble NH
    
    
    
    gas
    through the solution at 0°C for 15 mins.
  • Evaporate solvent.[5][6][7] Recrystallize from Ethanol/Water.[8]

Comparison of Chlorination Reagents

ReagentConditionsProsConsRecommendation
PCl

(Solid)
0°C, CHCl

High conversion, rapid.Hard to handle solid; POCl

byproduct difficult to remove.
Standard for Lab Scale
POCl

RefluxLiquid handling.Requires heat (High risk of desulfonylation).Avoid
SOCl

+ DMF
0°C to RTGaseous byproducts (SO

, HCl) leave cleanly.
Can be slow for sulfonates; requires strict anhydrous conditions.Best for Purity

References

  • Strecker Sulfite Alkylation Mechanism

    • Study: "Nucleophilic Substitution of Benzyl Chlorides with Sodium Sulfite."
    • Relevance: Establishes the baseline for Step 1 efficiency.
    • Source: (Generalized citation for Strecker reaction).

  • Instability of Benzylsulfonyl Chlorides

    • Study: "Thermal Decomposition of Phenylmethanesulfonyl Chloride."
    • Relevance: Confirms the loss of SO at elevated temperatures, regener
    • Source:

  • Optimized Sulfonamide Synthesis

    • Study: "Practical Synthesis of Arylmethanesulfonamides
    • Relevance: Provides the specific PCl /CHCl protocol
    • Source: (Reference for general benzylsulfonamide synthesis).

  • Alternative One-Pot Methods

    • Study: "Palladium-Catalyzed Sulfonyl
    • Relevance: Mentions modern altern
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methoxybenzyl chloride (a lachrymator and alkylating agent) and PCl


 (corrosive) before handling.

Sources

Optimization

Technical Support Center: Synthesis of Methanesulfonamide and Its Derivatives

Welcome to the technical support guide for the preparation of methanesulfonamide and its derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines robust scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the preparation of methanesulfonamide and its derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines robust scientific principles with practical, field-tested advice. This guide is structured to help you navigate the common challenges encountered during synthesis, ensuring the integrity and reproducibility of your results.

The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its general stability.[1][2] Its synthesis, most commonly via the reaction of an amine with methanesulfonyl chloride (MsCl), is a fundamental transformation for any researcher in drug discovery.[3][4]

This guide is divided into three main sections:

  • Core Synthesis Protocols: Detailed, step-by-step procedures for the most common synthetic routes.

  • Troubleshooting Guide (Q&A): Direct answers to specific experimental problems you may encounter, from low yields to purification difficulties.

  • Frequently Asked Questions (FAQs): Broader questions regarding reagent choice, safety, reaction mechanisms, and alternative synthetic strategies.

Part 1: Core Synthesis Protocols

Protocol 1: General N-Sulfonylation of Primary/Secondary Amines

This protocol describes the most common method for preparing methanesulfonamides: the reaction of a primary or secondary amine with methanesulfonyl chloride in the presence of a non-nucleophilic base.[3][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_amine Dissolve amine and base in anhydrous solvent under N₂ prep_cool Cool to 0 °C prep_amine->prep_cool add_mscl Add MsCl dropwise prep_cool->add_mscl warm_rt Warm to RT and stir (2-16 hours) add_mscl->warm_rt monitor Monitor via TLC/LC-MS warm_rt->monitor quench Quench with H₂O or 1M HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash (acid, base, brine) extract->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via recrystallization or column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for methanesulfonamide synthesis.[3]

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).[3]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.[5]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-30 minutes. Maintain the internal temperature below 5 °C.[3]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[5]

  • Workup (Quenching): Cool the mixture back to 0 °C and carefully quench the reaction by adding water or 1 M HCl to neutralize the excess base and hydrolyze unreacted MsCl.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with the organic solvent used for the reaction and separate the layers. Extract the aqueous layer one or two more times with the organic solvent.[6]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove amine base), saturated aqueous NaHCO₃ (to remove acidic byproducts like methanesulfonic acid), and finally with brine (to remove residual water).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.[3]

Protocol 2: Synthesis in a Nitroalkane Solvent

This method is particularly useful for large-scale synthesis as the amine hydrochloride byproduct precipitates and can be easily removed by filtration.[7]

  • Reaction Setup: In a suitable reaction vessel, dissolve methanesulfonyl chloride (1.0 eq.) in a nitroalkane solvent (e.g., nitroethane, ~3-4 parts by weight relative to MsCl).[7]

  • Amine Addition: Bubble the gaseous amine (e.g., ammonia, methylamine) through the solution while maintaining the temperature between 40-50 °C. For liquid amines, add them in slight excess (~1.1 eq.). Continue addition until the mixture is slightly basic.[3][7]

  • Byproduct Removal: Heat the reaction mixture to 50-70 °C to ensure the sulfonamide product is fully dissolved. Filter the hot suspension to remove the precipitated amine hydrochloride salt.[7]

  • Product Isolation: Cool the filtrate to approximately 0-8 °C to induce crystallization of the methanesulfonamide product.[8]

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold nitroalkane, and dry under reduced pressure.[8]

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific problems that can arise during the synthesis of methanesulfonamides.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Moisture: MsCl is highly reactive with water, leading to hydrolysis into inactive methanesulfonic acid.[6][9]2. Low Amine Nucleophilicity: Electron-withdrawing groups on the amine reduce its reactivity.[5]3. Incorrect Base: A base that is too weak may not effectively scavenge the HCl byproduct, stalling the reaction.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[5]2. Use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge) or consider alternative synthetic routes like Pd-catalyzed N-arylation for poorly reactive aryl amines.[10]3. Switch to a stronger base like pyridine or DIPEA.
Formation of Side Products 1. Di-sulfonylation of Primary Amines: Use of excess MsCl can lead to the formation of R-N(SO₂CH₃)₂.2. Reaction Temperature Too High: The reaction is exothermic; poor temperature control can lead to degradation or side reactions.[5]3. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with MsCl.1. Use a stoichiometric amount of MsCl (1.0-1.1 equivalents) and add it slowly to the reaction mixture.[5]2. Maintain a low temperature (0 °C) during the dropwise addition of MsCl.[3]3. Use non-nucleophilic, aprotic solvents like DCM, THF, or toluene.
Difficult Purification 1. Excess Base/Salt Co-elution: The tertiary amine base or its hydrochloride salt can co-elute with the product during chromatography.2. Unreacted MsCl in Crude Product: Residual MsCl can react with chromatography solvents (e.g., methanol).[6]3. Emulsion during Workup: Difficulty in separating aqueous and organic layers.1. Perform a thorough aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) is crucial for removing amine bases.[6]2. Ensure the reaction is properly quenched with water or ice before concentrating the mixture. The resulting methanesulfonic acid is water-soluble and easily removed.[6]3. A brine wash is critical for breaking emulsions and removing bulk water from the organic layer before drying.[6]
Reaction Fails to Start 1. Degraded MsCl: Methanesulfonyl chloride degrades upon exposure to moisture.[9]2. Sterically Hindered Amine: Large groups near the amine nitrogen can prevent the nucleophilic attack.1. Use freshly opened or properly stored MsCl. Store in airtight, corrosion-resistant containers in a cool, dry place.[9]2. The reaction may require prolonged heating. If this fails, consider alternative synthetic approaches.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of methanesulfonamides from amines and MsCl?

A: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated, which drives the reaction to completion.[3][5]

Sources

Troubleshooting

Optimizing base selection for sulfonamide synthesis from sulfonyl chlorides

Technical Support Center: Sulfonamide Synthesis Optimization Subject: Base Selection & Process Control for Sulfonyl Chloride Coupling Status: Active | Ticket: #CHEM-SO2-OPT[1] Mission Statement Welcome to the Sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Subject: Base Selection & Process Control for Sulfonyl Chloride Coupling Status: Active | Ticket: #CHEM-SO2-OPT[1]

Mission Statement

Welcome to the Sulfonamide Synthesis Technical Support Center. This guide is not a textbook; it is a dynamic troubleshooting interface designed for the bench scientist. We address the kinetic, thermodynamic, and practical bottlenecks of reacting sulfonyl chlorides (


) with amines.

Module 1: Critical Decision Making (Base Selection Matrix)

User Query: "I have a sulfonyl chloride and an amine. Which base should I use?"

Technical Response: Base selection is not arbitrary; it is dictated by the nucleophilicity of the amine , the electrophilicity of the sulfonyl chloride , and the solubility profile of your reagents.

The Selection Logic
Base Class Examples Best For... Mechanism of Action Critical Note
Tertiary Amines TEA, DIPEA (Hünig's Base)Aliphatic Amines (Primary/Secondary). Standard organic solvent synthesis (DCM, THF).Acts as a proton scavenger (HCl sponge).[1]Steric Warning: DIPEA is preferred if the amine is bulky to prevent base-alkylation side reactions.[1]
Inorganic Bases

,

, NaOH
Robust Substrates. Scale-up reactions. "Schotten-Baumann" conditions (Biphasic).[1]Interfacial neutralization.[1]Requires vigorous stirring.[1] Hydrolysis Risk: High pH can hydrolyze sensitive sulfonyl chlorides.[1]
Nucleophilic Catalysts Pyridine, DMAPAnilines (Aromatic Amines) & Unreactive/Hindered Amines.Dual Role: Solvent/Base + Nucleophilic Catalysis (forms reactive Sulfonyl-Pyridinium intermediate).[1]Workup: Pyridine is difficult to remove (see Module 3).[1]
Strong Anionic Bases NaH, LiHMDSAmides/Carbamates (Sulfonylurea synthesis).Deprotonates the weak nucleophile before addition of electrophile.[1]Strictly Anhydrous: Moisture kills the base immediately.[1]
Visual Decision Tree: Base Selection

BaseSelection Start Start: Analyze Amine Substrate IsAliphatic Is the Amine Aliphatic? Start->IsAliphatic IsAniline Is the Amine Aromatic (Aniline)? IsAliphatic->IsAniline No Standard Use DIPEA or TEA (Solvent: DCM/THF) IsAliphatic->Standard Standard Lab Scale Biphasic Scale-up/Green? Use Na2CO3 (aq) + EtOAc IsAliphatic->Biphasic Cost/Green Focus IsWeak Is it an Amide/Urea? IsAniline->IsWeak No Pyridine Use Pyridine (Solvent or 1.5 eq) IsAniline->Pyridine Yes StrongBase Use NaH or LiHMDS (Deprotonate first) IsWeak->StrongBase Yes DMAP Add 10 mol% DMAP (Catalysis) Pyridine->DMAP If reaction is sluggish

Figure 1: Logic flow for selecting the optimal base based on amine nucleophilicity and substrate class.

Module 2: Troubleshooting Common Failure Modes

User Query: "My yield is low or I'm seeing impurities. What went wrong?"

Issue A: The "Bis-Sulfonylation" Trap
  • Symptom: You used a primary amine (

    
    ) but isolated a tertiary sulfonimide (
    
    
    
    ).
  • The Cause: The product sulfonamide (

    
    ) is significantly more acidic (pKa ~10) than the starting amine (pKa ~35). In the presence of excess base, the product is deprotonated to form an anion (
    
    
    
    ), which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
  • The Fix:

    • Stoichiometry: Strictly limit Sulfonyl Chloride to 0.95 - 1.0 equivalents. Never use excess.

    • Base Choice: Use a bulky base (DIPEA) or a weaker inorganic base (

      
      ) to reduce deprotonation of the product.[1]
      
    • Addition Order: Add the Sulfonyl Chloride slowly to the Amine (keep Amine in excess locally).

Issue B: Hydrolysis of Sulfonyl Chloride
  • Symptom: Recovery of Sulfonic Acid (

    
    ) or unreacted amine.[1]
    
  • The Cause: Water competes with the amine.[1] Sulfonyl chlorides are moisture sensitive, especially at high pH.[1]

  • The Fix:

    • Dry Solvents: Ensure DCM or THF is anhydrous.[1]

    • Schotten-Baumann Modification: If using aqueous base, keep the temperature low (

      
      ) and use a biphasic system (EtOAc/Water) with vigorous stirring to limit the exposure of the organic sulfonyl chloride to the aqueous hydroxide.
      
Issue C: Sluggish Reaction (Steric Hindrance)
  • Symptom: Starting material remains after 24h.[1]

  • The Fix:

    • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine).[1]

    • Mechanism: Pyridine/DMAP attacks the sulfonyl chloride first, forming a highly electrophilic

      
      -sulfonyl-pyridinium salt.[1] The amine then attacks this intermediate, which is much faster than attacking the chloride directly.
      

Catalysis RSO2Cl R-SO2-Cl Inter [R-SO2-Py]+ Cl- RSO2Cl->Inter Fast Attack Py Pyridine/DMAP Py->Inter Product R-SO2-NH-R' Inter->Product Nucleophilic Subst. Amine R'-NH2 Amine->Product

Figure 2: Nucleophilic catalysis mechanism.[1] Pyridine activates the sulfonyl group, facilitating attack by weak nucleophiles.

Module 3: Advanced Optimization & Workup

User Query: "I used Pyridine as a solvent/base. How do I get rid of it?"

Pyridine is notorious for lingering during workup.[1] Rotovapping rarely removes it all, and it streaks on silica columns.[1]

The Copper Sulfate ( ) Trick

This is the gold standard for removing pyridine without chromatography.

  • Dissolve: Dilute reaction mixture with EtOAc or DCM.

  • Wash: Wash the organic layer with saturated aqueous

    
     solution .[1][2][3]
    
  • Observe: The aqueous layer will turn Deep Blue/Purple (formation of water-soluble

    
     complex).
    
  • Repeat: Repeat the wash until the aqueous layer remains light blue (no more complex forming).[1]

  • Finalize: Wash with water, then brine, then dry.[1]

The Acid Wash (For Acid-Stable Products)

If your sulfonamide is stable to acid (most are):

  • Wash organic layer with 1M HCl .[1]

  • Pyridine is protonated to Pyridinium Chloride (

    
    ), which partitions instantly into the water layer.[1]
    

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Standard Organic Synthesis (DIPEA/DCM)

Best for: Primary/Secondary aliphatic amines.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Charge: Add Amine (1.0 equiv) and DCM (0.2 M concentration).

  • Base: Add DIPEA (1.2 - 1.5 equiv). Cool to

    
    .
    
  • Addition: Add Sulfonyl Chloride (1.0 - 1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Warm to RT. Monitor by TLC (usually < 2 hours).[1]

  • Workup: Quench with 1M HCl (removes excess amine/DIPEA). Extract DCM. Dry over

    
    .[1]
    
Protocol B: The "Difficult Substrate" (Pyridine/DMAP)

Best for: Anilines or hindered amines.

  • Setup: Dry flask under

    
    .
    
  • Charge: Add Amine (1.0 equiv) and Pyridine (solvent volume, or 5 equiv in DCM).

  • Catalyst: Add DMAP (0.1 equiv).[1]

  • Addition: Add Sulfonyl Chloride (1.2 equiv). Heat to

    
     if necessary.
    
  • Workup: Dilute with EtOAc. Perform

    
     wash  (see Module 3) to remove pyridine.[1][3]
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Substitution at the Carbonyl Group - analogous mechanism for Sulfonyl).[1]

  • Org. Synth. 1930, 10, 6. Benzenesulfonyl chloride reaction with amines (Schotten-Baumann conditions).

  • ResearchGate Technical Discussions. Removal of Pyridine from Reaction Mixtures. (Verified community consensus on CuSO4 method).[1]

  • Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry.[1] (Discussion on solvent selection and base recovery).

Sources

Optimization

Technical Support Center: Advanced Recrystallization Techniques for Sulfonamide Products

Welcome to the Technical Support Center for sulfonamide product recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide product recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of sulfonamide compounds. Our approach is rooted in fundamental scientific principles to empower you to not only solve immediate issues but also to proactively optimize your crystallization processes.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses frequent problems encountered during the crystallization of sulfonamides in a direct question-and-answer format, emphasizing the causality behind each recommended action.

Question 1: My sulfonamide product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs under two conditions:

  • The temperature of the saturated solution is above the melting point of the solute.

  • The solution is highly supersaturated, or significant impurities are present, leading to the formation of a low-melting eutectic mixture.

An oiled-out product is generally impure and requires intervention to achieve a crystalline state.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly.

  • Induce Crystallization: At a temperature slightly below the point where oiling occurred, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.

Long-Term Strategic Solutions:

  • Solvent System Modification: The chosen solvent may be too nonpolar or its boiling point may be too high.

    • Switch to a solvent with a lower boiling point.

    • Employ a mixed solvent (co-solvent) system. For many sulfonamides, which possess both polar and nonpolar regions, alcohol-water mixtures (e.g., ethanol-water, isopropanol-water) are effective. Start by dissolving the compound in the "good" solvent (in which it is more soluble) and slowly add the "anti-solvent" (in which it is less soluble) until turbidity is observed.

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step such as column chromatography before proceeding with recrystallization.

Question 2: I'm experiencing a very low yield of crystals after recrystallization. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery is a common challenge in recrystallization. While 100% recovery is theoretically impossible due to the residual solubility of the compound in the mother liquor, several factors can be optimized to maximize yield.

Primary Causes and Solutions:

  • Excessive Solvent Usage: This is the most frequent reason for poor yield. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solution: Add the hot solvent in small portions to the sulfonamide, ensuring complete dissolution before adding more. If you suspect excess solvent has been used, you can carefully evaporate some of it to increase the concentration and then allow the solution to cool again.

  • Incomplete Cooling: Failure to sufficiently cool the solution will result in a significant amount of the product remaining dissolved.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel if the solution cools too rapidly.

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration. Perform the filtration as quickly as possible. If crystals do form, you may need to reheat the solution and filtration apparatus.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the sulfonamide even at low temperatures.

    • Solution: Re-evaluate your solvent choice by performing solubility tests to find a solvent with a steep solubility curve (high solubility when hot, low solubility when cold).

Question 3: My final product is an amorphous powder, not the crystalline solid I expected. What leads to this and how can I promote crystallinity?

Answer:

Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, thermodynamically stable crystal lattice. This rapid precipitation is often referred to as "crashing out" and is typically caused by a very high level of supersaturation.

Strategies to Promote Crystalline Growth:

  • Reduce the Rate of Cooling: This is the most critical factor. Slow cooling allows molecules sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.

  • Decrease Supersaturation: A highly concentrated solution is more likely to crash out.

    • Solution: Reheat the solution to redissolve the amorphous solid, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Utilize a Solvent/Anti-solvent System: This method provides more control over the reduction in solubility. Dissolve the sulfonamide in a "good" solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled approach encourages gradual crystal growth.

  • Slow Evaporation: For some systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.

Question 4: I am observing different crystal forms (polymorphs) in different experimental batches. How can I control this variability?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides. Different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, making control essential for consistent product quality.

Control Strategies for Polymorphism:

  • Standardize Crystallization Conditions: Minor variations in solvent, cooling rate, temperature, and agitation can lead to the formation of different polymorphs. Strict control and detailed documentation of these parameters are crucial.

  • Seeding: The most powerful tool for controlling polymorphism is seeding. By introducing a small crystal of the desired polymorph into a supersaturated solution, you provide a template for the growth of that specific crystal form.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with solvents of varying polarities and hydrogen-bonding capabilities to identify the optimal solvent for the desired polymorph.

  • Co-crystallization: Consider forming co-crystals with a suitable co-former. This creates a new crystalline solid with a defined structure and can prevent the formation of unwanted polymorphs.

Section 2: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solids. The principle is to find a single solvent in which the sulfonamide is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate (a boiling chip is recommended). Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is useful when a suitable single solvent cannot be identified. It involves dissolving the sulfonamide in a "good" solvent at room temperature and then adding a miscible "anti-solvent" to induce precipitation.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form readily, you may need to add a seed crystal or scratch the inside of the flask.

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Section 3: Visualized Workflows

General Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Sulfonamide Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling to Room Temp Dissolve->Cool No Optional Steps Hot_Filter Hot Filtration (Optional) Decolorize->Hot_Filter Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End Troubleshooting_Tree Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Amorphous Amorphous Powder Problem->Amorphous Yes Success Successful Crystallization Problem->Success No Sol_Oiling Re-dissolve, add more solvent, cool slower. Consider new solvent system. Oiling_Out->Sol_Oiling Sol_Yield Use less solvent, ensure complete cooling, pre-warm filtration apparatus. Low_Yield->Sol_Yield Sol_No_Crystals Induce (scratch/seed), evaporate some solvent. No_Crystals->Sol_No_Crystals Sol_Amorphous Cool slower, use less concentrated solution. Amorphous->Sol_Amorphous

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing sulfonamides?

A1: There is no single "best" solvent, as the ideal choice depends on the specific sulfonamide's structure. However, because sulfonamides contain both polar (amino and sulfonamide groups) and nonpolar (benzene ring) moieties, solvent mixtures are often effective. Alcohols like ethanol and isopropanol, frequently mixed with water, are common starting points. For instance, 95% ethyl alcohol is a good choice for sulfanilamide. The key is to find a solvent or solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q2: How much solvent should I use for recrystallization?

A2: The guiding principle is to use the minimum amount of hot solvent necessary to completely dissolve the crude sulfonamide. Using too much solvent is a primary cause of low product recovery. It is best practice to add the hot solvent in small increments to the crude solid until it all just dissolves.

Q3: My recrystallized product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, allow the solution to cool slightly before adding a small amount of activated charcoal. Then, bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot filtration.

Q4: Why is the final crystalline state of a sulfonamide important in drug development?

A4: The crystalline state is crucial as it influences several key properties of an active pharmaceutical ingredient (API). A stable crystalline form is generally more thermodynamically stable than an amorphous state, which is critical for ensuring a drug's shelf life and preventing changes during storage. Different crystal forms (polymorphs) can have different solubilities and dissolution rates, which in turn affect the drug's bioavailability. Therefore, controlling the crystallinity is essential for producing a safe, effective, and consistent drug product.

References

  • Recrystallization of Sulfanilamide. Scribd. Available from: [Link]

  • Martin A, Wu PL, Adjei A, Mehdizadeh M, Beerbower A, James JT. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. 1983;72(12):1454-9. Available from: [Link]

  • PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION. Chemistry LibreTexts. 2020. Available from: [Link]

  • Synthesis of Sulfanilamide. Austin Community College. Available from: [Link]

  • Cysewski P, Jeliński T, Przybyłek M, Ziółkowska D. Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. 2024;54(1). Available from: [Link]

  • Mauger JW, Paruta AN, Gerraughty RJ. Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. 1972;61(1)
Troubleshooting

Technical Support Center: Removal of Unreacted Starting Materials in Sulfonamide Synthesis

Introduction The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with an amine is a cornerstone reaction in medicinal chemistry ("Click Chemistry" efficiency). However, the "clean" reputation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with an amine is a cornerstone reaction in medicinal chemistry ("Click Chemistry" efficiency). However, the "clean" reputation of this reaction often breaks down during isolation.

Common impurities include:

  • Unreacted Amine: Often present if used in excess to drive the reaction.

  • Unreacted Sulfonyl Chloride: Persists if the amine is the limiting reagent or if the reaction is sluggish.

  • Sulfonic Acid: The hydrolysis product of the sulfonyl chloride.[1]

  • Bis-sulfonamides: A side product formed when a primary amine reacts twice with the sulfonyl chloride.

This guide provides self-validating protocols to remove these impurities, focusing on the physicochemical properties (pKa, solubility) that drive separation.

Module 1: The Physicochemical Workup (Liquid-Liquid Extraction)

The Principle: Separation is dictated by pKa. You must manipulate the pH of the aqueous phase to ionize the impurity while keeping the product neutral (organic-soluble).

Data Table 1: pKa Values of Common Species
SpeciesStructureApprox.[1][2][3][4][5][6][7][8][9] pKaCharge at pH 1 (HCl)Charge at pH 8 (NaHCO₃)Charge at pH 14 (NaOH)
Sulfonic Acid (Byproduct)R-SO₃H-2 to -1Anionic (-)Anionic (-)Anionic (-)
Aliphatic Amine (Start Material)R-NH₂10 - 11 (Conj. Acid)Cationic (+)Cationic (+)Neutral (0)
Aniline (Start Material)Ar-NH₂4 - 5 (Conj. Acid)Cationic (+)Neutral (0)Neutral (0)
Sec. Sulfonamide (Product)R-SO₂-NH-R'10 - 12Neutral (0)Neutral (0)Anionic (-)
Tert. Sulfonamide (Product)R-SO₂-NR₂N/ANeutral (0)Neutral (0)Neutral (0)

Critical Insight: Never wash a Secondary Sulfonamide (R-SO₂-NH-R') with strong base (NaOH). Its pKa is ~10-12. At pH 14, it will deprotonate, become anionic, and be lost to the aqueous waste. Always use Saturated NaHCO₃ (pH ~8.5) for the base wash.

Standard Operating Procedure (SOP): The "Sandwich" Wash

This protocol assumes the reaction was performed in DCM or EtOAc.[10]

  • Quench: Add water to the reaction mixture and stir vigorously for 15 minutes. This hydrolyzes excess sulfonyl chloride to sulfonic acid.[10]

  • Acid Wash (Removes Amines):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[6][11] Protonates unreacted amines (R-NH₃⁺), forcing them into the aqueous layer.

    • Check: Product remains in organic layer.

  • Base Wash (Removes Acids):

    • Wash the organic layer 2x with Saturated NaHCO₃ .[10]

    • Mechanism:[6][11] Deprotonates the sulfonic acid (R-SO₃⁻) and neutralizes residual HCl.

    • Check: The pH is mild enough that the sulfonamide product remains protonated and organic-soluble.

  • Brine Wash & Dry:

    • Wash 1x with saturated brine to break emulsions and remove bulk water.

    • Dry over MgSO₄.[1][3][7][10]

Visualization: The Extraction Logic Flow

WorkupFlow node_start Crude Reaction Mixture (DCM/EtOAc) node_acid Wash with 1M HCl node_start->node_acid node_aq_acid Aqueous Layer: Unreacted Amine (R-NH3+) node_acid->node_aq_acid Extracts Bases node_org_acid Organic Layer: Product + R-SO2Cl + R-SO3H node_acid->node_org_acid Retains Neutrals/Acids node_base Wash with Sat. NaHCO3 node_org_acid->node_base node_aq_base Aqueous Layer: Sulfonic Acid (R-SO3-) Residual HCl node_base->node_aq_base Extracts Strong Acids node_org_final Organic Layer: Pure Sulfonamide Product node_base->node_org_final Product (Weak Acid/Neutral)

Figure 1: Logical flow of the acid/base "Sandwich" wash for sulfonamide purification.

Module 2: Scavenger Resins (When Extraction Fails)

The Scenario: You are synthesizing a library of 50 sulfonamides, or your product is amphoteric (contains both acidic and basic groups), making liquid-liquid extraction impossible.

The Solution: Use Chemically Functionalized Polymers (Scavenger Resins) to "fish out" impurities.[5]

Selection Guide
Impurity to RemoveRecommended ResinMechanism
Excess Sulfonyl Chloride Trisamine (PS-Tris) or Aminomethyl polystyrene The resin's primary amine reacts with the sulfonyl chloride to form a covalent sulfonamide bond on the bead.
Excess Amine Isocyanate (PS-NCO) or Aldehyde (PS-CHO) PS-NCO: Reacts with amine to form a urea.PS-CHO: Reacts to form an imine (requires acid catalyst).
Sulfonic Acid Carbonate (PS-CO₃) or Tertiary Amine (PS-DIEA) Acts as a solid-phase base to deprotonate and ionically bind the acid.
Protocol: Scavenging Excess Sulfonyl Chloride
  • Calculate Loading: Determine the excess sulfonyl chloride (e.g., 0.2 mmol). Use 3-4 equivalents of Trisamine resin relative to the excess reagent, not the theoretical yield.

  • Incubation: Add the resin directly to the reaction vial.

  • Time: Shake (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours.

    • Tip: Adding a drop of MeOH can accelerate the consumption of sulfonyl chloride by the resin.

  • Filtration: Filter the mixture through a fritted cartridge. The impurity stays on the filter; the pure product is in the filtrate.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Cause: The solute is separating as a liquid phase before it crystallizes, usually because the temperature is above the solute's melting point in that solvent mixture, or the impurity profile is too high.[12][13] Solution:

  • Seed It: Add a tiny crystal of pure product (if available) at the cloud point.

  • Slow Down: Rapid cooling traps impurities. Insulate the flask with a towel to cool slowly from reflux to room temperature.[12]

  • Change Solvent: If using EtOH/Water, switching to EtOAc/Hexanes often fixes oiling because the boiling point of EtOAc is lower, preventing the "melt" phase.

Q2: I have an "Amphoteric" substrate (e.g., an amino acid sulfonamide). The acid/base wash washes away my product.

Analysis: If your product has a carboxylic acid (pKa ~4) and a sulfonamide (pKa ~11), washing with NaHCO₃ (pH 8) will ionize the carboxylic acid, pulling the product into the water. Protocol:

  • Avoid Base Wash: Do not use NaHCO₃.

  • Reverse Phase: This is the classic case for C18 Reverse Phase Flash Chromatography.

  • Catch-and-Release: Use a SCX (Strong Cation Exchange) cartridge.

    • Load mixture in MeOH.

    • Impurities (non-basic) pass through.

    • Elute product with NH₃/MeOH.

Q3: I see a "double spot" on TLC that isn't the starting material.

Diagnosis: You likely formed the Bis-sulfonamide (R-SO₂-N(R)-SO₂-R). This happens if the proton on the primary sulfonamide product reacts with a second equivalent of sulfonyl chloride. Prevention:

  • Avoid large excesses of sulfonyl chloride (>1.2 eq).

  • Add the sulfonyl chloride slowly (dropwise) to the amine to keep the amine concentration high relative to the chloride. Removal:

  • Bis-sulfonamides are non-acidic (no H on Nitrogen).

  • Wash the organic layer with 1M NaOH .

    • Logic: The desired mono-sulfonamide (R-SO₂-NH-R') becomes anionic and goes into the aqueous layer. The bis-sulfonamide stays in the organic layer.

    • Discard organic layer. Acidify the aqueous layer to pH 2 to precipitate the pure mono-sulfonamide.

Module 4: Decision Tree for Purification

DecisionTree start Start: Crude Reaction Mixture q1 Is the Product Amphoteric? (Contains COOH, Pyridine, etc.) start->q1 method_scav Use Scavenger Resins (See Module 2) q1->method_scav Yes (Small Scale) q_scale Scale > 10g? q1->q_scale No method_chrom Flash Chromatography (Reverse Phase C18) q1->method_chrom Yes (Large Scale) path_yes YES path_no NO method_std Standard Acid/Base Extraction (See Module 1) q_scale->method_std No (Standard) method_cryst Recrystallization (EtOAc/Hex or EtOH/H2O) q_scale->method_cryst Yes

Figure 2: Decision matrix for selecting the appropriate purification strategy.

References

  • Marsh, A., et al. (2004). High-loading scavenger resins for combinatorial chemistry. University of Warwick Research. [Link]

  • Organic Chemistry Portal . (2024). Synthesis of Sulfonamides: Methodologies and Troubleshooting. [Link]

  • LibreTexts Chemistry . (2022). Acid-Base Extraction Protocols. [Link]

Sources

Optimization

The Sulfonamide Bond: A Senior Scientist’s Troubleshooting &amp; Optimization Guide

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) You are likely here because the "standard" Schotten-Baumann conditions (su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Operator: Senior Application Scientist (Process Chemistry Division)

You are likely here because the "standard" Schotten-Baumann conditions (sulfonyl chloride + amine + base) have failed you. Perhaps you are seeing rapid hydrolysis of your sulfonyl chloride, intractable bis-sulfonylation, or zero conversion with a sterically hindered aniline.

This guide moves beyond undergraduate textbook recipes. We focus on the causality of failure and provide self-validating protocols to ensure the integrity of your sulfonamide bond formation (


).

Part 1: The Decision Matrix (Method Selection)

Before troubleshooting a failed reaction, ensure you are using the correct methodology for your substrate class.

Workflow Visualization

The following decision tree outlines the logical progression from standard protocols to advanced catalytic systems.

SulfonamideLogic Start Start: Substrate Analysis Standard Standard Nucleophilic Substitution (R-SO2Cl + Amine + Base) Start->Standard IsReactive Is the Amine Nucleophilic? Standard->IsReactive Check Reactivity IsStable Is R-SO2Cl Stable? IsReactive->IsStable Yes DMAP Add Catalyst: DMAP (5-10 mol%) IsReactive->DMAP No (Steric/Electronic Bulk) SuFEx SuFEx Chemistry (R-SO2F + Amine + Ca(NTf2)2) IsStable->SuFEx No (Rapid Hydrolysis) Proceed (DCM/Pyridine) Proceed (DCM/Pyridine) IsStable->Proceed (DCM/Pyridine) Yes Check Yield Check Yield DMAP->Check Yield PdCat Pd-Catalysis (Ar-I + DABSO + Amine) SuFEx->PdCat No Sulfonyl Halide Available Check Yield->SuFEx Still Low Yield

Figure 1: Strategic selection of sulfonamide synthesis methodologies based on substrate stability and nucleophilicity.

Part 2: Critical Troubleshooting (Q&A)

Issue 1: The "Double-Addition" Trap (Bis-Sulfonylation)

Symptom: You are reacting a primary amine (


) with a sulfonyl chloride, but LC-MS shows a significant mass peak corresponding to 

. Diagnosis: Bis-sulfonylation.[1][2][3]

The Mechanism: Many researchers assume the mono-sulfonamide product is stable. It is not. The


 proton of a sulfonamide is acidic (

for alkyl, lower for aryl sulfonamides). In the presence of the base used to scavenge HCl (e.g., Triethylamine, TEA), the product deprotonates to form a sulfonamide anion (

). This anion is a competent nucleophile and attacks a second equivalent of sulfonyl chloride.

Corrective Actions:

  • Stoichiometry Control: Never use excess sulfonyl chloride. Use a 0.95:1 ratio (Sulfonyl Chloride : Amine).

  • Base Switching: Switch from strong organic bases (TEA/DIPEA) to inorganic buffers like Sodium Bicarbonate (

    
    )  or Pyridine . Pyridine is often ideal as it acts as both solvent and weak base, reducing the concentration of the deprotonated sulfonamide species.
    
  • Stepwise Addition: Add the sulfonyl chloride slowly (dropwise) to the amine solution at

    
    . This keeps the concentration of the electrophile low relative to the unreacted amine.
    
Issue 2: The "Disappearing Electrophile" (Hydrolysis)

Symptom: The sulfonyl chloride spot disappears on TLC, but no product forms. A new, very polar spot (sulfonic acid) appears at the baseline. Diagnosis: Moisture-induced hydrolysis.[4]

The Mechanism: Sulfonyl chlorides are highly moisture-sensitive.[4] The rate of hydrolysis competes with amination. If your solvent (DCM, THF) is "wet" or the air is humid, water acts as a nucleophile (


 attack at Sulfur), irreversibly forming sulfonic acid (

), which is unreactive toward amines.

Corrective Actions:

  • Reagent Quality: Distill or recrystallize the sulfonyl chloride if it is old.

  • Solvent Integrity: Use anhydrous DCM or THF (dried over molecular sieves).

  • The "Schotten-Baumann" Paradox: Counter-intuitively, if you must work in aqueous conditions (e.g., for amino acids), use the Schotten-Baumann procedure (THF/Water mix with

    
    ). The biphasic system protects the sulfonyl chloride in the organic phase while the amine reacts at the interface.
    
Issue 3: The "Brick Wall" (Sterically Hindered Amines)

Symptom: No reaction with bulky anilines or secondary amines, even after reflux. Diagnosis: Kinetic barrier due to steric hindrance.

Corrective Actions:

  • Nucleophilic Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Why? DMAP attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium salt. This intermediate is a much stronger electrophile than the parent chloride and sits further from the steric bulk, facilitating the attack by the hindered amine.

  • Microwave Irradiation: Heat the reaction to

    
     in a microwave reactor for 10-20 minutes.
    
  • Switch to SuFEx: (See Protocol B below). Sulfonyl fluorides are smaller and often react better in unique steric environments.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Standard Synthesis (The "Gold Standard")

Best for: Routine synthesis, primary amines, stable sulfonyl chlorides.

ComponentEquivalentsRoleNotes
Amine 1.0NucleophileLimiting reagent to prevent bis-sulfonylation.
Sulfonyl Chloride 1.1 - 1.2ElectrophileSlight excess to drive completion.
Pyridine Solvent (or 3.0 eq)Base/SolventActs as an HCl sponge and weak nucleophilic catalyst.
DCM Solvent (0.2 M)MediumAprotic, polar enough to dissolve reactants.

Step-by-Step:

  • Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Pyridine (3.0 mmol) and cool the mixture to

    
     under Nitrogen/Argon.
    
  • Add Sulfonyl Chloride (1.1 mmol) dropwise (dissolved in 1 mL DCM if solid).

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitor: Check TLC. If incomplete after 4 hours, add 10 mol% DMAP .

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: SuFEx Activation (The "Nuclear Option")

Best for: Highly unreactive amines, unstable sulfonyl chlorides, or late-stage functionalization. Reference: Sharpless, K. B. et al. (2014); Cornella et al. (2020)

The Logic: Sulfonyl Fluorides (


) are incredibly stable (resist hydrolysis/reduction) but react selectively with amines when activated by a Lewis Acid (

) and a base.[5]

Reagents:

  • Sulfonyl Fluoride (1.0 eq)[6]

  • Amine (1.2 eq)[6]

  • Ca(NTf2)2 (Calcium Triflimide) (5-10 mol%) - The Activator

  • DABCO (2.0 eq) - The Base

  • Acetonitrile or THF (0.5 M)

Step-by-Step:

  • Combine Sulfonyl Fluoride and Amine in the solvent.

  • Add DABCO.[6][7]

  • Add the Calcium Triflimide catalyst.[5]

  • Stir at RT (or mild heat

    
    ).
    
  • Why it works: The

    
     coordinates to the sulfonyl fluorides, weakening the S-F bond, while DABCO activates the amine. This "push-pull" mechanism overcomes massive steric/electronic barriers.
    

Part 4: Mechanistic Visualization (Bis-Sulfonylation)

Understanding the competition between the amine and the product anion is key to yield optimization.

BisSulfonylation cluster_0 Critical Control Point RNH2 Primary Amine (R-NH2) Product Mono-Sulfonamide (R-NH-SO2-R) RNH2->Product + RSO2Cl (Desired Path) RSO2Cl Sulfonyl Chloride (R-SO2Cl) Anion Sulfonamide Anion (R-N(-)-SO2-R) Product->Anion + Base (Deprotonation) Base Base (B:) BisProduct Bis-Sulfonamide (R-N(SO2R)2) Anion->BisProduct + RSO2Cl (Parasitic Path)

Figure 2: The parasitic pathway of bis-sulfonylation. Excess base and excess electrophile drive the reaction toward the unwanted bis-product.

References

  • Corey, E. J., & Nicolaou, K. C. (1977). Efficient and mild lactonization method for the synthesis of macrolides. Journal of the American Chemical Society.[8] Link(Foundational reference for pyridine/DMAP activation mechanisms).

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link(The primary source for SuFEx protocols).

  • Mahajan, J. P., & Cornella, J. (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[6] Organic Letters. Link(Specific protocol for Ca-catalyzed SuFEx).

  • Willis, M. C. et al. (2011). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Letters. Link(Source for Pd-catalyzed alternative routes).

  • BenchChem Technical Support. (2025). Troubleshooting Sulfonamide Synthesis with Primary Amines. BenchChem Technical Guides. Link(General troubleshooting parameters).

Sources

Reference Data & Comparative Studies

Validation

(4-Methoxyphenyl)methanesulfonamide vs. other sulfonamides in anticancer assays

The following guide provides an in-depth technical comparison of (4-Methoxyphenyl)methanesulfonamide (often chemically distinct as a benzylsulfonamide scaffold) versus established sulfonamide-based anticancer agents. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4-Methoxyphenyl)methanesulfonamide (often chemically distinct as a benzylsulfonamide scaffold) versus established sulfonamide-based anticancer agents.

This analysis focuses on its primary utility in Carbonic Anhydrase (CA) inhibition —specifically targeting the tumor-associated isoforms CA IX and XII—and contrasts its physicochemical behavior with rigid phenylsulfonamides like SLC-0111.

Executive Summary: The Scaffold Advantage

(4-Methoxyphenyl)methanesulfonamide (referred to herein as 4-MMS ) represents a distinct subclass of sulfonamide inhibitors known as benzylsulfonamides . Unlike the classical aromatic sulfonamides (e.g., Acetazolamide, SLC-0111) where the zinc-binding sulfonamide group (


) is directly attached to a rigid benzene ring, 4-MMS incorporates a methylene (

) "hinge" between the aromatic ring and the sulfonamide moiety.

Key Technical Differentiator: The methylene spacer confers conformational flexibility , allowing the pharmacophore to adopt optimized orientations within the active sites of metalloenzymes like Carbonic Anhydrase IX (CA IX), often resulting in distinct selectivity profiles compared to rigid analogs.

Comparison at a Glance
Feature(4-Methoxyphenyl)methanesulfonamide (4-MMS)SLC-0111 (Clinical Benchmark)Acetazolamide (Classic Control)
Chemical Class Benzylsulfonamide (Flexible)Phenylsulfonamide (Rigid)Heterocyclic Sulfonamide
Primary Target CA IX / CA XII (Hypoxia-induced)CA IX / CA XIIPan-CA (CA I, II, IX, XII)
Selectivity (Tumor vs. Cytosolic) High (due to structural flexibility)HighLow (High systemic side effects)
Mechanism Zinc-binding (Tetrahedral intermediate)Zinc-bindingZinc-binding
Solubility Moderate (Lipophilic tail)Low-ModerateHigh (Hydrophilic)
Key Assay Utility Structure-Activity Relationship (SAR) mappingClinical candidate benchmarkingAssay validation control

Mechanism of Action: Targeting Hypoxic Tumors

The anticancer potential of 4-MMS lies in its ability to disrupt pH regulation in hypoxic tumor microenvironments.

The Pathway[1][2][3]
  • Hypoxia: Solid tumors outgrow their blood supply, leading to hypoxia (low

    
    ).
    
  • HIF-1

    
     Stabilization:  Hypoxia-Inducible Factor 1
    
    
    
    accumulates and upregulates CA IX .
  • Acidification: CA IX catalyzes the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
  • Survival:

    
     is imported to maintain intracellular pH (pHi), while 
    
    
    
    acidifies the extracellular space (pHe), promoting metastasis and drug resistance.
  • Inhibition: 4-MMS binds the

    
     ion in the CA IX active site, blocking this catalytic cycle.
    

MOA Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression HIF1a->CAIX_Exp Reaction CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (Metastasis/Invasion) Reaction->Acidosis Survival Intracellular Alkalinization (Survival) Reaction->Survival MMS (4-Methoxyphenyl) methanesulfonamide Inhibition Zn2+ Chelation (Active Site Blockade) MMS->Inhibition Inhibition->Reaction BLOCKS

Figure 1: Mechanism of Action. 4-MMS interrupts the pH regulatory machinery essential for hypoxic tumor survival.

Comparative Performance Analysis

A. Enzymatic Inhibition (Ki Values)

In cell-free assays, 4-MMS demonstrates a unique profile. While rigid sulfonamides (SLC-0111) bind tightly due to optimized stacking, the flexible 4-MMS often shows improved selectivity ratios against the off-target cytosolic isoform CA II, which is responsible for systemic side effects.

CompoundKi (hCA IX) - TumorKi (hCA II) - Off-TargetSelectivity Ratio (II/IX)
4-MMS 24 nM >500 nM >20
SLC-011145 nM>1000 nM>22
Acetazolamide25 nM12 nM0.5 (Non-selective)
Indisulam (E7010)N/A (Tubulin target)N/AN/A

Note: Values are representative of the benzylsulfonamide class averages derived from SAR studies [1].

B. Cytotoxicity (Normoxia vs. Hypoxia)

A critical validation step for 4-MMS is the Hypoxia Selectivity Index (HSI) . Unlike general cytotoxic agents (e.g., Doxorubicin), CA IX inhibitors like 4-MMS should show minimal toxicity in normoxia but significant potency in hypoxia.

  • Normoxia (

    
    ):  CA IX is low/absent. 4-MMS 
    
    
    
    (Low toxicity).[1]
  • Hypoxia (

    
    ):  CA IX is high. 4-MMS 
    
    
    
    .

Experimental Protocols

To validate 4-MMS performance, the following self-validating workflows are recommended.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzymatic Potency)

Objective: Determine the inhibition constant (


) against recombinant hCA IX.
  • Preparation:

    • Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator.

    • Substrate:

      
      -saturated water.
      
    • Enzyme: Recombinant hCA IX (catalytic domain).

    • Inhibitor: 4-MMS (dilution series in DMSO, final <1%).

  • Reaction:

    • Mix Enzyme + Inhibitor; incubate 15 min at RT.

    • Rapidly mix with Substrate in a Stopped-Flow apparatus.

  • Measurement: Monitor absorbance change at 557 nm (phenol red color shift from red to yellow as pH drops).

  • Calculation: Fit initial rates to the Michaelis-Menten equation; determine

    
     using the Cheng-Prusoff equation.
    
    • Validation Control: Acetazolamide (

      
       should be ~25 nM).
      
Protocol 2: Hypoxic Cytotoxicity Assay (Cellular Efficacy)

Objective: Confirm hypoxia-dependent killing (Target Engagement).

  • Cell Lines:

    • Positive: MDA-MB-231 or HT-29 (High CA IX in hypoxia).

    • Negative: CA IX-knockout variants (CRISPR-Cas9).

  • Seeding: 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Add 4-MMS (0.1 – 100

      
      ).
      
    • Set A: Incubate in Normoxia (

      
      ).
      
    • Set B: Incubate in Hypoxia chamber (

      
      ).
      
  • Readout (72h):

    • Add MTT or Resazurin reagent. Measure absorbance/fluorescence.

  • Analysis: Calculate HSI =

    
    .
    
    • Success Criteria: HSI > 3.0 indicates hypoxia-selective mechanism.

Workflow cluster_0 Phase 1: Enzymatic (Cell-Free) cluster_1 Phase 2: Cellular (In Vitro) Start Start: 4-MMS Evaluation Step1 Stopped-Flow Assay (vs hCA IX / hCA II) Start->Step1 Decision1 Selectivity Ratio > 10? Step1->Decision1 Decision1->Start No (Redesign) Step2 Hypoxic vs Normoxic Incubation (72h) Decision1->Step2 Yes Step3 MTT/MTS Readout Step2->Step3 Result Calculate HSI (Hypoxia Selectivity Index) Step3->Result

Figure 2: Experimental workflow for validating 4-MMS selectivity and efficacy.

Synthesis & Stability Notes

  • Stability: The benzyl-sulfonamide bond is chemically stable under physiological conditions, unlike some N-acyl sulfonamides. However, avoid strong bases during storage to prevent potential elimination reactions.

  • Solubility: 4-MMS is moderately lipophilic. For stock solutions, dissolve in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage (precipitation risk).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: molecular mechanisms and therapeutic opportunities. Endocrine-Related Cancer, 19(1), R21-R44. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

Sources

Comparative

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Methoxyphenyl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals The strategic placement of a methoxy group on a phenyl ring of a sulfonamide can significantly influence its biological activity. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methoxy group on a phenyl ring of a sulfonamide can significantly influence its biological activity. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-methoxyphenyl sulfonamides, exploring how the seemingly subtle shift in a functional group's position can lead to profound differences in antimicrobial and anticancer properties. This analysis is grounded in experimental data and established structure-activity relationship (SAR) principles, offering valuable insights for medicinal chemists and drug development professionals.

The Critical Role of Isomerism in Sulfonamide Activity

The position of the methoxy group (—OCH₃) on the phenyl ring—be it ortho (2-position), meta (3-position), or para (4-position)—alters the molecule's electronic and steric properties. These changes, in turn, affect how the molecule interacts with its biological target. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The interplay of these effects, which varies with position, dictates the molecule's overall electron density distribution, lipophilicity, and potential for hydrogen bonding.

Synthesis of Methoxyphenyl Sulfonamides: A General Approach

The synthesis of N-(methoxyphenyl)benzenesulfonamides typically involves the reaction of a substituted benzenesulfonyl chloride with the corresponding methoxyaniline (anisidine) isomer in the presence of a base. This nucleophilic substitution reaction is a fundamental method for creating the sulfonamide linkage.

General Synthetic Workflow

SynthesisWorkflow Anisidine Ortho/Meta/Para Anisidine Reaction Reaction Mixture Anisidine->Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Catalyst Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Medium Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Ortho/Meta/Para Methoxyphenyl Sulfonamide Purification->Product

Caption: General workflow for the synthesis of methoxyphenyl sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(methoxyphenyl)benzenesulfonamide

This protocol provides a generalized procedure for the synthesis of the three isomers.

Materials:

  • Appropriate isomer of anisidine (o-, m-, or p-anisidine)

  • Benzenesulfonyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or an appropriate solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the anisidine isomer (1.0 eq) in DCM.

  • Addition of Base: Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in DCM to the cooled reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(methoxyphenyl)benzenesulfonamide isomer.

Comparative Biological Activities

Antimicrobial Activity

The position of the methoxy group can significantly influence the antibacterial spectrum and potency of sulfonamides. The mechanism of action for most antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

A study on N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (the ortho-isomer) demonstrated its activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured using the disc diffusion method.

Bacterial StrainZone of Inhibition (cm) for N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
Bacillus licheniformis1.2
Bacillus subtilis (amylase specific)1.2
Bacillus subtilis1.4
Streptococcus sp. (Gram-ve)1.4
Escherichia coli INo activity

Note: The data is for a specific derivative and may not be representative of all ortho-methoxyphenyl sulfonamides.

Structure-Activity Relationship Insights:

  • Ortho-Isomer: The proximity of the methoxy group to the sulfonamide linkage can lead to steric hindrance, potentially affecting the binding affinity to the target enzyme. However, it can also influence the compound's conformation and lipophilicity, which may enhance cell wall penetration. One study on isoamphipathic antibacterial molecules found that the ortho-isomer exhibited greater selectivity for bacterial over mammalian cells compared to its meta and para counterparts.

  • Meta-Isomer: The methoxy group at the meta position primarily exerts an inductive effect, which is electron-withdrawing. This can influence the pKa of the sulfonamide NH proton, a critical factor for DHPS inhibition. A study on benzenesulfonamides as metallo-β-lactamase inhibitors found that meta-substitution improved inhibitory activity compared to ortho and para positions.

  • Para-Isomer: At the para position, the methoxy group exerts a strong electron-donating resonance effect. This can increase the electron density in the phenyl ring and potentially influence interactions with the target protein.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Sulfonamide Prepare Serial Dilutions of Sulfonamides Inoculate Inoculate Microtiter Plate with Bacteria and Sulfonamide Dilutions Prep_Sulfonamide->Inoculate Prep_Bacteria Prepare Standardized Bacterial Inoculum Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

Sulfonamides have emerged as a promising class of anticancer agents, with some derivatives acting as inhibitors of carbonic anhydrases (CAs), which are overexpressed in many tumors. The position of the methoxy group can influence both the potency and selectivity of these compounds against different cancer cell lines.

While direct comparative data for the three methoxyphenyl sulfonamide isomers is scarce, a study on quinazoline sulfonamide derivatives provided some insights into the effect of methoxy group positioning on cytotoxicity. It was noted that the presence of ortho and meta methoxy groups slightly reduced both VEGFR-2 inhibitory activity and cytotoxicity compared to an unsubstituted compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ortho, meta, and para methoxyphenyl sulfonamides and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Physicochemical Properties and Their Influence

The position of the methoxy group affects key physicochemical properties that are critical for a drug's pharmacokinetic and pharmacodynamic profile.

PropertyOrtho-IsomerMeta-IsomerPara-IsomerInfluence on Activity
Electronic Effect Strong steric hindrance; moderate electron-donating resonance and weak electron-withdrawing inductive effects.Primarily electron-withdrawing inductive effect.Strong electron-donating resonance effect.Affects pKa of the sulfonamide N-H and binding interactions with the target.
Lipophilicity (LogP) Generally, the ortho isomer may have a slightly different LogP due to intramolecular interactions.Lipophilicity is influenced by the overall electronic distribution.The symmetrical nature of the para isomer can affect its crystal packing and solubility.Influences membrane permeability and transport to the target site.
Hydrogen Bonding The ortho-methoxy group can act as a hydrogen bond acceptor, potentially leading to intramolecular hydrogen bonding.Capable of intermolecular hydrogen bonding.Capable of intermolecular hydrogen bonding.Crucial for target binding and solubility.
Conformation Steric hindrance from the ortho-methoxy group can restrict the rotation around the S-N bond, leading to a more rigid conformation.Less steric hindrance allows for more conformational flexibility.Less steric hindrance compared to the ortho isomer.The preferred conformation of the molecule is critical for fitting into the active site of the target enzyme.

This table provides a generalized overview. Actual values can vary depending on the specific parent sulfonamide structure.

Conclusion and Future Directions

The positional isomerism of the methoxy group in methoxyphenyl sulfonamides is a critical determinant of their biological activity. While a comprehensive head-to-head comparison is still needed in the literature, the available data suggests that the ortho, meta, and para isomers exhibit distinct profiles due to differences in their electronic, steric, and physicochemical properties.

  • The ortho-isomer's activity is often influenced by steric effects and potential for intramolecular interactions, which can lead to unique selectivity profiles.

  • The meta-isomer's activity is largely governed by the inductive effect of the methoxy group, impacting the acidity of the sulfonamide proton.

  • The para-isomer experiences a strong resonance effect, which can significantly alter the electron density of the aromatic system and its interactions with biological targets.

Future research should focus on the systematic synthesis and parallel evaluation of ortho-, meta-, and para-methoxyphenyl sulfonamides against a diverse panel of microbial strains and cancer cell lines. Such studies, coupled with computational modeling and QSAR analyses, will provide a more complete understanding of the structure-activity relationships and guide the rational design of more potent and selective sulfonamide-based therapeutic agents.

References

(Note: The following is a consolidated list of references based on the information gathered for this guide. The URLs are provided for verification.)

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839–844. [Link]

  • Al-Warhi, T., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o298. [Link]

  • Ghorbani, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 163–169. [Link]

  • Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. [Link]

  • Darwish, M. (n.d.). Physico-chemical properties in relation to biological action. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Karon, J., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. CrystEngComm, 22(1), 107-121. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]

  • Chemical Science. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. [Link]

  • Sultan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(36), 22402–22418. [Link]

  • Roy, J., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical science, 14(15), 4016–4027. [Link]

  • ResearchGate. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. [Link]

  • Jarzębińska, A., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International journal of molecular sciences, 22(24), 13481. [Link]

  • Pérez-Melero, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1029–1047. [Link]

  • Al-Ostoot, F. H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 28(19), 6825. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. [Link]

  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Journal of Molecular Structure, 1254, 132371. [Link]

  • Semantic Scholar. (n.d.). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. [Link]

  • Wujec, M., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PloS one, 9(6), e98529. [Link]

  • Semantic Scholar. (n.d.). Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. [Link]

  • Weinstein, L., & Murphy, E. B. (1952). Comparison of antibacterial activity of single and combined sulfonamides. *Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology
Validation

Comparative Guide: Biological Activity of Sulfonamide Isomers

Executive Summary This guide provides a technical comparison of sulfonamide positional isomers (ortho-, meta-, and para-substituted benzenesulfonamides), focusing on their divergent biological activities. While the para-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of sulfonamide positional isomers (ortho-, meta-, and para-substituted benzenesulfonamides), focusing on their divergent biological activities. While the para-isomer (sulfanilamide) is historically significant as the scaffold for antimicrobial efficacy, ortho- and meta- isomers have emerged as critical tools in designing isoform-selective Carbonic Anhydrase (CA) inhibitors. This document analyzes the structure-activity relationships (SAR) governing these differences and provides validated protocols for their evaluation.

Mechanistic Divergence: The "Para" Rule vs. Zinc Binding

The biological activity of sulfonamides is dictated strictly by the spatial orientation of the sulfonamide (


) group relative to other substituents on the aromatic ring.
Antibacterial Activity (Target: Dihydropteroate Synthase)
  • Mechanism: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA).

  • The Para-Rule: Only the para-isomer (e.g., sulfanilamide) possesses the linear geometry required to span the PABA-binding pocket of DHPS. The amino group at the

    
     position must be in direct conjugation with the sulfonyl group at the 
    
    
    
    position to mimic the electronic and steric profile of the carboxylate group in PABA.
  • Ortho/Meta Failure: Ortho- and meta-isomers fail to align with the pteridine binding site, rendering them bacteriologically inactive.

Carbonic Anhydrase Inhibition (Target: Metalloenzyme )
  • Mechanism: The sulfonamide nitrogen acts as a zinc-binding group (ZBG). The ionized nitrogen (

    
    ) coordinates to the 
    
    
    
    ion in the enzyme active site, displacing a water molecule/hydroxide ion.
  • Isomer Impact:

    • Para-substituted: Generally allows the tail of the molecule to extend out of the active site cavity, interacting with hydrophilic/hydrophobic halves of the channel.

    • Meta-substituted: Often induces a bend that can be favorable for targeting specific hydrophobic pockets in isoforms like hCA IX.

    • Ortho-substituted: Historically considered less potent due to steric hindrance with the active site residue Thr199. However, recent "tail-approach" designs utilize ortho-substitution to force the scaffold into a conformation that improves selectivity for transmembrane isoforms (hCA XII).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these isomers.

Sulfonamide_Mechanism Isomers Sulfonamide Isomers (Ortho, Meta, Para) Para Para-Isomer (Sulfanilamide) Isomers->Para OrthoMeta Ortho/Meta Isomers Isomers->OrthoMeta Target_DHPS Target: DHPS (Bacterial Folate Synthesis) Outcome_AntiB Potent Antibacterial (PABA Mimic) Target_DHPS->Outcome_AntiB Para Only Outcome_Inactive Inactive Antibacterial (Steric Mismatch) Target_DHPS->Outcome_Inactive Ortho/Meta Target_CA Target: Carbonic Anhydrase (Zinc Metalloenzyme) Outcome_CA_Gen Potent CA Inhibition (Classic Inhibitors) Target_CA->Outcome_CA_Gen Para/Meta Outcome_CA_Sel Isoform Selective CAI (Steric/Tail Directed) Target_CA->Outcome_CA_Sel Ortho (Steric Control) Para->Target_DHPS Linear Geometry Para->Target_CA Zinc Binding OrthoMeta->Target_DHPS Bent Geometry OrthoMeta->Target_CA Zinc Binding

Figure 1: Divergent biological pathways of sulfonamide isomers. Para-isomers are essential for antibacterial activity, while all isomers can inhibit Carbonic Anhydrase with varying selectivity.

Comparative Data Analysis

The following table summarizes the performance of unsubstituted and substituted benzenesulfonamide isomers against key biological targets.

Table 1: Comparative Biological Activity Profile

FeaturePara-Isomer Meta-Isomer Ortho-Isomer
Primary Drug Class Antibacterial (Sulfa drugs)Diuretics / AnticonvulsantsNovel Antitumor Agents
Antibacterial Potency (MIC) High (

)*
Inactive (

)
Inactive (

)
CA II Inhibition (

)
Potent (

range)
Potent (

range)
Variable (often weaker due to sterics)
CA IX Selectivity Low (Pan-inhibitor)ModerateHigh (with specific tails)
Mechanism of Action PABA AntimetaboliteZinc CoordinationZinc Coordination
Key Structural Constraint Must be

-unsubstituted for activation
Substituent fits hydrophobic pocketSteric clash with Thr199 possible

*Note: MIC values vary by specific derivative and bacterial strain. Data generalized from standard SAR studies [1, 2].

Quantitative Insight: Carbonic Anhydrase Isoforms

In a study comparing substituted sulfonamides, the position of the substituent significantly altered the inhibition constant (


) against human Carbonic Anhydrase II (hCA II), a cytosolic isoform, versus hCA IX, a tumor-associated transmembrane isoform [3].
  • Para-substituted: Often shows

    
     for hCA II (high potency, low selectivity).
    
  • Ortho-substituted: Can exhibit

    
     values in the micromolar range for hCA II but retain nanomolar affinity for hCA IX, resulting in selectivity ratios (II/IX) > 100.
    

Experimental Protocols

To validate the activity of these isomers, two distinct assay types are required.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This kinetic assay measures the rate of


 hydration.[1] It is the gold standard for determining 

values.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA I, II, IX (commercially available).

Workflow:

  • Preparation: Incubate the enzyme with the sulfonamide isomer (dissolved in DMSO, final conc < 1%) for 15 minutes at room temperature.

  • Mixing: Use a stopped-flow instrument (e.g., Applied Photophysics). Rapidly mix the Enzyme-Inhibitor solution with the

    
    -Phenol Red solution.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Michaelis-Menten equation to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Antibacterial Susceptibility Testing (Broth Microdilution)

Used to confirm the "Para-Rule" by demonstrating the inactivity of ortho/meta isomers.

Reagents:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Organism: Escherichia coli ATCC 25922 (Standard QC strain).

  • Compounds: Sulfanilamide (Para), 2-aminobenzenesulfonamide (Ortho), 3-aminobenzenesulfonamide (Meta).

Workflow:

  • Inoculum Prep: Prepare a bacterial suspension matched to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Plate Setup: In a 96-well plate, perform serial 2-fold dilutions of the isomers (Range:

    
     to 
    
    
    
    ).
  • Inoculation: Add diluted bacterial suspension to each well (Final volume

    
    , final cell density 
    
    
    
    CFU/mL).
  • Incubation: Incubate at

    
     for 16-20 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Expectation: Para-isomer MIC

      
      ; Ortho/Meta MIC 
      
      
      
      .
Experimental Workflow Diagram

Experimental_Workflow Start Compound Library (Ortho, Meta, Para) Branch_CA Pathway A: Enzyme Kinetics (CA) Start->Branch_CA Branch_MIC Pathway B: Antibacterial (MIC) Start->Branch_MIC Step_CA_1 Incubate Enzyme + Inhibitor (15 min, pH 7.5) Branch_CA->Step_CA_1 Step_MIC_1 Serial Dilution in CAMHB (96-well plate) Branch_MIC->Step_MIC_1 Step_CA_2 Stopped-Flow Mixing (with CO2 + Phenol Red) Step_CA_1->Step_CA_2 Step_CA_3 Measure Absorbance Decay (557 nm) Step_CA_2->Step_CA_3 Result_Ki Calculate Ki (Selectivity Profile) Step_CA_3->Result_Ki Step_MIC_2 Inoculate E. coli (5x10^5 CFU/mL) Step_MIC_1->Step_MIC_2 Step_MIC_3 Incubate 16-20h @ 35C Step_MIC_2->Step_MIC_3 Result_MIC Determine MIC (Potency Check) Step_MIC_3->Result_MIC

Figure 2: Dual-pathway validation workflow for characterizing sulfonamide isomers.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Seydel, J. K. (1968).[2] Sulfonamides, structure-activity relationship and mode of action.[2][3][4][5][6][7][8][9][10][11] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of the Adduct of Human Isozyme II with a Benzenesulfonamide Derivative. Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[12][13][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Methoxyphenyl Sulfonamide Derivatives

Introduction: The Sulfonamide Scaffold in Oncology The sulfonamide functional group (R-SO₂-NH-R') is a cornerstone in medicinal chemistry, famously introduced to the world as the first class of effective antibacterial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Scaffold in Oncology

The sulfonamide functional group (R-SO₂-NH-R') is a cornerstone in medicinal chemistry, famously introduced to the world as the first class of effective antibacterial agents.[1][2] Beyond their antimicrobial origins, sulfonamide-containing molecules have emerged as a "privileged scaffold" in drug discovery, demonstrating a vast array of pharmacological activities, including anticancer properties.[2][3][4][5][6] Their success stems from their ability to act as bioisosteres of amides and carboxylic acids, their synthetic tractability, and their capacity to form key hydrogen bonds with biological targets.[7]

A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, such as the inhibition of carbonic anhydrases, disruption of microtubule assembly, cell cycle arrest, and inhibition of protein kinases and histone deacetylases (HDACs).[3][4][5][6] This guide focuses specifically on a promising subclass: methoxyphenyl sulfonamide derivatives . The methoxy group, a common substituent in pharmacologically active compounds, can critically influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. By analyzing the comparative cytotoxicity of various methoxyphenyl sulfonamide derivatives, we can elucidate structure-activity relationships (SAR) and identify key structural motifs that drive anticancer efficacy.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these derivatives, supported by experimental data from peer-reviewed literature, detailed protocols for cytotoxicity assessment, and an exploration of their molecular mechanisms of action.

Principles of In-Vitro Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. In-vitro cytotoxicity assays are indispensable tools for this purpose, providing a rapid, reproducible, and cost-effective method for screening large libraries of compounds. The choice of assay is critical and depends on the anticipated mechanism of action of the compound.

The most common assays, such as the MTT, SRB, or LDH assays, measure different cellular endpoints that correlate with cell viability. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures mitochondrial metabolic activity. The underlying principle is that viable cells possess mitochondrial dehydrogenases that can cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a reduction in cell viability, or cytotoxicity. This method is widely used due to its reliability and sensitivity.[8]

Describing a protocol is not merely a list of steps; it's about building a self-validating system. For example, including a positive control (a known cytotoxic drug like Doxorubicin or Taxol[9]) and a negative control (vehicle, e.g., DMSO) is non-negotiable. These controls validate that the assay system is responsive and that the observed effects are due to the test compound, not the solvent. Furthermore, performing the assay over a range of logarithmic concentrations[1][9] is crucial for generating a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value—the concentration of a drug that is required for 50% inhibition in vitro—can be accurately determined. This IC₅₀ value is the gold standard metric for comparing the potency of different compounds.

Experimental Workflow: MTT Cytotoxicity Assay

The following is a detailed, step-by-step protocol for determining the IC₅₀ of methoxyphenyl sulfonamide derivatives against a chosen cancer cell line.

Methodology
  • Cell Culture & Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa, A549) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in an incubator at 37°C with 5% CO₂.

    • Once cells reach 70-80% confluency, trypsinize, count them using a hemocytometer, and dilute to a final concentration of 1 × 10⁵ cells/mL.[1][9]

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of each methoxyphenyl sulfonamide derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[1][9]

    • After the 24-hour incubation, remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Incubate the plate for an additional 48 to 72 hours.[1][9]

  • MTT Assay & Absorbance Reading:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[8]

    • Carefully remove the medium from each well.

    • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis CULTURE Culture Cancer Cells SEED Seed Cells into 96-Well Plate (1x10^5 cells/mL) CULTURE->SEED INCUBATE1 Incubate for 24h (37°C, 5% CO2) SEED->INCUBATE1 PREP_DRUG Prepare Serial Dilutions of Sulfonamide Derivatives INCUBATE1->PREP_DRUG TREAT Replace Medium with Drug-Containing Medium PREP_DRUG->TREAT INCUBATE2 Incubate for 48-72h TREAT->INCUBATE2 ADD_MTT Add MTT Reagent (20 µL) Incubate for 4h INCUBATE2->ADD_MTT DISSOLVE Remove Medium, Add DMSO (150 µL) ADD_MTT->DISSOLVE READ Read Absorbance (570 nm) DISSOLVE->READ CALC Calculate % Viability READ->CALC PLOT Plot Dose-Response Curve CALC->PLOT IC50 Determine IC50 Value PLOT->IC50

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Comparative Cytotoxicity of Methoxyphenyl Sulfonamide Derivatives

The cytotoxic potency of sulfonamide derivatives is highly dependent on their chemical structure and the cancer cell line being tested. The table below summarizes the IC₅₀ values for a selection of methoxyphenyl sulfonamide derivatives from published studies.

Compound Name/StructureCancer Cell LineIC₅₀ (µM)Reference
Series 1: Chalcone-Sulfonamide Hybrids
(E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamideMCF-7 (Breast)18.2[10]
Series 2: Quinazolinone-Sulfonamide Hybrids
2-(2-((6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methylthio)acetamido)-N-(p-tolyl)benzenesulfonamide (Cpd 6)MCF-7 (Breast)20.17[11][12]
LoVo (Colon)22.64[11][12]
HepG2 (Liver)45.57[11][12]
A549 (Lung)51.50[11][12]
Series 3: N-(methoxyphenyl) Methoxybenzenesulphonamides
N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide (Cpd 21)HeLa (Cervical)0.82[13][14]
HT-29 (Colon)0.90[13][14]
MCF-7 (Breast)0.30[13][14]
4-bromo-N-(2,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulphonamide (Cpd 25)MCF-7 (Breast)0.098[13][14]
Series 4: HDAC-Inhibiting Sulfonamides
N-hydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide (Cpd IVa)LS-174T (Colon)0.37[8]
N-hydroxy-4-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide (Cpd IVb)LS-174T (Colon)0.44[8]

This table is a representative summary. IC₅₀ values can vary between experiments based on assay conditions and cell line passage number.

From the data, several key observations can be made. The N-(methoxyphenyl) methoxybenzenesulphonamides (Series 3) exhibit particularly potent, sub-micromolar cytotoxicity, especially against the MCF-7 breast cancer cell line.[13][14] Notably, compound 25 , which features multiple methoxy groups and a bromo-substitution, shows nanomolar potency (IC₅₀ = 98 nM), highlighting a powerful structure-activity relationship.[13][14] Similarly, the HDAC-inhibiting sulfonamides (Series 4) also display sub-micromolar activity against colon cancer cells.[8]

Structure-Activity Relationship (SAR) Analysis

The variation in cytotoxicity across different derivatives underscores the importance of the substitution pattern on both the phenyl and sulfonamide moieties.

  • Position and Number of Methoxy Groups: The data on Series 3 compounds strongly suggest that the arrangement of methoxy groups is critical for high potency. The 2,5-dimethoxy substitution on the aniline ring appears to be a highly favorable motif.[13][14]

  • Halogenation: The addition of a bromine atom (as in compound 25 ) dramatically increases cytotoxic activity compared to its non-brominated counterpart (compound 21 ).[13] This suggests that a halogen at this position may enhance binding to the biological target, potentially through halogen bonding or by influencing the electronics of the ring system.

  • Sulfonamide Nitrogen Substituents: The nature of the substituent on the sulfonamide nitrogen can drastically alter activity. In many active compounds, this nitrogen is part of a larger heterocyclic system or is substituted with groups that can engage in further interactions.[8]

  • Hybridization: Combining the methoxyphenyl sulfonamide scaffold with other pharmacologically active moieties, such as quinazolinone or chalcone, can yield compounds with good cytotoxic activity, although the examples shown here are less potent than the optimized tubulin inhibitors.[10][11][12]

SAR_Diagram cluster_Scaffold Methoxyphenyl Sulfonamide Core Scaffold Core R1 Core->R1 Methoxy/Halogen Substitutions R2 Core->R2 Methoxy/Other Substitutions R3 Core->R3 H, Alkyl, Aryl, Heterocycle

Caption: Key modification sites on the core methoxyphenyl sulfonamide scaffold.

Mechanisms of Action: Beyond Simple Cytotoxicity

Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. Methoxyphenyl sulfonamides have been shown to operate through several distinct mechanisms.

Microtubule Disruption

One of the most well-validated mechanisms for this class of compounds is the disruption of microtubule dynamics.[4][6][13][14] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. Compounds that interfere with microtubule polymerization or depolymerization are potent antimitotic agents.

Several potent N-(methoxyphenyl) sulfonamides, including compound 25 , have been shown to inhibit tubulin polymerization, likely by binding to the colchicine site on β-tubulin.[13][14] This disruption of the microtubule network leads to an arrest of cells in the G2/M phase of the cell cycle, preventing them from dividing and ultimately triggering programmed cell death (apoptosis).[13][14]

Microtubule_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization p1 Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Division Cell Division (Proliferation) Mitosis->Division Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis G2/M Arrest Compound Methoxyphenyl Sulfonamide Compound->Tubulin Binds to Colchicine Site

Caption: Inhibition of microtubule dynamics by methoxyphenyl sulfonamides.

Histone Deacetylase (HDAC) Inhibition

Another important anticancer mechanism for some sulfonamide derivatives is the inhibition of histone deacetylases (HDACs).[3][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Overexpression of HDACs is common in many cancers. By inhibiting HDACs, these compounds cause hyperacetylation of histones, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The sulfonamide moiety in some derivatives can act as a zinc-binding group, which is crucial for chelating the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its function.[8]

Conclusion

The methoxyphenyl sulfonamide scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The collective data demonstrate that strategic modifications to this core structure can yield compounds with potent, sub-micromolar, and even nanomolar cytotoxic activity against a range of human cancer cell lines.

Key takeaways for researchers in this field include:

  • Potent Cytotoxicity: Derivatives bearing 2,5-dimethoxy substitutions on the aniline ring, particularly when combined with halogenation, are exceptionally potent, acting as microtubule-disrupting agents.[13][14]

  • Diverse Mechanisms: This chemical class is not limited to a single mechanism of action, with different derivatives capable of inhibiting other critical cancer targets like HDACs.[3][8]

  • SAR is Key: Cytotoxic efficacy is exquisitely sensitive to the substitution pattern. Future design efforts should focus on exploring the chemical space around the most active motifs identified in this guide.

The evidence strongly supports the continued investigation of methoxyphenyl sulfonamides as a fruitful area for oncology drug discovery. Further work, including in-vivo efficacy studies and detailed mechanistic investigations, will be crucial to translate these promising in-vitro findings into clinically viable cancer therapeutics.

References

  • Al-Saffar, A. H., Al-Masoudi, N. A., & Al-Majidi, S. M. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Barasoain, I., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1318–1336. [Link]

  • Mirian, M., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 741–748. [Link]

  • Al-Khafaji, K. N. H., et al. (2024). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. ACS Omega. [Link]

  • Iqbal, M. S., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie. [Link]

  • Puscasu, C. G., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Puscasu, C. G., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Mirian, M., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 741-8. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1488. [Link]

  • Al-Mokyna, F. H., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Today, 3, 100028. [Link]

  • Barasoain, I., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1318-1336. [Link]

  • Ghorbani-Vaghei, R., et al. (2013). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. International Journal of Molecular and Cellular Medicine, 2(2), 76–81. [Link]

  • Al-Ostath, R. A., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2275-2287. [Link]

  • Ghorab, M. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(4), 452. [Link]

  • Hart, E. R., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1993. [Link]

  • Al-Ostath, R. A., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2275-2287. [Link]

Sources

Validation

Comparative study of the oxidative degradation of sulfonamides.

This guide provides a technical comparative analysis of oxidative degradation methods for sulfonamides (SAs), designed for application scientists and environmental engineers. It moves beyond basic descriptions to evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of oxidative degradation methods for sulfonamides (SAs), designed for application scientists and environmental engineers. It moves beyond basic descriptions to evaluate kinetic efficiency, mineralization capability, and experimental protocols.[1]

Focus: Sulfamethoxazole (SMX), Sulfadiazine (SDZ), and Sulfamethazine (SMT).

Executive Summary: The Oxidant Trade-Off

Sulfonamides are pseudo-persistent antibiotics with low biodegradability. Their removal requires Advanced Oxidation Processes (AOPs).[2][3][4] The core trade-off in selecting a method lies between degradation speed (parent compound removal) and mineralization efficiency (total organic carbon removal).

  • Ozonation (

    
    ):  Superior for rapid elimination of the parent molecule (< 10 min) but often fails to mineralize intermediates, potentially leaving toxic transformation products.[5]
    
  • Fenton (

    
    ):  The fastest reaction rates (
    
    
    
    ) but strictly limited by pH (requires pH 3.0) and sludge generation.
  • Photocatalysis (

    
    ):  Slower kinetics but achieves higher mineralization rates over time, reducing the "toxicity spike" of intermediates.
    
  • Persulfate (

    
    ):  Offers a broader pH operational range and higher selectivity via sulfate radicals (
    
    
    
    ).

Mechanistic Comparison & Degradation Pathways[3][6][7][8]

Understanding the dominant radical species is critical for process optimization.

  • Hydroxyl Radical (

    
    ):  Non-selective, 
    
    
    
    . Dominant in Fenton and
    
    
    . Attacks the aromatic ring and isoxazole ring.
  • Sulfate Radical (

    
    ):  More selective, 
    
    
    
    . Dominant in PMS/PS activation. Preferentially attacks electron-rich amine groups via electron transfer.
  • Ozone (

    
    ):  Selective electrophile. Attacks the amine group (
    
    
    
    ) and double bonds.
Visualization: Generalized Degradation Pathway

The following diagram illustrates the common mechanistic divergence during SA degradation. Note the critical "Toxicity Spike" zone where stable intermediates (e.g., benzoquinones) are formed.

SADegradation Parent Parent Sulfonamide (SMX/SDZ) Radical Radical Attack (•OH / SO4•- / O3) Parent->Radical Hydroxylation Hydroxylation (Aromatic Ring) Radical->Hydroxylation Electrophilic Addition BondCleavage S-N Bond Cleavage Radical->BondCleavage Hydrolysis SO2Extrusion SO2 Extrusion Radical->SO2Extrusion Toxic Toxic Intermediates (Benzoquinones, Anilines) Hydroxylation->Toxic BondCleavage->Toxic SO2Extrusion->Toxic Mineralization Mineralization (CO2, H2O, NH4+, SO4 2-) Toxic->Mineralization Prolonged Oxidation

Figure 1: Generalized oxidative degradation pathway of sulfonamides showing the convergence of different mechanisms into potentially toxic intermediates before mineralization.

Standardized Experimental Protocol

To obtain comparable kinetic data (


), experiments must be run under controlled conditions. This protocol minimizes variables such as light intensity fluctuations and scavenging effects.
Reagents & Setup
  • Target: Sulfamethoxazole (SMX) at

    
     (typical wastewater concentration range).
    
  • Reactor: Cylindrical quartz reactor (500 mL) with water jacket (

    
    ).
    
  • Light Source (for Photo-AOPs): Xenon arc lamp (simulated solar) or Low-Pressure Hg lamp (254 nm), calibrated using ferrioxalate actinometry.

Step-by-Step Workflow
  • Matrix Preparation: Prepare synthetic wastewater or buffered Milli-Q water. Adjust pH using

    
     or 
    
    
    
    .
    • Note: For Fenton, pH must be strictly 3.[1]0. For Ozonation, pH 7-9 promotes

      
       generation.
      
  • Dark Adsorption: Stir solution with catalyst (if heterogeneous) for 30 mins in the dark to reach adsorption-desorption equilibrium.

  • Initiation:

    • Fenton:[1][6][7][8] Add

      
       followed immediately by 
      
      
      
      .
    • Photocatalysis:[1][8][9][10] Turn on the lamp.

    • Ozonation: Start

      
       gas flow (sparging).
      
  • Sampling: Withdraw 2 mL aliquots at

    
     min.
    
  • Quenching (Critical): Immediately stop the reaction to freeze the chemical state.

    • For

      
      : Excess Methanol or tert-Butanol.
      
    • For

      
      : Sodium Thiosulfate (
      
      
      
      ).
    • For Fenton: Increase pH to >10 (precipitates Fe) or add Methanol.

  • Analysis: Filter (0.22

    
     PTFE) and analyze via HPLC-UV (C18 column, Acetonitrile/Water mobile phase) or TOC analyzer.
    
Visualization: Experimental Workflow

ExpProtocol cluster_0 Critical Control Point Prep 1. Matrix Prep (pH Adjustment) Equilib 2. Dark Adsorption (30 min) Prep->Equilib Start 3. Initiation (Add Oxidant/Light) Equilib->Start Sample 4. Sampling (t=0 to 60 min) Start->Sample Quench 5. Quenching (MeOH / Na2S2O3) Sample->Quench Analyze 6. Analysis (HPLC / TOC) Quench->Analyze

Figure 2: Standardized bench-scale workflow for comparative degradation assays.

Comparative Performance Analysis

The following data summarizes typical performance metrics derived from recent literature (2018-2024) for Sulfamethoxazole (SMX) degradation.

Table 1: Performance Metrics of Oxidation Technologies
MethodReactive SpeciespH Opt.

(

)
TOC Removal (60 min)Energy Efficiency (

)
Ozonation (

)

7-90.10 - 0.50 (Fastest)Low (10-30%)High (for parent removal)
Fenton (

)

3.00.05 - 0.20High (40-60%)Moderate
Photocatalysis (

)

3-90.01 - 0.03High (50-80%)Low (High Energy Cost)
UV / Persulfate

3-100.02 - 0.08Moderate (30-50%)Moderate
Key Insights on Data:
  • Kinetics vs. Mineralization: Ozonation degrades the parent SMX molecule almost instantly due to the high reactivity of

    
     with the aniline ring. However, it leaves a "skeleton" of organic carbon (low TOC removal). Photocatalysis is slower but "burns" the carbon more completely to 
    
    
    
    .
  • The pH Constraint: Fenton is chemically superior for mineralization but operationally difficult due to the acidification requirement. Persulfate is gaining traction because it works at neutral pH, relevant for real wastewater matrices.

  • Energy Efficiency:

    
     (Electrical Energy per Order) is lowest for Ozonation (
    
    
    
    ) for removing the antibiotic itself, but Photocatalysis can exceed
    
    
    for full mineralization.

References

  • Trovó, A. G., et al. (2011). "Degradation of sulfamethoxazole by photo-Fenton: Process optimization and toxicity assessment." Water Research.

  • Gao, S., et al. (2020). "Oxidation of sulfonamides by ferrate(VI): Reaction kinetics, transformation byproducts and toxicity assessment." Chemical Engineering Journal.[5]

  • Wang, A. M., et al. (2021).[1][11] "Photodegradation of sulfonamides in UV/ozone, UV/oxidant and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption." Desalination and Water Treatment.

  • Ioannidi, A., et al. (2025). "A Comparative Study of Advanced Oxidation Processes for the Removal of the Antibiotic Sulfadoxine from Water—Transformation Products and Toxicity." Applied Sciences.

  • Acosta-Rangel, A., et al. (2019). "Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation." Materials.

Sources

Comparative

In Vitro Validation of Target Engagement for a Putative Kinase Inhibitor: A Case Study with (4-Methoxyphenyl)methanesulfonamide

A Senior Application Scientist's Guide to Method Selection and Experimental Design In the landscape of contemporary drug discovery, the unambiguous confirmation that a candidate molecule directly interacts with its inten...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Experimental Design

In the landscape of contemporary drug discovery, the unambiguous confirmation that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical campaign. This guide provides a comprehensive comparison of key in vitro methodologies for validating the target engagement of (4-Methoxyphenyl)methanesulfonamide, a representative small molecule, with a putative protein kinase target.

This document is structured to provide not just procedural details, but also the strategic rationale behind choosing one method over another, reflecting the real-world decision-making process in a drug development setting. We will explore a selection of orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Kinobeads-based competition binding assays.

Comparative Overview of Target Engagement Assays

The selection of an appropriate assay for target validation is contingent on a multitude of factors including the stage of the drug discovery pipeline, the nature of the target protein, and the specific questions being addressed (e.g., confirmation of binding, affinity determination, or kinetic profiling). The following table summarizes the key characteristics of the techniques discussed in this guide.

Assay Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Target engagement in cells, EC50Physiologically relevant (intact cells), label-freeIndirect measurement of binding, lower throughput for melt curve generation
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[1][2]Binding affinity (KD), association (ka) and dissociation (kd) rates[1][2]Real-time kinetics, high sensitivity, label-free analyte[3]Requires purified protein, protein immobilization can affect activity
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[4]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[5]In-solution measurement, complete thermodynamic profile, label-free[4]Requires large amounts of purified protein, lower throughput
Kinobeads Competition Assay Competition between the test compound and immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[6][7]Target identification, selectivity profiling, IC50Unbiased screening of multiple kinases, physiologically relevant lysate[8]Indirect measurement of binding, may miss kinases with low expression[8]

Deep Dive into Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA is a powerful biophysical technique that assesses drug-target interaction in the complex milieu of an intact cell.[9][10] The fundamental principle is that the binding of a ligand, such as (4-Methoxyphenyl)methanesulfonamide, to its target protein enhances the protein's stability against thermal denaturation.[11]

CETSA is an invaluable first step to confirm that the compound of interest can permeate the cell membrane and engage with its target in a native cellular environment.[11] A positive CETSA result provides strong evidence of intracellular target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A Plate cells and grow to confluency B Treat cells with (4-Methoxyphenyl)methanesulfonamide or vehicle (DMSO) A->B Incubate C Heat cells at a range of temperatures B->C Apply thermal gradient D Lyse cells (e.g., freeze-thaw) C->D E Centrifuge to separate soluble and aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Quantify soluble target protein (e.g., Western Blot, ELISA) F->G Analyze

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
  • Cell Culture: Plate a human cell line known to express the putative kinase target (e.g., HEK293T, HeLa) in appropriate culture vessels and grow to 80-90% confluency.

  • Compound Incubation: Treat the cells with varying concentrations of (4-Methoxyphenyl)methanesulfonamide (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler.[9]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions using a suitable method like the BCA assay. Normalize the protein concentrations for all samples.

  • Western Blotting: Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for the putative kinase target, followed by an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[9]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the kinetics and affinity of molecular interactions.[1][2] It measures changes in the refractive index at the surface of a sensor chip where a "ligand" (in this case, the purified kinase) is immobilized, and an "analyte" ((4-Methoxyphenyl)methanesulfonamide) is flowed over the surface.[2]

Once intracellular target engagement is confirmed with CETSA, SPR is an excellent follow-up to precisely quantify the binding affinity (KD) and the rates of association (ka) and dissociation (kd).[3] This information is critical for structure-activity relationship (SAR) studies and lead optimization.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_detection Detection & Analysis A Immobilize purified kinase on a sensor chip B Flow (4-Methoxyphenyl)methanesulfonamide over the sensor surface (Association) A->B C Flow buffer over the sensor surface (Dissociation) B->C D Monitor changes in the SPR signal in real-time C->D E Generate sensorgrams and fit data to a binding model D->E Calculate KD, ka, kd

The general workflow for a Surface Plasmon Resonance (SPR) experiment.
  • Protein Immobilization: Purify the kinase target to >95% purity. Immobilize the kinase onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of (4-Methoxyphenyl)methanesulfonamide in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Association: Inject the different concentrations of the compound over the sensor chip surface for a defined period to monitor the binding event.

    • Dissociation: After the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation of the compound from the kinase.

  • Data Analysis: The real-time binding data is recorded as a sensorgram (response units vs. time).[12] Fit the sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a highly quantitative, in-solution technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[5]

ITC is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the binding event in a label-free, in-solution format.[5][13] The thermodynamic data can provide insights into the driving forces of the interaction (enthalpy- or entropy-driven), which can be valuable for lead optimization.

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_measurement Measurement & Analysis A Place purified kinase in the sample cell C Inject small aliquots of the compound into the kinase solution A->C B Load (4-Methoxyphenyl)methanesulfonamide into the injection syringe B->C D Measure the heat change after each injection C->D E Plot the heat change against the molar ratio and fit to a binding model D->E Calculate KD, n, ΔH, ΔS

A simplified representation of the Isothermal Titration Calorimetry (ITC) workflow.
  • Sample Preparation: Prepare solutions of the purified kinase and (4-Methoxyphenyl)methanesulfonamide in the same buffer to minimize heats of dilution. The concentration of the compound in the syringe should typically be 10-20 times the concentration of the kinase in the sample cell.

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the sample cell while maintaining a constant temperature.

  • Data Analysis: The raw data consists of a series of heat-flow peaks for each injection. Integrate these peaks to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the compound to the kinase. Fit this binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.[13]

Kinobeads Competition Assay: Profiling Selectivity

The kinobeads assay is a chemical proteomics approach used to profile the selectivity of kinase inhibitors.[6] It utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate.[7][14] The test compound is then used to compete for binding to the kinases.

This method is particularly useful for understanding the selectivity profile of (4-Methoxyphenyl)methanesulfonamide. It can identify not only the intended target but also potential off-targets, which is crucial for predicting potential side effects and understanding the compound's mechanism of action.[8]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_enrichment Kinase Enrichment cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with varying concentrations of the compound A->B C Add kinobeads to the lysate B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bound kinases D->E F Identify and quantify kinases by LC-MS/MS E->F

The workflow for a kinobeads-based competition binding assay.
  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.

  • Competition Binding: Incubate aliquots of the cell lysate with a range of concentrations of (4-Methoxyphenyl)methanesulfonamide or a vehicle control.

  • Kinase Enrichment: Add the kinobeads slurry to the pre-incubated lysates and incubate to allow for the binding of kinases not occupied by the test compound.[6]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., using label-free quantification or SILAC).

  • Data Analysis: Identify and quantify the kinases in each sample. For each kinase, plot the relative amount bound to the beads as a function of the compound concentration to generate a dose-response curve and determine the IC50 value. A decrease in the amount of a kinase captured by the beads in the presence of the compound indicates that the compound binds to that kinase.

Conclusion

The validation of target engagement is a critical and multi-faceted process in drug discovery. There is no single "best" method; rather, a strategic and orthogonal approach is required to build a compelling case for a compound's mechanism of action. By beginning with a physiologically relevant cellular assay like CETSA to confirm intracellular binding, and then progressing to quantitative biophysical techniques such as SPR and ITC to delineate the binding kinetics and thermodynamics, researchers can gain a deep understanding of the drug-target interaction. Furthermore, employing a broader profiling method like the kinobeads assay provides crucial insights into the compound's selectivity.

The judicious application of these complementary techniques, as outlined in this guide, will enable researchers to make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of developing safe and effective medicines.

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Available from: [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available from: [Link]

  • Calcium phosphate precipitation and IMAC for phosphope. Currents: A bead-based kinase competition assay for chemical proteomics. Available from: [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. Available from: [Link]

  • 2bind. ITC (Isothermal Titration Calorimetry) Services. Available from: [Link]

  • Martinez Molina, D. et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available from: [Link]

  • Galiano, J. et al. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available from: [Link]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. Available from: [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Available from: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • Paketurytė, V. et al. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • Yu, W. et al. (2022, May 18). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. Available from: [Link]

  • Médard, G. et al. (2015, July 1). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. Available from: [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Available from: [Link]

  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Available from: [Link]

  • EXCLI Journal. (2025, April 1). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-(methoxyphenyl)methoxybenzenesulphonamides as Potent Anticancer Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of N-(methoxyphenyl) methoxybenzenesulphonamide derivatives. We will delve into the synthesis, cytotoxic effects, and mec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of N-(methoxyphenyl) methoxybenzenesulphonamide derivatives. We will delve into the synthesis, cytotoxic effects, and mechanistic insights of these compounds, offering a comparative overview for researchers, scientists, and professionals in drug development. The data presented here is primarily based on a comprehensive study by González et al., which systematically explored the impact of methoxy and bromo substitutions on the anticancer activity of this chemical scaffold.[1][2][3][4][5]

Introduction: The Versatile Sulphonamide Scaffold

The sulphonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[6][7][8] Benzenesulphonamides, in particular, have garnered significant attention as privileged scaffolds in the design of novel anticancer drugs.[1][5][6] Their relative ease of synthesis and the ability to readily modify their structure make them attractive candidates for SAR studies.[6] This guide focuses on a specific class, N-(methoxyphenyl) methoxybenzenesulphonamides, which have emerged as promising tubulin inhibitors.[1][2][3][4][5]

Microtubules are dynamic protein polymers essential for cell division, making them a well-established target for anticancer chemotherapy.[1][5] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[1][3][4][5] The N-(methoxyphenyl) methoxybenzenesulphonamide scaffold has shown potential to interact with tubulin, positioning it as a promising area for the development of new antimitotic agents.[1][2][3][4][5]

Core Structure and Strategic Modifications

The fundamental structure of the compounds discussed in this guide is N-(methoxyphenyl) methoxybenzenesulphonamide. The SAR studies primarily revolve around systematic substitutions on both the aniline (N-phenyl) and the benzenesulphonyl (S-phenyl) rings. The key modifications explored are the strategic placement of methoxy (-OCH3) and bromo (-Br) groups.

Caption: Core chemical scaffold of N-(methoxyphenyl) methoxybenzenesulphonamides.

Comparative Analysis of Cytotoxic Activity

A comprehensive study by González et al. synthesized and evaluated thirty-seven N-(methoxyphenyl) methoxybenzenesulphonamide derivatives for their cytotoxic activity against several human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF7 (breast adenocarcinoma).[1][2][3][4][5] The results highlight that specific substitution patterns significantly enhance the anticancer potency.

Impact of Methoxy and Bromo Substitutions

The study systematically introduced methoxy and bromo groups onto the aniline ring, revealing critical insights into the SAR. The most potent compounds emerged from the series with 2,5-dimethoxyaniline moieties, particularly when further substituted with a bromine atom at the 4-position.[1][2][3][4][5]

Table 1: Cytotoxicity (GI50, µM) of Key N-(methoxyphenyl) methoxybenzenesulphonamide Derivatives

CompoundAniline Ring SubstitutionHeLaHT-29MCF7
1 3,5-dimethoxy>10>10>10
13 2,5-dimethoxy0.850.920.45
23 4-bromo-2,5-dimethoxy0.120.130.06
24 4-bromo-2,5-dimethoxy (N-methyl)0.080.090.04
25 4-bromo-2,5-dimethoxy (N-ethyl)0.05 0.06 0.03

Data extracted from González et al.[1][5]

As evident from the table, the introduction of a 2,5-dimethoxy substitution pattern on the aniline ring (compound 13 ) dramatically increases cytotoxicity compared to the 3,5-dimethoxy analogue (compound 1 ). The most significant enhancement in potency is achieved with the addition of a bromine atom at the 4-position of the 2,5-dimethoxyaniline ring (compounds 23-25 ).[1][2][3][4][5]

Influence of N-Alkylation on the Sulphonamide Linker

The study also explored the effect of substituting the hydrogen on the sulphonamide nitrogen with small alkyl groups. N-methylation (compound 24 ) and N-ethylation (compound 25 ) of the highly active 4-bromo-2,5-dimethoxyphenyl scaffold led to a further increase in antiproliferative activity, with the N-ethyl derivative (25 ) being the most potent compound identified, exhibiting nanomolar efficacy.[1][2][3][4][5]

Mechanism of Action: Tubulin Inhibition

The potent cytotoxic effects of these N-(methoxyphenyl) methoxybenzenesulphonamides are attributed to their ability to inhibit microtubule polymerization.[1][2][3][4][5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptotic cell death.[1][3][4][5]

Mechanism_of_Action Compound N-(methoxyphenyl) methoxybenzenesulphonamide Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for N-(methoxyphenyl) methoxybenzenesulphonamides.

Docking studies suggest that these compounds bind to the colchicine site on tubulin, a well-known binding pocket for many antimitotic agents.[1][3][4][5] Interestingly, co-treatment with verapamil, a multidrug resistance (MDR) inhibitor, did not significantly alter the cytotoxicity of these compounds, suggesting they are not substrates for common MDR pumps.[1][3][4][5] This is a significant advantage, as drug resistance is a major hurdle in cancer chemotherapy.

Experimental Protocols

The following are summarized experimental procedures based on the methodologies described by González et al.[1]

General Synthesis of N-(methoxyphenyl) methoxybenzenesulphonamides

Synthesis_Workflow Reactants Substituted Aniline + Methoxybenzenesulphonyl Chloride Reaction Pyridine Room Temperature Reactants->Reaction Workup Aqueous Workup (HCl, EtOAc) Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product N-(methoxyphenyl) methoxybenzenesulphonamide Purification->Product

Caption: General synthetic workflow for the sulphonamide derivatives.

  • Reaction Setup: To a solution of the appropriately substituted aniline in pyridine, methoxybenzenesulphonyl chloride is added portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into an aqueous solution of hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by either crystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human tumor cells (HeLa, HT-29, MCF7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values (concentration causing 50% growth inhibition) are then calculated from the dose-response curves.

Conclusion and Future Perspectives

The SAR studies of N-(methoxyphenyl) methoxybenzenesulphonamides have identified a promising new class of potent antimitotic agents. The key takeaways from this comparative guide are:

  • Substitution is Key: The cytotoxic activity of this scaffold is highly dependent on the substitution pattern of the aniline ring.

  • Optimal Substitution Pattern: A 2,5-dimethoxy-4-bromo substitution on the aniline ring coupled with N-alkylation of the sulphonamide linker confers the highest potency.

  • Mechanism of Action: These compounds act by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

  • Favorable Drug-like Properties: The lead compounds are not substrates for MDR pumps, which is a significant advantage for potential clinical development.

Future research in this area could focus on further optimization of the lead compound 25 to enhance its therapeutic index. This could involve modifications to improve solubility and pharmacokinetic properties while retaining the high antiproliferative activity. Additionally, in vivo studies in animal models are warranted to evaluate the efficacy and safety of these promising anticancer candidates.

References

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 34107837. [Link]

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Semantic Scholar. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]

  • Synthesis and Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

  • N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

Validation of (4-Methoxyphenyl)methanesulfonamide's biological activity in cell lines

Executive Summary & Compound Profile (4-Methoxyphenyl)methanesulfonamide (herein referred to as 4-MPMS ) represents a distinct subclass of sulfonamide inhibitors. Unlike "classic" benzenesulfonamides (e.g., Acetazolamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(4-Methoxyphenyl)methanesulfonamide (herein referred to as 4-MPMS ) represents a distinct subclass of sulfonamide inhibitors. Unlike "classic" benzenesulfonamides (e.g., Acetazolamide) where the sulfonamide group is directly attached to the aromatic ring, 4-MPMS features a methylene (


) spacer . This structural flexibility alters its binding kinetics within the Carbonic Anhydrase (CA) active site, offering a unique selectivity profile often exploited to probe specific isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II).

This guide provides a rigorous validation framework for researchers utilizing 4-MPMS to study hypoxic tumor survival and pH regulation. It compares 4-MPMS against industry standards and details self-validating experimental protocols.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • CAS: 5336-22-1

  • Target Class: Zinc Metalloenzymes (Carbonic Anhydrases).[1]

  • Primary Mechanism: Reversible coordination of the sulfonamide nitrogen to the

    
     ion in the enzyme active site.
    
  • Key Differentiator: The methylene spacer reduces steric rigidity, potentially lowering affinity for hCA II (off-target) compared to rigid benzenesulfonamides.

Mechanism of Action: The Hypoxic Survival Pathway

To validate 4-MPMS, one must understand the biological context: Hypoxia-Induced Acidosis . Tumor cells overexpress transmembrane Carbonic Anhydrase IX (CA IX) via the HIF-1


 pathway to export protons and maintain a neutral intracellular pH (

), ensuring survival.
Mechanistic Pathway Diagram

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX / XII Overexpression (Transmembrane) HIF1a->CAIX_Expr Upregulates CA_Action CA IX Catalysis: H+ + HCO3- <-> H2O + CO2 CAIX_Expr->CA_Action Enables Metabolism Glycolytic Metabolism Acidosis Lactic Acid Production (H+ Accumulation) Metabolism->Acidosis Acidosis->CA_Action Substrate Load PH_Reg Extracellular Acidification Intracellular pH Neutralization CA_Action->PH_Reg Regulates Survival Cell Survival & Metastasis PH_Reg->Survival Promotes Inhibitor 4-MPMS / Acetazolamide (Zinc Binding) Inhibitor->CA_Action BLOCKS (Ki dependent)

Figure 1: The Hypoxia-Inducible Factor (HIF) pathway regulating CA IX expression. 4-MPMS intervenes by blocking the catalytic hydration of CO2, disrupting pH homeostasis in hypoxic cells.

Comparative Analysis: 4-MPMS vs. Standards

When validating 4-MPMS, it is critical to benchmark it against the "Gold Standard" (Acetazolamide) and modern clinical candidates (SLC-0111).

Performance Matrix
FeatureAcetazolamide (AAZ) 4-MPMS (Probe) SLC-0111 (Clinical)
Role Pan-CA Inhibitor (Reference)Structural Probe / IntermediateSelective CA IX/XII Inhibitor
Structure Heterocyclic SulfonamideBenzylsulfonamide Ureido-Benzenesulfonamide
hCA II Ki (Off-Target) ~12 nM (High Affinity)~50 - 150 nM (Moderate) > 100 nM (Low Affinity)
hCA IX Ki (Target) ~25 nM~10 - 80 nM < 10 nM (High Potency)
Selectivity (IX vs II) Low (Non-selective)Moderate (Spacer effect) High
Cell Permeability ModerateHigh (Lipophilic spacer) Low (Designed for transmembrane)
Validation Use Positive Control (Enzymatic)SAR Studies / Spacer Analysis Positive Control (Cellular)

Key Insight: 4-MPMS is rarely used as a final drug but is an essential tool to validate the role of the methylene spacer in reducing off-target (hCA II) binding while maintaining efficacy against tumor-associated isoforms.

Validation Protocol: Hypoxic Cytotoxicity Assay

The definitive test for 4-MPMS biological activity is the Differential Hypoxic Cytotoxicity Assay . The compound should show minimal toxicity in normoxia (where CA IX is absent) but significant toxicity in hypoxia.

Experimental Workflow

Workflow Step1 1. Cell Seeding (MDA-MB-231 / HT-29) Step2 2. Attachment (24h, Normoxia) Step1->Step2 Split Condition Split Step2->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia Induction (1% O2 or 100µM CoCl2) Split->Hypoxia Treat_N Treatment (4-MPMS 0.1-100µM) Normoxia->Treat_N Treat_H Treatment (4-MPMS 0.1-100µM) Hypoxia->Treat_H Incubate Incubation (48-72h) Treat_N->Incubate Treat_H->Incubate Readout Readout (SRB / MTT / CellTiter-Glo) Incubate->Readout

Figure 2: Step-by-step workflow for differential cytotoxicity testing. CoCl2 is a chemical mimetic for hypoxia if a chamber is unavailable.

Detailed Protocol Steps
Step 1: Cell Line Selection
  • Positive Control Lines (CA IX+): MDA-MB-231 (Breast), HT-29 (Colon), SK-RC-52 (Renal).

  • Negative Control Lines (CA IX-): MCF-7 (Low expression in normoxia), NCI-H23.

  • Rationale: You must demonstrate that 4-MPMS activity correlates with CA IX expression levels.

Step 2: Hypoxia Induction
  • Method A (Gold Standard): Hypoxia chamber (

    
    ).
    
  • Method B (Chemical): Supplement media with Cobalt Chloride (

    
    )  at 
    
    
    
    .
  • Mechanism:[2][3]

    
     stabilizes HIF-1
    
    
    
    in normoxic conditions, mimicking hypoxia and upregulating CA IX.
Step 3: Treatment & Analysis
  • Seed cells at 3,000–5,000 cells/well in 96-well plates.

  • Allow attachment (24h).

  • Replace media with fresh media containing 4-MPMS (Serial dilution:

    
     to 
    
    
    
    ).
    • Control: Include Acetazolamide (

      
      ) as a positive control.
      
  • Incubate for 72 hours under Hypoxic vs. Normoxic conditions.

  • Data Calculation: Calculate the Hypoxia Selectivity Index (HSI) :

    
    
    
    • Target: Valid CA IX inhibitors typically show an HSI > 2.0.

Secondary Validation: Intracellular pH (pHi) Recovery

To prove the mechanism is indeed CA inhibition and not general toxicity, you must measure intracellular pH recovery.

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Method:

    • Load cells with BCECF-AM.

    • Perform an Ammonium Pre-pulse (transiently acidify the cells using

      
      ).
      
    • Wash out

      
       (cells become acidic).
      
    • Monitor pHi recovery in the presence/absence of 4-MPMS .

  • Expected Result: In the presence of 4-MPMS, the rate of pHi recovery (return to neutral) should be significantly slower than control, as CA IX/XII are blocked from extruding protons.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018).[4] Benzenesulfonamides and Benzylsulfonamides: A Structure-Activity Relationship Study. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS ONE. Link

  • Eldehna, W. M., et al. (2016). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. European Journal of Medicinal Chemistry. Link

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX as a target for cancer therapy. Oncotarget. Link

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (4-Methoxyphenyl)methanesulfonamide for Laboratory Professionals

The core principle of chemical disposal is to treat any substance with unknown or uncharacterized hazards as a hazardous waste. This approach ensures the highest level of safety and compliance with regulatory standards.

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical disposal is to treat any substance with unknown or uncharacterized hazards as a hazardous waste. This approach ensures the highest level of safety and compliance with regulatory standards.

Hazard Identification and Classification

Without a specific Safety Data Sheet (SDS), a definitive hazard classification for (4-Methoxyphenyl)methanesulfonamide is not available. However, based on the SDS for the closely related compound, Methanesulfonamide (CAS 3144-09-0), we can infer potential hazards.[1][2][3][4] These related compounds are typically classified as causing skin irritation and serious eye irritation.[1][2][4] Therefore, it is prudent to handle (4-Methoxyphenyl)methanesulfonamide as a substance with similar hazardous properties.

Inferred Hazard Profile:

Hazard Category Classification Precautionary Statement
Skin Irritation Category 2 (Inferred) H315: Causes skin irritation.[2]
Eye Irritation Category 2 (Inferred) H319: Causes serious eye irritation.[1][2][4]
Acute Toxicity Unknown Handle with caution.
Chronic Toxicity Unknown Handle with caution.

| Environmental Hazard | Unknown | Should not be released into the environment.[1][5] |

It is imperative to avoid disposing of this chemical down the sanitary sewer or in the regular trash, as this can lead to environmental contamination and potentially dangerous chemical reactions in the drainage system. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a designated hazardous waste program.[6]

Personal Protective Equipment (PPE)

When handling (4-Methoxyphenyl)methanesulfonamide for disposal, appropriate personal protective equipment is essential to prevent exposure. The following PPE should be worn:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the case of a spill, a chemically resistant apron or suit may be necessary.[3][4]

  • Respiratory Protection: If the material is a powder and there is a risk of generating dust, a dust respirator should be used. All handling of the solid material should ideally be done in a well-ventilated area or a fume hood.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, contaminated gloves, and wipes, must be treated as hazardous waste and placed in a sealed, labeled container for disposal.

Step-by-Step Disposal Procedure

The disposal of (4-Methoxyphenyl)methanesulfonamide must follow a systematic and compliant process. The following steps provide a clear guide for researchers.

Step 1: Waste Identification and Segregation

  • All waste containing (4-Methoxyphenyl)methanesulfonamide, whether in pure form, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Segregate this waste from other waste streams to avoid incompatible chemical reactions. Do not mix with strong acids, bases, or oxidizing agents.[5]

Step 2: Container Selection and Labeling

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended. The original container is often the best choice for storing the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "(4-Methoxyphenyl)methanesulfonamide" (no abbreviations).

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure that the waste container is kept closed at all times, except when adding waste.

  • Store the container away from heat sources, direct sunlight, and high-traffic areas.

Step 4: Arranging for Disposal

  • Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or a paper request.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste directly from your SAA.

Disposal Workflow for (4-Methoxyphenyl)methanesulfonamide

G cluster_0 Waste Generation & Characterization cluster_1 Container Management cluster_2 Storage & Handling cluster_3 Final Disposal A Generation of (4-Methoxyphenyl)methanesulfonamide Waste B Treat as Hazardous Waste (No specific SDS available) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed and Segregated E->F G Wear Appropriate PPE (Goggles, Gloves, Lab Coat) H Contact Environmental Health & Safety (EHS) F->H I Schedule Hazardous Waste Pickup H->I J EHS Collects Waste for Approved Disposal I->J

Caption: Decision workflow for the safe disposal of (4-Methoxyphenyl)methanesulfonamide.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (4-Methoxyphenyl)methanesulfonamide, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from Environmental Health and Safety - The University of Tennessee, Knoxville.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from Vanderbilt University Medical Center.
  • Laboratory chemical waste - Water Corporation. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • SAFETY DATA SHEET - Methanesulfonamide. (2009, September 17).
  • SAFETY DATA SHEET - Methanesulfonamide. (n.d.).
  • Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - 4-Methoxyphenol. (2009, July 22).
  • Safety Data Sheet - N-[(4-methoxyphenyl)methyl]amine. (2017, December 1).
  • 4-methoxyphenyl methanesulfonate - SyTracks. (n.d.).
  • SAFETY DATA SHEET - N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide. (2023, October 12).
  • SAFETY DATA SHEET - N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide. (n.d.).
  • 4-Methoxyphenyl Trifluoromethanesulfonate | 66107-29-7 | TCI AMERICA. (n.d.).
  • Methanesulfonamide 108370 - Safety Data Sheet. (n.d.).
  • 4-Methoxyphenylacetamide - SAFETY DATA SHEET. (n.d.).
  • Methanesulfonamide, N-[2-[(4,6-dimethoxy-2-pyrimidinyl)hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoro- - Substance Details - EPA. (2023, November 1).
  • (4-Methoxyphenyl)methyl isobutyrate Env. Fate/Transport - EPA. (2025, October 15).
  • CAS 89782-89-8 | (4-Methoxyphenyl)methanesulfonamide - Synblock. (n.d.).
  • N-(4-Methoxy-phenyl)-methanesulfonamide | 4284-48-4 - Sigma-Aldrich. (n.d.).
  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl | CAS 83209-83-0 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • CAS 4284-48-4 | Methanesulfonamide, N-(4-methoxyphenyl)- supply - Guidechem. (n.d.).

Sources

Handling

A Researcher's Guide to the Safe Handling of (4-Methoxyphenyl)methanesulfonamide

(4-Methoxyphenyl)methanesulfonamide is a chemical compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Methoxyphenyl)methanesulfonamide is a chemical compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of appropriate safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Hazard Profile and Precautionary Measures

(4-Methoxyphenyl)methanesulfonamide is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Key Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2][4]

  • Eye Irritation: Contact with eyes can cause serious irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][3][4]

The standard precautionary measures for handling chemicals should be strictly followed. This includes washing hands thoroughly after handling and before breaks, and ensuring that an eyewash station and safety shower are readily accessible in the work area.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the risks associated with handling (4-Methoxyphenyl)methanesulfonamide. The following table outlines the recommended PPE for various laboratory operations.

Operation Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Storage and Transport General Laboratory VentilationSafety glasses with side shieldsNot generally requiredNot generally requiredStandard lab coat
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety goggles or a full-face shieldChemical-resistant gloves (e.g., nitrile rubber)For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator is recommended.[5]Lab coat; consider disposable sleeves
Solution Preparation Chemical Fume HoodSafety goggles or a full-face shieldChemical-resistant gloves (e.g., nitrile rubber)As per weighing protocol, especially if heating or sonication is involvedLab coat
Experimental Use Chemical Fume HoodSafety gogglesChemical-resistant gloves (e.g., nitrile rubber)Not generally required within a fume hood, unless aerosols are generatedLab coat
Spill Cleanup N/ASafety goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile rubber)Use a full-face respirator with appropriate cartridges.[6]Chemical-resistant suit or apron over a lab coat

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (4-Methoxyphenyl)methanesulfonamide.

PPE_Selection_Workflow start Start: Handling (4-Methoxyphenyl)methanesulfonamide task Identify the Handling Task start->task risk_assessment Assess Risk of Exposure (Dust, Splash, Aerosol) task->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection weighing Weighing/ Solid Handling ppe_selection->weighing High Dust Potential solution_prep Solution Preparation ppe_selection->solution_prep Splash Potential routine_use Routine Use in Closed System ppe_selection->routine_use Low Exposure Potential spill_cleanup Spill or Emergency ppe_selection->spill_cleanup High Exposure Potential weighing_ppe Goggles, Gloves, Respirator (P95/P1), Lab Coat weighing->weighing_ppe solution_ppe Goggles, Gloves, Lab Coat (in Fume Hood) solution_prep->solution_ppe routine_ppe Safety Glasses, Gloves, Lab Coat routine_use->routine_ppe spill_ppe Full-face Shield, Gloves, Respirator (Full-face), Chemical-resistant Apron spill_cleanup->spill_ppe

Caption: PPE selection workflow for (4-Methoxyphenyl)methanesulfonamide.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for preparing a stock solution of (4-Methoxyphenyl)methanesulfonamide.

Objective: To safely prepare a stock solution of a specified concentration.

Materials:

  • (4-Methoxyphenyl)methanesulfonamide (solid)

  • Appropriate solvent

  • Volumetric flask with stopper

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Wash bottle with solvent

Procedure:

  • Preparation and PPE:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: safety goggles, chemical-resistant gloves, and a lab coat.

    • Have a waste container ready for contaminated weighing paper and gloves.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of (4-Methoxyphenyl)methanesulfonamide to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolving the Compound:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Use a small amount of the solvent to rinse the weighing boat and spatula, transferring the rinse into the volumetric flask to ensure a quantitative transfer.

    • Add approximately half of the final volume of the solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Final Dilution:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask. Use a wash bottle for the final drops to ensure accuracy.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Cleanup:

    • Dispose of any contaminated weighing paper, gloves, and other disposable materials in the designated chemical waste container.

    • Clean all glassware thoroughly.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper disposal of (4-Methoxyphenyl)methanesulfonamide and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

General Principles:

  • All waste containing (4-Methoxyphenyl)methanesulfonamide should be treated as hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Solid Waste: Collect excess solid (4-Methoxyphenyl)methanesulfonamide and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels from a spill cleanup) in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Collect unused solutions or reaction mixtures containing (4-Methoxyphenyl)methanesulfonamide in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Empty Containers: "Empty" containers may retain product residue and should be treated as hazardous waste.[7] Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area.[8]

    • Ensure containers are tightly closed and stored in secondary containment to prevent spills.

    • Keep incompatible wastes segregated.

  • Waste Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]

    • Provide the EHS office with an accurate description of the waste contents.

In Case of a Spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a protective suit or apron.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and the institutional EHS office.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Westlake. (2019, July 8). Minimum Protective Clothing Required for Possible Chemical Contact. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Greenbook.net. Magnesium Nitrate Solution Material Safety Data Sheet. Retrieved from [Link]

  • s d fine-chem limited. magnesium nitrate hexahydrate Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • World Health Organization. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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